molecular formula C6H13NO B6282716 2-(methoxymethyl)pyrrolidine CAS No. 76946-27-5

2-(methoxymethyl)pyrrolidine

Cat. No.: B6282716
CAS No.: 76946-27-5
M. Wt: 115.2
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Description

2-(methoxymethyl)pyrrolidine is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.2. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methoxymethyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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InChI

InChI=1S/C6H13NO/c1-8-5-6-3-2-4-7-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CHPRFKYDQRKRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COCC1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10276390
Record name 2-(Methoxymethyl)pyrrolidine
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Molecular Weight

115.17 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

63126-47-6, 76946-27-5
Record name (S)-(+)-2-(Methoxymethyl)pyrrolidine
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Record name 2-(Methoxymethyl)pyrrolidine
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Record name 2-(methoxymethyl)pyrrolidine
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (R)-2-(methoxymethyl)pyrrolidine from D-proline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(methoxymethyl)pyrrolidine is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds, owing to its unique structural and stereochemical properties.[1] This in-depth technical guide provides a comprehensive overview of a reliable and commonly employed synthetic route to (R)-2-(methoxymethyl)pyrrolidine, commencing from the readily available chiral precursor, D-proline. The synthesis involves a three-step sequence: N-protection of the proline amine, reduction of the carboxylic acid to an alcohol, and subsequent O-methylation of the alcohol. This guide details the underlying chemical principles, provides step-by-step experimental protocols, and includes visual aids to elucidate the reaction pathways and workflows.

Introduction

The pyrrolidine ring is a prevalent structural motif in a vast array of biologically active molecules and natural products. Chiral substituted pyrrolidines, in particular, are of significant interest in medicinal chemistry as they can impart specific stereochemical control, which is often crucial for pharmacological activity. (R)-2-(methoxymethyl)pyrrolidine serves as a key intermediate in the synthesis of various therapeutic agents, including those targeting the central nervous system.[1] Its synthesis from an inexpensive, enantiomerically pure starting material like D-proline offers an efficient and cost-effective route to this important chiral auxiliary.

This guide will focus on a robust synthetic strategy that begins with the protection of the secondary amine of D-proline, followed by the reduction of the carboxylic acid moiety, and concludes with the methylation of the resulting primary alcohol. Two common amine protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), will be discussed, providing researchers with flexibility in their synthetic design based on the desired reaction conditions and orthogonality requirements.

Synthetic Strategy and Core Principles

The overall synthetic transformation from D-proline to (R)-2-(methoxymethyl)pyrrolidine can be dissected into three key stages, as illustrated in the workflow diagram below. The initial protection of the amine is crucial to prevent its interference with the subsequent reduction step, as the acidic proton of the secondary amine would react with the hydride reagent. The choice of protecting group is a critical consideration in any multi-step synthesis.

Diagram: Overall Synthetic Workflow

Synthetic Workflow D_Proline D-Proline N_Protected_Proline N-Protected D-Proline D_Proline->N_Protected_Proline   N-Protection (Boc or Cbz) N_Protected_Prolinol N-Protected (R)-2-(hydroxymethyl)pyrrolidine N_Protected_Proline->N_Protected_Prolinol   Reduction (LiAlH4) N_Protected_Final_Product N-Protected (R)-2-(methoxymethyl)pyrrolidine N_Protected_Prolinol->N_Protected_Final_Product   O-Methylation (Williamson Ether Synthesis) Final_Product (R)-2-(methoxymethyl)pyrrolidine N_Protected_Final_Product->Final_Product   Deprotection Reduction Mechanism cluster_0 N-Protected Proline cluster_1 N-Protected Prolinol N_Protected_Proline R-N(PG)-COOH LiAlH4 1. LiAlH₄, THF 2. H₂O workup N_Protected_Proline->LiAlH4 N_Protected_Prolinol R-N(PG)-CH₂OH LiAlH4->N_Protected_Prolinol

References

(S)-2-(methoxymethyl)pyrrolidine physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of (S)-2-(methoxymethyl)pyrrolidine

Introduction: Significance and Scope

(S)-2-(methoxymethyl)pyrrolidine, commonly referred to as SMP in scientific literature, is a pivotal chiral building block derived from the natural amino acid L-proline.[1] Its unique structural features—a rigid five-membered pyrrolidine ring, a defined stereocenter at the C2 position, and a methoxymethyl group capable of metal coordination—make it an exceptionally versatile and effective chiral auxiliary.[2] Since its emergence in the mid-1970s, SMP has become one of the most useful auxiliaries in stoichiometric asymmetric synthesis, enabling the stereocontrolled formation of complex molecular architectures.[2]

This guide provides an in-depth examination of the core physical properties of (S)-2-(methoxymethyl)pyrrolidine. For professionals in drug discovery and chemical synthesis, a thorough understanding of these properties is not merely academic; it is fundamental to ensuring process safety, reaction optimization, purification efficiency, and regulatory compliance. We will move beyond a simple listing of values to explain the causality behind the experimental methods used for their determination, providing a framework for practical application and quality control in a research and development setting.

Molecular Structure and Identifiers

The structural integrity and purity of a chiral auxiliary are paramount. The fundamental identity of SMP is established by its molecular formula and a series of standardized chemical identifiers.

  • Molecular Formula: C₆H₁₃NO[3]

  • Molecular Weight: 115.17 g/mol [3]

  • IUPAC Name: (2S)-2-(methoxymethyl)pyrrolidine[3]

  • Common Synonyms: O-Methyl-L-prolinol, SMP[4]

  • CAS Number: 63126-47-6[3]

  • SMILES String: COC[C@@H]1CCCN1[3]

  • InChI Key: CHPRFKYDQRKRRK-LURJTMIESA-N[3]

Core Physical and Chemical Properties

The physical properties of SMP dictate its behavior in various chemical environments, from storage to reaction work-up. These values are critical for process design, solvent selection, and purification strategies. The data presented below has been consolidated from highly reputable chemical suppliers and databases.

PropertyValueSource(s)
Appearance Clear, colorless to light yellow liquid[5][6]
Boiling Point 61-62 °C @ 40 mmHg141.9 °C @ 760 mmHg[7][8]
Density 0.933 g/mL @ 25 °C[7][8]
Refractive Index (n²⁰/D) 1.4457 - 1.446[7][8]
Optical Rotation ([α]²⁰/D) +2.2° to +2.4° (c=2 in Benzene)[8][9]
Flash Point 45 °C (113 °F) - Closed Cup[7][9]
Solubility Soluble in water, ether, dichloromethane, methanol, chloroform[6][8]
pKa 10.01 ± 0.10 (Predicted)[7]
Sensitivity Air Sensitive[6][7]

Spectroscopic Characterization

While physical constants provide a macroscopic view, spectroscopic analysis confirms the molecular structure and purity. Below are the expected spectral characteristics for (S)-2-(methoxymethyl)pyrrolidine.[10][11]

  • ¹H NMR Spectroscopy:

    • -OCH₃ (Methoxyl): A sharp singlet appearing around 3.3 ppm (3H).

    • -CH₂O- (Methylene ether): Two diastereotopic protons appearing as a multiplet (or two doublets of doublets) between 3.2-3.5 ppm (2H).

    • -CH- (Pyrrolidine C2): A multiplet around 3.0-3.2 ppm (1H).

    • -CH₂N- (Pyrrolidine C5): A multiplet around 2.8-3.0 ppm (2H).

    • -NH- (Amine): A broad singlet, typically around 1.5-2.5 ppm (1H), which is exchangeable with D₂O.

    • -CH₂CH₂- (Pyrrolidine C3, C4): A series of overlapping multiplets between 1.4-1.9 ppm (4H).

  • ¹³C NMR Spectroscopy:

    • Six distinct signals are expected, corresponding to each carbon atom in the unique chemical environment.

    • -OCH₃: ~59 ppm

    • -CH₂O-: ~75 ppm

    • -CH- (C2): ~60 ppm

    • -CH₂N- (C5): ~46 ppm

    • -CH₂- (C3/C4): Two signals expected around 25-30 ppm.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A moderate, broad absorption band around 3300-3400 cm⁻¹.

    • C-H Stretch (sp³): Multiple sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

    • C-O Stretch (Ether): A strong, characteristic absorption band in the 1070-1150 cm⁻¹ region.

Experimental Protocols for Physical Property Determination

To ensure the trustworthiness of data, the protocols used for its measurement must be robust and reproducible. The following sections describe standard, self-validating methodologies for determining the key physical properties of liquid reagents like SMP.

Boiling Point Determination (Micro-reflux Method)

The boiling point is a fundamental indicator of purity.[12] The micro-reflux method is preferred for valuable research chemicals as it requires a minimal amount of sample (typically < 1 mL).[6]

Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[12] In a micro-reflux setup, the thermometer bulb is positioned in the vapor phase above the boiling liquid. This ensures the measurement reflects the true equilibrium temperature between the liquid and gas phases, independent of any superheating of the liquid itself.[6]

Step-by-Step Protocol:

  • Preparation: Place approximately 0.5 mL of (S)-2-(methoxymethyl)pyrrolidine and a small magnetic stir bar into a clean, dry test tube.

  • Apparatus Setup: Clamp the test tube in a heating block on a stirrer hotplate. Suspend a calibrated thermometer so that the bulb is approximately 1 cm above the liquid's surface.

  • Heating: Turn on the stirrer to ensure smooth boiling and begin heating the block gently.

  • Observation: Observe the sample for the onset of boiling and the formation of a "reflux ring"—a ring of condensing vapor on the inner wall of the test tube.

  • Measurement: Adjust the thermometer position so the bulb is level with the reflux ring. The stable temperature recorded at this point is the boiling point.

  • Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, the observed boiling point may be corrected using a nomograph or the Clausius-Clapeyron relation.

G cluster_0 Boiling Point Determination Workflow A 1. Add Sample to Test Tube B 2. Assemble Micro-Reflux Apparatus A->B C 3. Heat Gently with Stirring B->C D 4. Observe for Reflux Ring C->D E 5. Position Thermometer at Ring D->E F 6. Record Stable Temperature & Pressure E->F G cluster_0 Role of SMP in Asymmetric Synthesis SMP (S)-2-(methoxymethyl)pyrrolidine (Chiral Auxiliary) Enamine Chiral Enamine Intermediate SMP->Enamine + Ketone Ketone Prochiral Ketone Ketone->Enamine Product_Complex Alkylated Intermediate Enamine->Product_Complex + Electrophile Electrophile Electrophile (E+) Electrophile->Product_Complex Final_Product Enantiomerically Enriched Product Product_Complex->Final_Product Hydrolysis (Cleavage of Auxiliary)

References

Introduction: The Significance of the Pyrrolidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Methoxymethyl)pyrrolidine: Properties, Synthesis, and Applications in Modern Drug Discovery

In the landscape of medicinal chemistry, the five-membered pyrrolidine ring stands out as a privileged scaffold. Its non-planar, puckered structure allows for a three-dimensional exploration of pharmacophore space that is often critical for potent and selective biological activity.[1] Unlike aromatic rings, the sp³-hybridized carbons of the pyrrolidine nucleus provide stereogenic centers, enabling the design of chiral molecules with precisely oriented substituents that can optimize interactions with biological targets like enzymes and receptors.[1]

This guide focuses on a particularly valuable derivative: this compound. As a chiral building block, it provides a pre-defined stereocenter and a versatile methoxymethyl side chain, making it an essential intermediate in the synthesis of complex pharmaceuticals and a powerful tool in asymmetric catalysis.[2][3] We will explore its chemical properties, validated synthesis protocols, and key applications for an audience of researchers, scientists, and drug development professionals.

PART 1: Physicochemical Properties and Stereoisomer Identification

This compound is a chiral molecule existing as two non-superimposable mirror images, or enantiomers: (S)-(+) and (R)-(-). The racemic mixture, containing equal amounts of both, is also commercially available. The specific stereoisomer used is critical, as biological systems often exhibit high enantioselectivity.

The distinct properties of each form are summarized below.

Property(S)-(+)-2-(methoxymethyl)pyrrolidine(R)-(-)-2-(methoxymethyl)pyrrolidineRacemic this compound
Synonyms O-Methyl-L-prolinol, SMPO-Methyl-D-Prolinol[2]-
CAS Number 63126-47-6[4][5][6]84025-81-0[2]76946-27-5[3]
Molecular Formula C₆H₁₃NO[4][6]C₆H₁₃NO[2]C₆H₁₃NO[3]
Molecular Weight ~115.17 g/mol [4][6]115.16 g/mol [2]115.17 g/mol [3]
Appearance Clear colorless to yellow liquid[4][5]Colorless liquid[2]-
Density ~0.933 g/mL at 25 °C[5]0.932 g/mL at 20 °C[2]~0.894 g/cm³ (Predicted)[3]
Boiling Point 62 °C at 40 mmHg[4][5]61-62 °C at 40 mm[7]141.9 °C (Predicted)[3]
Refractive Index n20/D 1.446[4]n20/D 1.446[2]-
Optical Activity [α]20/D +2.4°, c = 2 in benzene[5][α]D/20 -34° (c=2, 1mol/L HCl)Not Applicable

PART 2: A Validated Protocol for Asymmetric Synthesis

The synthesis of enantiomerically pure this compound is crucial for its application in drug development. The most reliable and frequently cited method starts from the corresponding enantiomer of proline, a naturally occurring amino acid. The following protocol is based on a well-established procedure from Organic Syntheses, a source known for its rigorously tested and validated experimental methods.[8]

Causality and Experimental Rationale

This two-step synthesis is a classic example of functional group transformation.

  • Reduction of Carboxylic Acid : The first step involves the reduction of the carboxylic acid group of proline to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. It is a powerful, unselective reducing agent capable of reducing carboxylic acids, a feat not achievable by milder reagents like sodium borohydride. The reaction is performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent quenching of the highly reactive hydride.

  • Williamson Ether Synthesis : The second step is the O-methylation of the resulting prolinol. This is achieved via a Williamson ether synthesis. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the alcohol, forming a sodium alkoxide. This highly nucleophilic alkoxide then reacts with an alkyl halide, typically methyl iodide (MeI), in an Sₙ2 reaction to form the desired methyl ether.

Experimental Workflow Diagram

G Proline (S)-Proline Prolinol (S)-Prolinol Proline->Prolinol Prolinol2 (S)-Prolinol FinalProduct (S)-2-(Methoxymethyl)pyrrolidine Prolinol2->FinalProduct  1. NaH, THF  2. Methyl Iodide (MeI) caption Synthesis Workflow for (S)-2-(Methoxymethyl)pyrrolidine.

Caption: Synthesis Workflow for (S)-2-(Methoxymethyl)pyrrolidine.

Step-by-Step Methodology: Synthesis of (S)-(+)-2-(Methoxymethyl)pyrrolidine

This protocol is adapted from Organic Syntheses.[8]

Step 1: Reduction of (S)-Proline to (S)-(+)-2-(Hydroxymethyl)pyrrolidine ((S)-Prolinol)

  • Set up a three-necked, round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen).

  • Carefully add a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) to the flask.

  • Slowly add a solution of (S)-proline in anhydrous THF via the dropping funnel to the LiAlH₄ suspension. The addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.

  • After the addition is complete, reflux the mixture for several hours to ensure the reaction goes to completion.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential, slow addition of water, followed by a sodium hydroxide solution, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude (S)-prolinol, which can be purified by distillation.

Step 2: O-Methylation of (S)-Prolinol

  • In a flask under an inert atmosphere, add a dispersion of sodium hydride (NaH) in anhydrous THF.

  • Cool the suspension in an ice bath and add a solution of (S)-prolinol from the previous step in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours until hydrogen evolution ceases, indicating the complete formation of the alkoxide.

  • Cool the mixture again in an ice bath and add methyl iodide (MeI) dropwise.

  • After the addition, allow the reaction to proceed at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the final product, (S)-(+)-2-(methoxymethyl)pyrrolidine, by vacuum distillation to yield a colorless liquid.[8]

PART 3: Applications in Drug Development and Asymmetric Synthesis

The utility of this compound stems from its dual functionality: the nucleophilic secondary amine within the pyrrolidine ring and the chiral methoxymethyl side chain.

Conceptual Role as a Chiral Building Block

G cluster_0 cluster_1 cluster_2 A This compound (Chiral Building Block) C Multi-Step Asymmetric Synthesis A->C B Other Reagents & Scaffolds B->C D Complex Target Molecule (e.g., Active Pharmaceutical Ingredient) C->D caption Role as a foundational chiral synthon in API development.

Caption: Role as a foundational chiral synthon in API development.

1. Chiral Auxiliary and Organocatalyst: (S)-(+)-2-(Methoxymethyl)pyrrolidine (SMP) is widely used as a chiral auxiliary. It can be temporarily attached to a prochiral substrate to direct a subsequent chemical reaction to produce a specific stereoisomer. After the reaction, the auxiliary can be cleaved and recovered. It is particularly effective in:

  • Asymmetric Michael Additions: Directing the stereoselective addition of nucleophiles to α,β-unsaturated carbonyl compounds.

  • Asymmetric Aldol Reactions: Used as an organocatalyst in the cross-aldol reaction between dihydroxyacetone and aldehydes to form polyols with high stereocontrol.[5]

  • Preparation of Chiral Ligands: Serves as a precursor for more complex chiral ligands, such as 2-phospha[5]ferrocenophanes, used in transition-metal catalysis.[5]

2. Intermediate in Pharmaceutical and Agrochemical Synthesis: The pyrrolidine scaffold is a common feature in many biologically active compounds. This compound is a key intermediate in the synthesis of novel therapeutic agents, particularly for central nervous system (CNS) disorders, where its structure can mimic natural neurotransmitters.[2][3] Its incorporation into a larger molecule can enhance efficacy and introduce the precise stereochemistry required for biological activity.[2]

PART 4: Commercial Availability and Procurement

This compound is readily available in its (R), (S), and sometimes racemic forms from various chemical suppliers. Researchers should verify the enantiomeric purity offered by the supplier to ensure it meets the requirements of their stereospecific synthesis.

SupplierProduct Name(s)Purity/Form Notes
Sigma-Aldrich (Merck) (S)-(+)-2-(Methoxymethyl)pyrrolidineTypically offers high purity (e.g., 99%).
TCI Chemicals (R)-2-(Methoxymethyl)pyrrolidine--INVALID-LINK----INVALID-LINK---2-(Methoxymethyl)pyrrolidine[4]Offers both enantiomers, often with >98.0%(GC) purity[4].
Chem-Impex R-(-)-2-(Methoxymethyl)pyrrolidine[2]Specifies ≥ 99.5% purity (GC, Chiral purity)[2].
SynQuest Laboratories (S)-(+)-2-(Methoxymethyl)pyrrolidine[4]Listed as a supplier on chemical marketplaces[4].
Amadis Chemical This compound[9]Offers various purities (e.g., 97%)[9].
ChemScene This compound[9]Provides the compound as a research chemical[9].

PART 5: Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting.

  • GHS Hazard Classification : The compound is generally classified as a flammable liquid and can cause skin and serious eye irritation.[10] It may also cause respiratory irritation.

    • Pictograms : Flame (GHS02), Exclamation Mark (GHS07)

    • Signal Word : Warning

  • Personal Protective Equipment (PPE) : Standard PPE, including safety glasses or face shields, chemical-resistant gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.

  • Storage : The compound should be stored in a cool, dry place, often recommended between 0-8 °C, in a tightly sealed container under an inert atmosphere (e.g., argon) as it can be air-sensitive.[2][5]

Conclusion

This compound is more than just a chemical intermediate; it is a powerful enabler of stereoselective synthesis. Its availability in high enantiomeric purity, coupled with its versatile reactivity, secures its role as a cornerstone in the construction of complex molecules for the pharmaceutical and agrochemical industries. The validated synthetic routes from readily available chiral precursors like proline ensure a reliable supply for research and development. For scientists and drug developers, a thorough understanding of this building block's properties, synthesis, and applications is fundamental to designing the next generation of stereochemically pure and effective chemical entities.

References

Spectroscopic data of 2-(methoxymethyl)pyrrolidine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Methoxymethyl)pyrrolidine

Authored by a Senior Application Scientist

Foreword: The Structural Imperative

In the landscape of modern drug discovery and fine chemical synthesis, the pyrrolidine scaffold is a cornerstone of privileged structures. Its prevalence in natural products and its utility as a chiral auxiliary demand an unambiguous and robust analytical framework for its derivatives. This compound, a key chiral building block, is no exception.[1][2] Its structural and stereochemical integrity is paramount to the success of subsequent synthetic transformations and the ultimate efficacy of the target molecule.

This guide provides a comprehensive exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of this compound. We move beyond a mere recitation of data, delving into the causal relationships between molecular structure and spectral output. The methodologies described herein are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can apply these principles with confidence.

Molecular Overview and Physicochemical Properties

This compound is a chiral secondary amine and an ether.[3] Its structure consists of a five-membered pyrrolidine ring substituted at the C2 position with a methoxymethyl group. This substitution introduces a stereocenter, making enantiomeric purity a critical quality attribute.

  • Molecular Formula: C₆H₁₃NO[3]

  • Molecular Weight: 115.17 g/mol [3]

  • IUPAC Name: (2S)-2-(methoxymethyl)pyrrolidine (for the S-enantiomer)[3]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Topology

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules.[4] For a chiral molecule like this compound, NMR provides critical insights into the conformation of the pyrrolidine ring and the diastereotopic nature of its protons.[5][6]

¹H NMR Spectroscopy

The proton NMR spectrum provides a detailed map of the hydrogen environments within the molecule. The non-planar, puckered conformation of the pyrrolidine ring means that the methylene protons on the ring (C3, C4, C5) are often diastereotopic, leading to more complex splitting patterns than simple first-order analysis would suggest.[7]

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityKey Insights
N-H 1.5 - 3.0Broad singlet (br s)Chemical shift is concentration and solvent dependent. Signal disappears upon D₂O exchange.
-OCH₃ ~3.3Singlet (s)Sharp, 3H singlet, characteristic of a methoxy group.
-CH₂-O- 3.2 - 3.5Multiplet (m) or ddProtons are diastereotopic due to the adjacent chiral center (C2).
C2-H 2.9 - 3.2Multiplet (m)Complex coupling with protons on C3 and the adjacent methylene group.
C5-H₂ 2.7 - 3.0Multiplet (m)Protons adjacent to nitrogen are deshielded. Diastereotopic.
C3-H₂, C4-H₂ 1.5 - 2.0Multiplet (m)Overlapping, complex multiplets. Protons are diastereotopic and exhibit geminal and vicinal coupling.

Expert Commentary: The complexity in the 1.5-2.0 ppm and 2.7-3.2 ppm regions is a hallmark of the pyrrolidine ring system. The ring exists in a dynamic equilibrium between different envelope or twist conformations (e.g., Cγ-endo and Cγ-exo).[5] This conformational flexibility, combined with the diastereotopicity of the methylene protons, results in overlapping multiplets that often require 2D NMR techniques (like COSY and HSQC) for unambiguous assignment.[8][9]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in the structure.

Carbon AssignmentExpected Chemical Shift (δ, ppm)Key Insights
-CH₂-O- 75 - 80Most downfield aliphatic carbon due to direct attachment to oxygen.
-OCH₃ 58 - 60Typical chemical shift for a methoxy carbon.
C2 60 - 65Downfield shift due to attachment to nitrogen and the methoxymethyl group.
C5 45 - 50Carbon adjacent to the secondary amine nitrogen.
C3 28 - 35Aliphatic carbon in the pyrrolidine ring.
C4 22 - 28Most upfield carbon, least affected by heteroatoms.

Expert Commentary: The chemical shifts of the pyrrolidine ring carbons (C2-C5) are sensitive to the ring's conformation and any N-substitution.[10] These reference values are crucial for confirming the integrity of the pyrrolidine core during multi-step syntheses.

NMR and Chirality

In a standard achiral solvent, the NMR spectra of the R and S enantiomers are identical. Distinguishing between enantiomers requires the use of a chiral environment, such as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[4][11] This induces the formation of transient diastereomeric complexes, which are energetically distinct and thus possess non-equivalent NMR spectra, allowing for the determination of enantiomeric excess (ee).[12][13]

Infrared (IR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. The spectrum of this compound is characterized by absorptions corresponding to the N-H bond of the secondary amine, the C-O-C linkage of the ether, and the C-H bonds of the aliphatic framework.

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3350 - 3310N-H StretchWeak to MediumSecondary Amine
2960 - 2850C-H StretchStrongAliphatic (CH₂, CH₃)
1250 - 1020C-N StretchMediumAliphatic Amine
1150 - 1085C-O-C StretchStrongEther
910 - 665N-H WagBroad, StrongSecondary Amine

Expert Commentary: The N-H stretch for a secondary amine is a single, relatively sharp peak, which helps distinguish it from the broad O-H stretch of alcohols or the doublet seen in primary amines.[14][15] The most intense band in the fingerprint region is typically the asymmetric C-O-C stretch of the ether group, which is a highly reliable diagnostic peak.[16][17]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the analyte and structural details inferred from its fragmentation pattern.

Molecular Ion and the Nitrogen Rule

For a molecule with an odd number of nitrogen atoms, the molecular ion (M⁺˙) will have an odd nominal mass-to-charge ratio (m/z).[18][19] this compound (C₆H₁₃NO) has a molecular weight of 115.17, and its electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 115 .

Fragmentation Pathways: The Role of the Heteroatom

The fragmentation of cyclic amines is dominated by alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom.[20][21] This process is driven by the stabilization of the resulting cation by the nitrogen lone pair.

MS_Fragmentation cluster_path1 Pathway A: Ring Opening cluster_path2 Pathway B: Side-chain Cleavage M This compound [M]⁺˙ m/z = 115 A1 α-Cleavage (C2-C3 bond) M->A1 - •C₂H₄CH₂• A2 α-Cleavage (C2-C6 bond) M->A2 - •CH₂OCH₃ F1 Iminium Ion m/z = 86 A1->F1 F2 Pyrrolidinyl Cation m/z = 70 A2->F2

Caption: Primary fragmentation pathways for this compound in MS.

Expert Commentary:

  • Pathway A (Ring Opening): Cleavage of the C2-C3 bond is a classic fragmentation for pyrrolidines.[21] This leads to the formation of a stable, resonance-stabilized iminium ion. The resulting fragment at m/z = 86 is often the base peak in the spectrum.

  • Pathway B (Side-chain Cleavage): Alpha-cleavage can also occur at the C2-C(methoxymethyl) bond, leading to the loss of a methoxymethyl radical (•CH₂OCH₃, mass = 45). This generates a fragment at m/z = 70 . The relative abundance of the m/z 86 and m/z 70 fragments provides a characteristic fingerprint for this molecule.

Standard Operating Protocols

The acquisition of high-quality, reproducible data is contingent upon rigorous experimental methodology.

General Spectroscopic Workflow

Spectroscopy_Workflow Sample Sample Preparation (Dissolution in Solvent) NMR NMR Analysis (¹H, ¹³C, 2D) Sample->NMR IR FTIR Analysis (ATR) Sample->IR MS MS Analysis (EI-GC/MS) Sample->MS Data Data Processing & Interpretation NMR->Data IR->Data MS->Data Report Structural Confirmation & Purity Assessment Data->Report

Caption: A generalized workflow for comprehensive spectroscopic analysis.

Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.

  • ¹H NMR Acquisition: Use a standard one-pulse sequence. Accumulate 16-64 scans to achieve an adequate signal-to-noise ratio. Set the spectral width to cover 0-12 ppm.

  • ¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[22] Set the spectral width to 0-200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw Free Induction Decay (FID) data to obtain the final spectrum.[22]

Protocol: ATR-FTIR Spectroscopy
  • Instrument Preparation: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related absorptions.

  • Sample Application: Place a single drop of neat liquid this compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum over the mid-IR range (4000-400 cm⁻¹). Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The final transmittance or absorbance spectrum is automatically generated by ratioing the sample spectrum against the stored background spectrum.[23]

Protocol: Electron Ionization Mass Spectrometry (EI-GC/MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., methanol, dichloromethane).

  • Chromatographic Separation: Inject the sample into a Gas Chromatograph (GC) to separate it from any impurities. The GC column and temperature program should be optimized to achieve good peak shape for the analyte.

  • Ionization and Analysis: As the analyte elutes from the GC column, it enters the high-vacuum ion source of the mass spectrometer. It is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[23]

  • Data Analysis: The mass analyzer separates the resulting ions based on their m/z ratio, generating a mass spectrum that plots relative abundance versus m/z. Analyze the molecular ion and the fragmentation pattern to confirm the structure.

References

An In-Depth Technical Guide to the Chiral Purity Analysis of 2-(Methoxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The determination of chiral purity is a critical analytical challenge in the development and quality control of enantiomerically pure compounds. 2-(Methoxymethyl)pyrrolidine, a key chiral auxiliary and building block in asymmetric synthesis, demands robust and precise analytical methodologies to ensure its enantiomeric integrity.[1][2][3] This guide provides a comprehensive overview of the principal analytical techniques for the chiral purity analysis of this compound. We will delve into the theoretical underpinnings and practical applications of chromatographic, spectroscopic, and electrophoretic methods. Detailed, field-proven protocols are presented, emphasizing the causality behind experimental choices to empower researchers in developing and validating their own analytical systems. This document serves as a technical resource for scientists engaged in the synthesis, application, and quality assurance of this vital chiral compound.

The Imperative of Chiral Purity in this compound

This compound (SMP) is a proline-derived chiral auxiliary that has proven indispensable in a wide array of stoichiometric asymmetric syntheses.[1] Its efficacy is rooted in the rigid five-membered ring and the capacity to coordinate with metal fragments, which imparts a high degree of stereoselectivity in chemical transformations.[1] The enantiomeric purity of SMP is paramount, as the presence of the undesired enantiomer can significantly compromise the stereochemical outcome of a synthesis, leading to reduced product yield and complex purification challenges. In the context of drug development, where SMP may be used as a key starting material, even minute enantiomeric impurities can have profound implications for the pharmacological and toxicological profiles of the final active pharmaceutical ingredient (API).[4][5] Therefore, the accurate and precise determination of its enantiomeric excess (ee%) is a non-negotiable aspect of its use in research and manufacturing.

A Comparative Overview of Analytical Methodologies

The selection of an analytical technique for determining the enantiomeric excess of this compound is a critical decision guided by factors such as the nature of the analyte, required accuracy and precision, and desired sample throughput.[6] The principal methods for this purpose include chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), as well as spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Analytical Method Key Principle Advantages Considerations Typical Resolution (Rs) Limit of Quantitation (LOQ)
Chiral HPLC Differential interaction with a chiral stationary phase (CSP) or chiral mobile phase additive.[7]Broad applicability, high efficiency, and good scalability.[8]Can be expensive and may have longer run times.[8]> 1.5[9]0.05 - 0.1%[8]
Chiral GC Separation based on volatility and differential interaction with a chiral stationary phase.[10]High resolution for volatile and thermally stable compounds.[10][11]Requires analyte to be volatile or derivatized.[10]> 1.5~0.1%
NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatizing agent (CDA), leading to distinct NMR signals.[12]Rapid analysis, provides structural information, and does not require separation.Lower sensitivity compared to chromatographic methods, potential for signal overlap.[12]N/A~1-5%
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field in the presence of a chiral selector.[13]High efficiency, low sample and solvent consumption.[13]Lower loading capacity, sensitivity can be a limitation.Variable~0.05%[13]

Chromatographic Approaches: The Workhorse of Chiral Analysis

Chromatographic methods, particularly HPLC and GC, are the most widely employed techniques for the separation and quantification of enantiomers due to their high resolution and sensitivity.[7][10]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and powerful technique for enantiomeric separation.[14] The separation can be achieved directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers that can be separated on a standard achiral column.[7][15]

The direct approach is often preferred due to its simplicity and reduced sample preparation. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are among the most successful and broadly applicable for a wide range of chiral compounds.

Workflow for Direct Chiral HPLC Method Development

Caption: A logical workflow for developing a direct chiral HPLC method.

Protocol: Direct Chiral HPLC Analysis

  • Column Selection: A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or Chiralcel® OD-H column, is a recommended starting point.

  • Mobile Phase Preparation: For normal-phase chromatography, a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common choice. For reversed-phase, a mixture of acetonitrile and water with a buffer (e.g., ammonium acetate) can be effective.

  • Instrumentation Setup:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at a low wavelength (e.g., 210 nm), as this compound lacks a strong chromophore.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection and Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute as separate peaks.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers.

The indirect method involves the reaction of the racemic amine with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral column.[4]

Protocol: Indirect Chiral HPLC Analysis via Derivatization

  • Derivatization: React the racemic this compound with a chiral derivatizing agent such as (R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride) or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). The reaction creates diastereomeric amides.

  • Column Selection: A standard C18 reversed-phase column is typically suitable for the separation of the resulting diastereomers.

  • Mobile Phase: A gradient elution with acetonitrile and water, often with an additive like trifluoroacetic acid (TFA), is commonly used.

  • Analysis: The analytical conditions (flow rate, temperature, detection) are optimized for the separation of the diastereomeric products.

Chiral Gas Chromatography (GC)

Chiral GC is an excellent technique for the analysis of volatile and thermally stable compounds.[10][11] this compound is amenable to GC analysis, although derivatization may be employed to improve peak shape and resolution.

Protocol: Chiral GC Analysis

  • Column Selection: A capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative (e.g., Rt-βDEXcst), is essential.[11]

  • Derivatization (Optional): To enhance volatility and improve chromatographic performance, the amine can be derivatized with an agent like trifluoroacetic anhydride (TFAA).

  • Instrumentation Setup:

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 180°C).

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane) to an appropriate concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and record the chromatogram. The enantiomers will be separated based on their differential interactions with the chiral stationary phase.

Spectroscopic Methods: A Different Perspective

NMR spectroscopy offers a distinct approach to chiral analysis that does not rely on physical separation.

NMR Spectroscopy for Chiral Analysis

The principle of chiral analysis by NMR spectroscopy lies in the creation of a diastereomeric environment.[12] This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). In the presence of these agents, the enantiomers of this compound will experience different magnetic environments, resulting in separate signals in the NMR spectrum.[12][16] 19F NMR is particularly advantageous when using fluorine-containing CSAs or CDAs due to its high sensitivity and the large chemical shift dispersion.[12]

Workflow for Chiral NMR Analysis

Caption: A streamlined workflow for determining enantiomeric excess using NMR spectroscopy.

Protocol: 19F NMR Analysis using a Chiral Derivatizing Agent

  • Derivatization: In an NMR tube, dissolve the this compound sample in a suitable deuterated solvent (e.g., CDCl3). Add a slight excess of a chiral derivatizing agent containing fluorine, such as (R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid chloride (Mosher's acid chloride).[17]

  • NMR Acquisition: Acquire a 19F NMR spectrum. The trifluoromethyl groups of the two diastereomeric amides should appear as distinct signals.

  • Quantification: Integrate the areas of the two 19F signals. The ratio of the integrals corresponds to the ratio of the enantiomers in the original sample.

Method Validation: Ensuring Trustworthiness and Reliability

Validation of a chiral purity method is essential to ensure that it is suitable for its intended purpose.[18] The validation process should generally follow established guidelines and evaluate parameters such as specificity, precision, accuracy, linearity, range, and sensitivity.[18][19]

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To ensure that the signal of the analyte is not interfered with by other components.Baseline resolution (Rs > 1.5) between the enantiomers and from any impurities.
Precision To assess the closeness of agreement between a series of measurements.For the minor enantiomer, RSD ≤ 20% near the quantitation limit.[18]
Accuracy To determine the closeness of the test results to the true value.Recovery of 80-120% for the impurity at low levels.[19]
Linearity To demonstrate that the response is directly proportional to the concentration over a given range.Correlation coefficient (r²) ≥ 0.99.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio (S/N) ≥ 10.[18]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio (S/N) ≥ 3.
Robustness To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters.Resolution and peak shape should remain acceptable.

Conclusion: A Multi-Faceted Approach to Chiral Purity

The chiral purity analysis of this compound is a critical undertaking that can be successfully addressed through a variety of analytical techniques. Chiral HPLC and GC stand out as the methods of choice for their high resolution and sensitivity, providing reliable and accurate quantification of enantiomeric excess. NMR spectroscopy offers a rapid and complementary approach, particularly useful for initial screening and structural confirmation. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and available instrumentation. A thorough understanding of the principles and practical considerations outlined in this guide will enable researchers, scientists, and drug development professionals to confidently establish and validate robust analytical methods for ensuring the chiral integrity of this compound.

References

Synthesis of 2-(methoxymethyl)pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-(Methoxymethyl)pyrrolidine Derivatives

Authored by a Senior Application Scientist

The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved pharmaceuticals and bioactive natural products.[1][2] Among its many derivatives, this compound (SMP) stands out as a pivotal chiral building block and auxiliary.[3][4] Its rigid five-membered ring structure, coupled with the coordinating ability of the methoxymethyl side chain, provides a powerful tool for inducing stereoselectivity in a vast array of chemical transformations.[3] This guide provides an in-depth exploration of the primary synthetic routes to SMP and its derivatives, offering field-proven insights into methodological choices, detailed experimental protocols, and a comparative analysis of different strategies to empower researchers and drug development professionals in their synthetic endeavors.

The Strategic Importance of this compound in Synthesis

The value of this compound, particularly its enantiopure forms like (S)-SMP and (R)-SMP, stems from its dual role in asymmetric synthesis.[4][5]

  • As a Chiral Auxiliary: When temporarily attached to a prochiral substrate, SMP guides the stereochemical outcome of a reaction, after which it can be cleaved and recovered. Its efficacy is rooted in the formation of rigid, chelated intermediates that effectively shield one face of the reactive center.

  • As a Chiral Building Block: SMP is frequently incorporated as a permanent structural component in the final target molecule, especially in pharmaceuticals targeting central nervous system (CNS) disorders.[4][6] Its structure can mimic natural neurotransmitters and provide a robust framework for orienting other pharmacophoric groups.[6]

This guide will focus on the most reliable and innovative methods for its preparation, moving from classical chiral pool synthesis to modern catalytic approaches.

Core Synthetic Strategy: The Chiral Pool Approach from Proline

The most established and dependable route to enantiopure (S)- or (R)-2-(methoxymethyl)pyrrolidine begins with the corresponding enantiomer of proline, a readily available and inexpensive amino acid. This "chiral pool" strategy leverages the inherent stereochemistry of the starting material to build the target molecule. The synthesis is a robust, multi-step process that has been optimized for scale-up.[7]

Logical Workflow: Proline to SMP

The transformation involves three key stages:

  • Reduction: The carboxylic acid of proline is reduced to a primary alcohol to form prolinol.

  • Protection (Optional but Recommended): The secondary amine of prolinol is often temporarily protected (e.g., as a formamide) to prevent N-methylation in the subsequent step.

  • O-Methylation: The hydroxyl group is converted to a methyl ether.

  • Deprotection: The protecting group on the nitrogen is removed to yield the final product.

The following diagram illustrates this well-established synthetic pathway.

Synthesis_from_Proline Proline (S)-Proline Prolinol (S)-Prolinol (2-Hydroxymethylpyrrolidine) Proline->Prolinol  Reduction  (LiAlH₄, THF)   Protected N-Formyl-(S)-Prolinol Prolinol->Protected  N-Formylation  (Methyl Formate)   Methylated N-Formyl-(S)-SMP Protected->Methylated  O-Methylation  (NaH, CH₃I)   SMP (S)-2-(Methoxymethyl)pyrrolidine (SMP) Methylated->SMP  Hydrolysis  (aq. HCl)  

Caption: Classical synthesis of (S)-SMP from (S)-Proline.

Detailed Experimental Protocol: Synthesis of (S)-2-(Methoxymethyl)pyrrolidine

This protocol is adapted from the highly reliable procedure published in Organic Syntheses.[7]

Step A: Reduction of (S)-Proline to (S)-(+)-2-Hydroxymethylpyrrolidine

  • Setup: In a 4-L three-necked, round-bottomed flask equipped with an overhead stirrer, reflux condenser, and drying tube, place 2.5 L of anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Carefully add 60 g (1.56 mol) of lithium aluminum hydride (LiAlH₄) in portions.

  • Substrate Addition: Slowly add 100 g (0.87 mol) of dry (S)-proline to the stirred suspension over 2 hours. The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux for 4 hours.

  • Work-up: Cool the flask in an ice bath. Cautiously add 60 mL of water, followed by 60 mL of 15% aqueous sodium hydroxide, and then 180 mL of water. Stir the resulting white suspension for 30 minutes.

  • Isolation: Filter the solid aluminum salts and wash them thoroughly with THF. Concentrate the combined filtrate and washings under reduced pressure to yield crude (S)-prolinol as an oil.

Step B & C: N-Formylation and O-Methylation

  • N-Formylation: Cool the crude prolinol from Step A to 0°C. Add 80 mL (1.3 mol) of methyl formate over 20 minutes. Stir for 30 minutes. Evaporate the excess methyl formate to yield crude N-formyl-(S)-prolinol.

  • O-Methylation Setup: In a separate 2-L flask, suspend 36 g (0.90 mol) of a 60% sodium hydride (NaH) dispersion in 800 mL of anhydrous THF under argon.

  • Addition: Add the crude N-formyl-(S)-prolinol dissolved in 200 mL of THF to the NaH suspension at 0°C. Allow the mixture to warm to room temperature.

  • Methylation: Add 62 mL (1.0 mol) of methyl iodide (CH₃I) dropwise and stir the mixture overnight at room temperature.

  • Quenching: Carefully quench the reaction by adding 90 mL of 6 N hydrochloric acid.

Step D: Hydrolysis and Final Isolation

  • Hydrolysis: Add a solution of 180 g of potassium hydroxide in 720 mL of water to the crude product from the previous step. Stir the mixture vigorously overnight.

  • Extraction: Extract the aqueous layer with diethyl ether (4 x 200 mL).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by vacuum distillation to afford (S)-(+)-2-(Methoxymethyl)pyrrolidine as a colorless liquid.[7]

Causality Behind Choices:

  • LiAlH₄: This powerful reducing agent is necessary to convert the highly stable carboxylate anion of proline into an alcohol. Milder reagents like NaBH₄ are generally ineffective for this transformation.

  • N-Formylation: This step is crucial for selectivity. Without protecting the secondary amine, the subsequent methylation step with methyl iodide would yield a mixture of N-methylated, O-methylated, and N,O-dimethylated products. The formyl group is easily removed under acidic or basic conditions.

  • NaH: A strong, non-nucleophilic base is required to deprotonate the alcohol, forming the alkoxide, which is a potent nucleophile for the subsequent SN2 reaction with methyl iodide.

Modern Catalytic and Biocatalytic Strategies

While the chiral pool approach is robust, modern synthetic chemistry has developed more elegant and often more convergent methods that construct the chiral pyrrolidine ring from acyclic precursors. These methods offer alternative pathways that can be advantageous for creating more complex or diversely substituted derivatives.

Biocatalytic Transaminase-Triggered Cyclizations

A cutting-edge approach utilizes transaminase (TA) enzymes to asymmetrically synthesize 2-substituted pyrrolidines.[8] This method represents a significant advance in green chemistry and enantioselective synthesis.

The Core Concept:

  • A prochiral ω-chloroketone is exposed to a transaminase enzyme.

  • The enzyme catalyzes the stereoselective transfer of an amino group from a donor (like isopropylamine) to the ketone, forming a chiral ω-chloroamine.

  • This intermediate is primed for spontaneous intramolecular cyclization (an SN2 reaction) to form the pyrrolidine ring with high enantiomeric excess.

A key advantage is the ability to access either enantiomer of the product simply by selecting the appropriate (R)-selective or (S)-selective transaminase.[8]

Biocatalytic_Synthesis Substrate ω-Chloroketone Intermediate Chiral ω-Chloroamine (transient) Substrate->Intermediate Biocatalytic Amination Product Enantiopure 2-Substituted Pyrrolidine Intermediate->Product Spontaneous Intramolecular Cyclization Enzyme Transaminase (R)- or (S)-selective Enzyme->Substrate AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->Substrate

Caption: Biocatalytic synthesis via transaminase-triggered cyclization.

Intramolecular C(sp³)–H Amination

Another powerful enzymatic strategy involves the directed evolution of cytochrome P450 enzymes to catalyze intramolecular C–H amination.[9] This method forges the N-C bond by inserting a nitrene, generated from an organic azide, directly into a C-H bond within the same molecule.

  • Mechanism: An engineered P411 enzyme variant catalyzes the formation of a nitrene intermediate from an alkyl azide precursor. This highly reactive nitrene then inserts into a C(sp³)–H bond at the 5-position to construct the pyrrolidine ring.

  • Advantages: This approach is highly efficient and can achieve excellent enantioselectivity (up to 99:1 er) and yields.[9] It represents a novel disconnection, creating the ring by functionalizing a typically unreactive C-H bond.

Ring-Closing Enyne Metathesis (RCEM)

Ring-closing metathesis is a powerful tool for forming cyclic structures. For pyrrolidine synthesis, the RCEM of substrates containing both an alkene and an alkyne tethered by a nitrogen atom provides a direct route to dihydropyrrole derivatives, which can be easily reduced to the corresponding pyrrolidines.[10]

  • Catalyst: Ruthenium-based catalysts (e.g., Grubbs' catalysts) are typically employed.

  • Process: The catalyst facilitates the intramolecular reaction between the double and triple bonds, closing the ring and forming a 1,3-diene system within the new five-membered ring.

  • Scope: This method is versatile, tolerating a wide range of functional groups on the side chains, allowing for the synthesis of complex pyrrolidine derivatives.[10]

Comparative Analysis of Synthetic Strategies

The choice of synthetic route depends heavily on factors such as scale, desired substitution pattern, availability of starting materials, and the need for enantiopure products.

Synthetic StrategyKey Starting MaterialsTypical Reagents/CatalystsKey AdvantagesPotential Challenges
Chiral Pool (from Proline) (S)- or (R)-ProlineLiAlH₄, NaH, CH₃IHighly reliable, scalable, inexpensive starting material, excellent enantiopurity.[7]Multi-step process, use of hazardous reagents (LiAlH₄, NaH).
Biocatalytic Transamination ω-ChloroketonesTransaminase enzymes, amine donorGreen & sustainable, high enantioselectivity, access to both enantiomers.[8]Requires specific enzyme screening, substrate scope can be limited by the enzyme.
Enzymatic C-H Amination Alkyl azidesEngineered Cytochrome P411Novel C-H functionalization, high efficiency and selectivity.[9]Requires specialized, engineered enzymes not yet widely available commercially.
Ring-Closing Metathesis N-tethered enynesGrubbs' catalyst (Ru-based)High functional group tolerance, good for building complex derivatives.[10]Cost of the metal catalyst, potential for catalyst deactivation by basic nitrogen atoms.
1,3-Dipolar Cycloaddition Azomethine ylides, alkenesMetal catalysts (Ag, Cu)Convergent, can create multiple stereocenters in one step.[2]Controlling regioselectivity and stereoselectivity can be challenging.

Conclusion

The synthesis of this compound and its derivatives is a well-developed field that continues to evolve. The classical chiral pool synthesis starting from proline remains the workhorse method for producing large quantities of the parent SMP structure due to its reliability and cost-effectiveness.[7] However, for the creation of novel, highly substituted analogs and for processes where sustainability is a primary driver, modern catalytic and biocatalytic methods offer powerful and elegant alternatives.[8][9] Researchers and drug development professionals are now equipped with a diverse synthetic toolkit, allowing them to select the optimal strategy that balances efficiency, cost, stereochemical control, and environmental impact for their specific application.

References

The Strategic Divide: A Technical Guide to Racemic and Enantiopure 2-(Methoxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of modern synthetic chemistry and pharmaceutical development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of molecular function and therapeutic efficacy. Among the vast arsenal of chiral building blocks, 2-(methoxymethyl)pyrrolidine stands out as a versatile and powerful tool. This guide provides an in-depth technical exploration of this compound, dissecting the practical distinctions, synthetic strategies, and applications of its racemic and enantiopure forms. We will delve into the causality behind experimental choices, offering field-proven insights to guide researchers in leveraging this scaffold to its full potential. The pyrrolidine ring is a prevalent motif in numerous natural alkaloids and pharmaceutical drugs, making a thorough understanding of its stereochemical implications paramount.[1]

The Dichotomy of Chirality: Racemic vs. Enantiopure Forms

A racemic mixture of this compound contains equal amounts of the (R)- and (S)-enantiomers.[2] While possessing the same chemical connectivity, these non-superimposable mirror images can exhibit vastly different biological activities and interactions within a chiral environment, such as the human body.[3][4] The use of single-enantiomer drugs can lead to simpler pharmacological profiles, improved therapeutic indices, and reduced side effects.[2][3] Consequently, the development of enantiopure compounds is a cornerstone of modern drug discovery.[3]

The choice between utilizing a racemic mixture or an enantiopure form is fundamentally a strategic one, dictated by the specific application. The racemic mixture is often the more economical starting point, but for applications demanding high stereoselectivity, such as in asymmetric catalysis or as a chiral building block for a specific drug target, the enantiopure form is indispensable.[1][5]

PropertyRacemic this compound(S)-(+)-2-(methoxymethyl)pyrrolidine(R)-(-)-2-(methoxymethyl)pyrrolidine
CAS Number 76946-27-5[6]63126-47-684025-81-0
Molecular Formula C₆H₁₃NO[6]C₆H₁₃NOC₆H₁₃NO
Molecular Weight 115.17 g/mol [6]115.17 g/mol 115.17 g/mol
Boiling Point ~141.9 °C (Predicted)[6]62 °C / 40 mmHg61-62 °C / 40 mmHg
Density ~0.894 g/cm³ (Predicted)[6]0.933 g/mL at 25 °C0.933 g/mL at 25 °C
Optical Rotation [α]20/D +2.4°, c = 2 in benzene[α]20/D -2.2°, c = 2 in Benzene
Synonyms N/AO-Methyl-L-prolinol, SMP[7]O-Methyl-D-prolinol

Synthetic Pathways: From Racemate to Enantiopure Product

The journey from a racemic mixture to a single, pure enantiomer involves distinct synthetic strategies. Here, we outline the core methodologies for obtaining both racemic and enantiopure this compound.

Synthesis of Racemic this compound

The most direct route to racemic this compound involves the reduction of racemic proline, followed by O-methylation of the resulting racemic prolinol. This approach provides the foundational racemic mixture necessary for subsequent chiral resolution.

Experimental Protocol: Synthesis of Racemic this compound

Step 1: Reduction of Racemic Proline to Racemic 2-(Hydroxymethyl)pyrrolidine

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, slowly add racemic proline.

  • Reflux the reaction mixture for several hours to ensure complete reduction.

  • Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield crude racemic 2-(hydroxymethyl)pyrrolidine.

Step 2: O-Methylation of Racemic 2-(Hydroxymethyl)pyrrolidine

  • Dissolve the crude racemic 2-(hydroxymethyl)pyrrolidine in anhydrous THF.

  • Cool the solution to 0 °C and add sodium hydride (NaH) portion-wise.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add methyl iodide (CH₃I) dropwise and continue stirring overnight.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain racemic this compound.

Chiral Resolution of Racemic this compound

Chiral resolution is a classical and robust method for separating a racemic mixture into its constituent enantiomers.[8] This is typically achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their differing solubilities.[8][9]

Experimental Protocol: Chiral Resolution using (+)-Tartaric Acid

  • Dissolve racemic this compound in a suitable solvent, such as ethanol.

  • In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent.

  • Combine the two solutions and heat gently to ensure complete dissolution.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • The less soluble diastereomeric salt, for instance, the ((S)-2-(methoxymethyl)pyrrolidine)-(+)-tartrate, will preferentially crystallize.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • To recover the free amine, dissolve the diastereomeric salt in water and basify with a strong base, such as sodium hydroxide, until the pH is greater than 10.

  • Extract the liberated enantiomerically enriched amine with an organic solvent like diethyl ether.

  • Dry the combined organic extracts, filter, and concentrate to yield the enantiopure this compound.

  • The enantiomeric excess (e.e.) of the product should be determined using chiral HPLC or by measuring its specific rotation.

Asymmetric Synthesis of Enantiopure this compound

Asymmetric synthesis offers a more direct and often more efficient route to enantiopure compounds by creating the desired stereocenter under the influence of a chiral catalyst or auxiliary.[10] For this compound, a common and effective strategy is to start from the chiral pool, utilizing readily available enantiopure starting materials like L-proline or D-proline.[11]

Experimental Protocol: Asymmetric Synthesis of (S)-2-(Methoxymethyl)pyrrolidine from L-Proline

Step 1: Reduction of L-Proline to L-Prolinol ((S)-2-(Hydroxymethyl)pyrrolidine)

  • In a flask equipped with a reflux condenser and under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Carefully add L-proline in small portions to the stirred suspension.

  • After the addition is complete, heat the mixture to reflux for a minimum of one hour.[11]

  • Cool the reaction vessel in an ice bath and quench the excess hydride by the slow, sequential addition of water and a 15% aqueous sodium hydroxide solution.

  • Filter the resulting solid and wash it with THF.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain crude L-prolinol.

Step 2: O-Methylation of L-Prolinol

  • Dissolve the crude L-prolinol in anhydrous THF and cool the solution to 0 °C.

  • Add sodium hydride (NaH) portion-wise, allowing for the cessation of hydrogen evolution between additions.

  • After stirring for one hour at room temperature, add methyl iodide (CH₃I) dropwise.

  • Continue to stir the reaction mixture at room temperature overnight.

  • Carefully quench the reaction with water and extract the product into diethyl ether.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting oil by distillation to afford (S)-2-(methoxymethyl)pyrrolidine.

Comparative Analysis and Applications

The practical utility of this compound is overwhelmingly dictated by its stereochemistry. While the racemic mixture serves as a cost-effective precursor for resolution, its direct applications are limited in fields requiring stereochemical precision.

Enantiopure this compound in Asymmetric Catalysis

The enantiopure forms of this compound, particularly the (S)-enantiomer (SMP), are highly valued as chiral auxiliaries and ligands in asymmetric synthesis.[10] The rigid five-membered ring and the coordinating ability of the methoxymethyl group create a well-defined chiral environment, enabling high stereoselectivity in a variety of chemical transformations.[10]

A prime example of its application is in the asymmetric alkylation of ketones and aldehydes. The pyrrolidine derivative, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), which is synthesized from SMP, is a cornerstone of this methodology.

Role in Pharmaceutical and Agrochemical Synthesis

The pyrrolidine scaffold is a key structural motif in a vast number of biologically active compounds.[12] Enantiopure this compound serves as a crucial chiral building block in the synthesis of complex pharmaceutical ingredients (APIs) and agrochemicals.[5] Its incorporation can significantly influence the pharmacological profile of a drug candidate, with different enantiomers often exhibiting distinct biological activities.[1][3] This is particularly relevant in the development of drugs targeting the central nervous system, where precise stereochemistry is critical for receptor binding and efficacy.[5]

Workflow: From Racemic Mixture to Enantiopure Application

G cluster_0 Synthesis & Preparation cluster_1 Enantiopure Products cluster_2 Applications racemic_synthesis Synthesis of Racemic This compound chiral_resolution Chiral Resolution (e.g., with Tartaric Acid) racemic_synthesis->chiral_resolution Starting Material s_enantiomer (S)-2-(Methoxymethyl)pyrrolidine chiral_resolution->s_enantiomer r_enantiomer (R)-2-(Methoxymethyl)pyrrolidine chiral_resolution->r_enantiomer asymmetric_synthesis Asymmetric Synthesis (from L/D-Proline) asymmetric_synthesis->s_enantiomer asymmetric_synthesis->r_enantiomer chiral_auxiliary Chiral Auxiliary in Asymmetric Synthesis s_enantiomer->chiral_auxiliary pharma_synthesis Pharmaceutical & Agrochemical Intermediate s_enantiomer->pharma_synthesis research_tool Research in Medicinal Chemistry s_enantiomer->research_tool r_enantiomer->chiral_auxiliary r_enantiomer->pharma_synthesis r_enantiomer->research_tool

Caption: Synthetic routes to and applications of enantiopure this compound.

Spectroscopic Characterization

The structural elucidation and purity assessment of both racemic and enantiopure this compound are routinely performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

  • ¹H NMR: The proton NMR spectrum of the racemic mixture will be identical to that of the individual enantiomers in an achiral solvent. Key signals include those for the methoxy group protons, the protons of the pyrrolidine ring, and the methylene protons adjacent to the ether oxygen.

  • ¹³C NMR: Similar to ¹H NMR, the ¹³C NMR spectrum of the racemate will be indistinguishable from that of the pure enantiomers in an achiral environment. Characteristic peaks will correspond to the methoxy carbon, and the carbons of the pyrrolidine ring.

  • IR Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key absorptions for this compound will include C-H stretching, N-H stretching (for the secondary amine), and C-O-C stretching for the ether linkage.

While standard NMR and IR are not used to differentiate enantiomers, chiral shift reagents can be employed in NMR to resolve the signals of the R and S enantiomers in a racemic mixture, allowing for the determination of enantiomeric excess.

Conclusion

The choice between racemic and enantiopure this compound is a critical decision in the design of a synthetic route. While the racemic form provides a readily accessible starting point, the true value of this pyrrolidine derivative lies in its enantiopure forms, which are indispensable tools in asymmetric synthesis and the development of stereochemically defined molecules for pharmaceutical and other applications. A thorough understanding of the synthetic methodologies to access both the racemic and enantiopure forms, as well as their distinct applications, empowers researchers to make informed decisions and unlock the full potential of this versatile chiral building block.

References

A Technical Guide to the Catalytic Mechanism of 2-(Methoxymethyl)pyrrolidine and Its Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of 2-(Methoxymethyl)pyrrolidine in Organocatalysis

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the chirality of a molecule dictates its therapeutic efficacy and safety profile.[1] Organocatalysis, which utilizes small, metal-free organic molecules to catalyze chemical transformations, has emerged as a powerful and sustainable strategy for achieving high levels of stereocontrol.[2] Within this field, proline and its derivatives have been established as foundational "privileged scaffolds."[3][4]

Among these, this compound (MMP) and its aminocyclic analogues, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), represent a cornerstone of asymmetric synthesis.[5] Developed and pioneered by E. J. Corey and Dieter Enders, these chiral auxiliaries and catalysts have enabled the reliable synthesis of a vast array of optically active molecules.[6] Their efficacy lies in a sophisticated mechanism of action that leverages both steric and electronic effects to create a highly ordered chiral environment for bond formation.

This guide provides an in-depth exploration of the core mechanisms through which this compound and its derivatives exert stereocontrol in key catalytic reactions. We will dissect the fundamental principles of enamine and iminium ion catalysis and provide a detailed analysis of the renowned SAMP/RAMP hydrazone alkylation methodology, supported by mechanistic diagrams, experimental protocols, and performance data.

Part 1: The Dual Modes of Activation: Enamine and Iminium Catalysis

The catalytic power of the pyrrolidine scaffold is rooted in its ability to reversibly react with carbonyl compounds, activating them for subsequent transformations through two primary pathways: enamine catalysis for nucleophiles and iminium ion catalysis for electrophiles.[1]

Enamine Catalysis: Transforming Carbonyls into Chiral Nucleophiles

In enamine catalysis, the secondary amine of the pyrrolidine catalyst reacts with a ketone or aldehyde to form a chiral, nucleophilic enamine intermediate.[1][7] This process enhances the nucleophilicity of the α-carbon of the carbonyl compound, enabling it to attack a wide range of electrophiles.

The stereochemical outcome is dictated by the C2 substituent of the pyrrolidine ring. The bulky 2-(methoxymethyl) group effectively shields one face of the enamine, forcing the incoming electrophile to approach from the less sterically hindered side. This facial discrimination is the basis for the high enantioselectivity observed in these reactions.[2] The catalytic cycle is completed by the hydrolysis of the resulting iminium ion, which regenerates the catalyst and releases the α-functionalized carbonyl product.[8]

G cluster_cycle Enamine Catalytic Cycle Catalyst Pyrrolidine Catalyst (e.g., MMP derivative) Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone/ Aldehyde Ketone->Enamine Iminium Iminium Ion Enamine->Iminium + E+ Electrophile Electrophile (E+) Electrophile->Iminium Product α-Functionalized Product Iminium->Product + H₂O Product->Catalyst - Catalyst (Regenerated) Water H₂O Water->Product G cluster_samp SAMP/RAMP Hydrazone Alkylation Mechanism cluster_transition Key Transition State Start Ketone/Aldehyde + SAMP/RAMP Hydrazone Chiral Hydrazone Start->Hydrazone Condensation Azaenolate Chelated Lithium Azaenolate Intermediate Hydrazone->Azaenolate Deprotonation (LDA) AlkylatedHydrazone Alkylated Hydrazone Azaenolate->AlkylatedHydrazone Alkylation (R-X) (Stereoselective Attack) ts_label The methoxymethyl group chelates the lithium ion, creating a rigid structure that directs the electrophile (R-X) to the less hindered face. FinalProduct Chiral Ketone/ Aldehyde Product AlkylatedHydrazone->FinalProduct Cleavage (O₃ or H₃O+) Auxiliary Recovered SAMP/RAMP AlkylatedHydrazone->Auxiliary

References

Thermochemical Data for 2-(Methoxymethyl)pyrrolidine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the key thermochemical properties of 2-(methoxymethyl)pyrrolidine, a crucial chiral building block in pharmaceutical synthesis. In the absence of extensive experimental data for this specific compound, this guide focuses on the "how-to"—delineating both state-of-the-art experimental and computational protocols for obtaining reliable thermochemical data, including enthalpy of formation, heat capacity, and standard entropy. We present detailed, step-by-step procedures for bomb calorimetry and differential scanning calorimetry, alongside a complete computational workflow using high-accuracy methods such as Gaussian-4 (G4) theory. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical steps required to generate and utilize critical thermochemical data for process safety, reaction optimization, and the development of robust synthetic routes.

Introduction: The Significance of Thermochemical Data in Pharmaceutical Development

In the landscape of modern drug development, understanding the energetic properties of molecules is not merely an academic exercise; it is a critical component of process safety, efficiency, and scalability. Thermochemical data, such as the enthalpy of formation (ΔfH°), heat capacity (Cp), and standard entropy (S°), provide a quantitative foundation for assessing reaction hazards, optimizing reaction conditions, and predicting the thermodynamic feasibility of synthetic pathways.

This compound is a valuable chiral auxiliary and building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its stereocenter and functional groups make it a versatile synthon for creating complex molecular architectures. However, a thorough understanding of its thermochemical properties is essential to ensure that its use in large-scale synthesis is both safe and efficient. The release or absorption of heat during a chemical transformation (the enthalpy of reaction) is directly calculated from the enthalpies of formation of reactants and products. An uncharacterized, highly exothermic reaction can lead to thermal runaway, a dangerous situation in a manufacturing setting.

This guide addresses the current gap in publicly available, detailed thermochemical data for this compound. Rather than simply presenting a set of values, we provide a detailed roadmap for researchers to generate this data themselves, thereby fostering a deeper understanding of the underlying principles and ensuring the highest level of scientific integrity. We will explore both experimental and computational approaches, discussing the rationale behind the choice of each method and providing actionable protocols.

Experimental Determination of Thermochemical Properties

Experimental measurements remain the gold standard for obtaining accurate thermochemical data. The following sections detail the primary techniques for determining the enthalpy of formation, heat capacity, and entropy of liquid-phase organic compounds like this compound.

Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation of a compound is most commonly determined indirectly by measuring its enthalpy of combustion (ΔcH°) using a bomb calorimeter. The principle is straightforward: a known mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the resulting temperature change is meticulously measured.

  • Why Bomb Calorimetry? For organic compounds, combustion reactions are typically rapid and complete, releasing a significant and measurable amount of heat. This makes bomb calorimetry a robust and reliable method for determining the heat of combustion.

  • Why High-Pressure Oxygen? A high pressure of pure oxygen (typically around 30 atm) is used to ensure the complete and rapid combustion of the sample to defined products (CO2, H2O, and N2). Incomplete combustion would lead to the formation of byproducts like soot and carbon monoxide, rendering the results inaccurate.

  • Why Calibration? The bomb calorimeter itself, including the bomb, water, and other components, has a heat capacity. This "calorimeter constant" must be precisely determined by combusting a standard substance with a well-known heat of combustion, such as benzoic acid. This calibration step is crucial for converting the measured temperature rise into an accurate energy value.

Safety First: Bomb calorimetry involves high pressures and combustion. All procedures must be carried out in a well-ventilated area, and personal protective equipment (safety goggles, lab coat, and gloves) is mandatory. The operator must be thoroughly trained on the specific instrument being used.

  • Sample Preparation:

    • Accurately weigh approximately 1 gram of high-purity this compound into a crucible. For volatile liquids, a gelatin capsule or a specific liquid sample holder is used.

    • Measure a precise length of fuse wire and attach it to the electrodes of the bomb head, ensuring it is in contact with the sample.

  • Assembly and Pressurization:

    • Add a small, known amount of deionized water (typically 1 mL) to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

    • Carefully seal the bomb, ensuring all O-rings are clean and properly seated.

    • Purge the bomb with a small amount of oxygen before filling it to the final pressure of approximately 30 atm.

  • Calorimetry Measurement:

    • Place the sealed bomb into the calorimeter bucket containing a precisely known mass of water.

    • Submerge the bomb completely and connect the ignition leads.

    • Allow the system to reach thermal equilibrium while stirring the water. Record the initial temperature for several minutes to establish a baseline.

    • Ignite the sample remotely.

    • Record the temperature at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis:

    • Plot the temperature versus time to determine the corrected temperature rise, accounting for any heat exchange with the surroundings.

    • Calculate the total heat released using the calorimeter constant and the corrected temperature rise.

    • Subtract the heat contributions from the combustion of the fuse wire and the formation of any nitric acid (from residual nitrogen in the bomb).

    • The resulting value is the heat of combustion of the sample at constant volume (ΔcU).

    • Convert ΔcU to the enthalpy of combustion at constant pressure (ΔcH°) using the ideal gas law to account for the change in the number of moles of gas during the reaction.

    • Finally, calculate the standard enthalpy of formation (ΔfH°) using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

The primary sources of uncertainty in bomb calorimetry include the precision of the temperature measurement, the accuracy of the calorimeter constant, the purity of the sample, and the completeness of the combustion.[1][2] To ensure trustworthiness, the calorimeter should be calibrated regularly, and the experimental procedure should be validated by measuring the heat of combustion of a standard reference material.

Heat Capacity and Entropy via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for measuring the heat capacity of a substance as a function of temperature.[3] It works by measuring the difference in heat flow required to increase the temperature of a sample and a reference. The standard entropy of a substance can then be determined from the measured heat capacity data, based on the principles of the third law of thermodynamics.

  • Why DSC for Heat Capacity? DSC offers a rapid and accurate method for determining heat capacity over a wide range of temperatures using only a small amount of sample.

  • The "Three-Run" Method: The most common and reliable method for measuring heat capacity with DSC involves three separate runs: an empty pan (baseline), a standard material with a known heat capacity (like sapphire), and the sample. This approach allows for the accurate subtraction of the instrument's baseline and provides a direct comparison to a known standard, enhancing the accuracy of the measurement.[4]

  • Sample Preparation:

    • Accurately weigh a small amount (5-15 mg) of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.

  • Instrument Setup and Calibration:

    • Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).

    • Set the desired temperature program, which typically includes an initial isothermal period, a controlled heating ramp (e.g., 10 °C/min), and a final isothermal period.

  • Measurement Procedure:

    • Run 1 (Baseline): Place the empty sample pan and the empty reference pan in the DSC cell and run the temperature program.

    • Run 2 (Standard): Place a sapphire standard in the sample pan and run the same temperature program.

    • Run 3 (Sample): Replace the sapphire with the sample pan containing this compound and repeat the temperature program.

  • Data Analysis for Heat Capacity:

    • The heat flow (in mW) is recorded as a function of temperature.

    • The heat capacity (Cp) of the sample is calculated at a given temperature by comparing the heat flow of the sample to that of the sapphire standard, after subtracting the baseline and accounting for the masses of the sample and standard.

The third law of thermodynamics states that the entropy of a perfect crystal at absolute zero (0 K) is zero.[5][6] This provides a fundamental reference point for determining the absolute entropy of a substance at any other temperature. The standard entropy (S°) at a given temperature (T) is calculated by integrating the heat capacity divided by the temperature from 0 K to T, accounting for the entropy changes at any phase transitions:

S°(T) = ∫(0 to T) (Cp(T')/T') dT'

To determine the standard entropy at 298.15 K, heat capacity measurements would ideally be performed from near absolute zero up to this temperature.

Sources of error in DSC measurements include baseline stability, sample mass accuracy, and the accuracy of the heat capacity of the standard.[7][8] The instrument's calibration should be checked regularly, and the heating rate and sample mass should be optimized to minimize thermal lag and ensure accurate measurements.

Computational Determination of Thermochemical Properties

With the advancement of computational hardware and theoretical methods, quantum chemical calculations have become an indispensable tool for obtaining accurate thermochemical data, especially for molecules where experimental data is scarce.[9][10]

High-Accuracy Composite Methods: Gaussian-4 (G4) Theory

For benchmark-quality thermochemical data, composite methods like Gaussian-4 (G4) theory are the gold standard.[11][12] G4 theory is a multi-step computational protocol that approximates a very high-level quantum chemical calculation by combining the results of several lower-level calculations. This approach is designed to achieve "chemical accuracy," which is typically defined as being within 1 kcal/mol of the experimental value.

  • Why G4 Theory? G4 theory systematically accounts for various factors that influence the total energy of a molecule, including electron correlation, basis set effects, and zero-point vibrational energy. This comprehensive approach leads to highly accurate predictions of enthalpies of formation.

  • The Role of Isodesmic Reactions: While G4 theory is highly accurate, its performance can be further improved, and the computational cost can be reduced for larger molecules, by using isodesmic reactions. An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides.[9] This conservation of bond types leads to a significant cancellation of errors in the quantum chemical calculations, resulting in a more accurate calculated enthalpy of reaction. The enthalpy of formation of the target molecule can then be derived if the enthalpies of formation of the other molecules in the reaction are known from reliable experimental data.

The following workflow outlines the steps to calculate the gas-phase enthalpy of formation of this compound using G4 theory in conjunction with an isodesmic reaction.

G4_Workflow

  • Molecule Building and Isodesmic Reaction Design:

    • Build the 3D structure of this compound and the reference compounds for the isodesmic reaction using a molecular editor such as GaussView.

    • An appropriate isodesmic reaction for this compound is: This compound + Methanol → 2-Methylpyrrolidine + Dimethyl Ether

    • This reaction conserves the number of C-N, C-C, C-H, C-O, and O-H bonds.

  • Geometry Optimization and Frequency Calculations:

    • Perform geometry optimization and frequency calculations for all species in the isodesmic reaction at the B3LYP/6-31G(2df,p) level of theory, as prescribed by the G4 protocol.

    • Confirm that all optimized structures are true minima on the potential energy surface by ensuring there are no imaginary frequencies.

    • The frequency calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections.

  • G4 Single-Point Energy Calculations:

    • Using the optimized geometries, perform the full G4 single-point energy calculations for all species. This is typically done using the G4 keyword in the Gaussian software package.[13]

  • Calculation of Enthalpy of Formation:

    • Calculate the enthalpy of the isodesmic reaction (ΔHr) at 298.15 K from the G4 electronic energies and the thermal corrections.

    • Rearrange the equation for the enthalpy of reaction to solve for the enthalpy of formation of this compound: ΔfH°[this compound] = ΔHr + ΔfH°[2-Methylpyrrolidine] + ΔfH°[Dimethyl Ether] - ΔfH°[Methanol]

    • Use reliable experimental values for the standard enthalpies of formation of the reference compounds.

Data Summary and Discussion

As this guide focuses on methodology, experimentally determined or computationally predicted values for this compound are not presented as definitive. However, to facilitate the computational workflow described above, the following table provides the necessary experimental gas-phase thermochemical data for the reference compounds in the proposed isodesmic reaction, sourced from the NIST Chemistry WebBook.[14][15][16]

CompoundFormulaΔfH°(gas) at 298.15 K (kJ/mol)S°(gas) at 298.15 K (J/mol·K)Cp(gas) at 298.15 K (J/mol·K)
PyrrolidineC4H9N40.6 ± 0.8288.6 ± 2.196.3 ± 4.2
MethanolCH4O-201.0 ± 0.6239.9 ± 0.444.1 ± 0.4
2-MethylpyrrolidineC5H11NData not availableData not availableData not available
Dimethyl EtherC2H6O-184.1 ± 0.4266.8 ± 0.864.0 ± 2.1

Note: The absence of experimental data for 2-methylpyrrolidine in the NIST database highlights a common challenge. In such cases, a different isodesmic reaction with readily available reference data would need to be designed, or the enthalpy of formation of the reference compound would also need to be calculated using the same high-accuracy computational method.

An alternative isodesmic reaction that utilizes readily available data is:

This compound + Methane → Pyrrolidine + Ethane + Methanol

This reaction, while more complex, still conserves bond types and can be used to calculate the enthalpy of formation of the target molecule.

Conclusion

The thermochemical properties of this compound are critical for its safe and efficient use in pharmaceutical synthesis. This guide has provided a comprehensive framework for determining these properties through both experimental and computational means. By understanding the causality behind the choice of methods and following the detailed protocols outlined, researchers can generate reliable data for enthalpy of formation, heat capacity, and entropy. The integration of high-accuracy computational methods, particularly when anchored by well-designed isodesmic reactions, offers a powerful and accessible route to obtaining thermochemical data, especially for novel or less-studied compounds. It is our hope that this guide will serve as a valuable resource for drug development professionals, enabling them to build a robust understanding of the thermodynamic landscape of their chemical processes.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Aldol Reaction Utilizing (S)-2-(Methoxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of (S)-2-(methoxymethyl)pyrrolidine (SMP) as a chiral organocatalyst in the asymmetric aldol reaction. Drawing upon the well-established principles of proline-catalyzed transformations, these notes offer both theoretical insights and practical protocols to aid in the stereoselective synthesis of β-hydroxy carbonyl compounds, which are pivotal intermediates in pharmaceutical development and natural product synthesis.

Theoretical Framework: Enamine Catalysis with a Proline-Derived Scaffold

The asymmetric aldol reaction is a cornerstone of stereoselective carbon-carbon bond formation.[1] While traditionally reliant on stoichiometric chiral auxiliaries or metal-based catalysts, the advent of organocatalysis has provided a more atom-economical and environmentally benign alternative.[2][3] (S)-2-(methoxymethyl)pyrrolidine belongs to the esteemed class of proline-derived organocatalysts, which operate through an enamine-based catalytic cycle, mimicking the action of Class I aldolase enzymes.[4][5]

The Catalytic Cycle:

The reaction is initiated by the condensation of the chiral secondary amine, (S)-2-(methoxymethyl)pyrrolidine, with a ketone donor to form a nucleophilic enamine intermediate. The inherent chirality of the pyrrolidine ring establishes a stereochemically defined environment. The methoxymethyl substituent provides steric bulk, which effectively shields one face of the enamine. This steric hindrance directs the approach of the electrophilic aldehyde to the less hindered face, thereby controlling the absolute stereochemistry of the newly formed stereocenters. Subsequent hydrolysis of the resulting iminium ion regenerates the chiral catalyst and yields the desired β-hydroxy carbonyl product.[1][5]

The rigidity of the pyrrolidine ring and the presence of the stereocenter adjacent to the nitrogen are crucial for inducing high levels of stereoselectivity.[6] The methoxymethyl group is believed to play a key role in orienting the incoming electrophile through steric repulsion, thus favoring the formation of one enantiomer over the other.

Asymmetric Aldol Reaction with (S)-2-(Methoxymethyl)pyrrolidine cluster_cycle Catalytic Cycle Ketone Ketone (Donor) Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst - H₂O Aldehyde Aldehyde (Acceptor) Catalyst (S)-2-(Methoxymethyl)pyrrolidine Iminium Iminium Ion Adduct Enamine->Iminium + Aldehyde Iminium->Catalyst Hydrolysis Product β-Hydroxy Ketone (Product) Iminium->Product + H₂O Product_out Enantioenriched β-Hydroxy Ketone Ketone_in Ketone Aldehyde_in Aldehyde

Caption: Catalytic cycle of the asymmetric aldol reaction mediated by (S)-2-(methoxymethyl)pyrrolidine.

Application Notes: Guiding Principles for Experimental Design

The successful execution of an asymmetric aldold reaction using (S)-2-(methoxymethyl)pyrrolidine hinges on the careful selection of reaction parameters. The following notes, derived from extensive studies on related proline-based catalysts, provide a framework for optimizing reaction conditions.

  • Catalyst Loading: Typically, organocatalytic aldol reactions are effective with catalyst loadings ranging from 10 to 30 mol%. For novel substrate combinations, starting with a higher catalyst loading (e.g., 20 mol%) is advisable to ensure a reasonable reaction rate.

  • Solvent Selection: The choice of solvent can significantly impact both reactivity and stereoselectivity. Highly polar aprotic solvents such as DMSO and DMF are often used due to the good solubility of proline-based catalysts.[7] However, reactions can also be performed in less polar solvents like chloroform or even neat (solvent-free), which can sometimes enhance enantioselectivity.[8] The use of protic solvents like methanol is generally discouraged as they can interfere with the catalytic cycle and lead to lower stereocontrol.[7]

  • Temperature Control: Aldol reactions are often performed at temperatures ranging from room temperature down to -25°C.[9] Lowering the reaction temperature generally leads to an increase in enantioselectivity, albeit at the cost of a slower reaction rate. Monitoring the reaction progress by TLC or HPLC is crucial to determine the optimal balance between reaction time and stereochemical outcome.

  • Substrate Scope: A wide variety of ketones can be used as the enamine donor, including acetone, cyclohexanone, and other cyclic and acyclic ketones. Aromatic and aliphatic aldehydes are generally suitable as electrophilic acceptors. It is important to note that the steric and electronic properties of both the ketone and the aldehyde will influence the reaction's efficiency and selectivity.[10]

  • Water Content: While organocatalytic reactions are often less sensitive to moisture than their metal-based counterparts, the presence of water can influence the reaction equilibrium and catalyst activity. In some cases, the addition of a small amount of water has been shown to be beneficial.[7] However, for reproducibility, the use of anhydrous solvents is recommended as a starting point.

Experimental Protocols: A Representative Procedure

The following protocol provides a general methodology for the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, catalyzed by (S)-2-(methoxymethyl)pyrrolidine. This should be considered a starting point, and optimization of the conditions may be necessary for different substrates.

Materials:

  • (S)-2-(Methoxymethyl)pyrrolidine

  • Cyclohexanone (freshly distilled)

  • 4-Nitrobenzaldehyde

  • Anhydrous DMSO

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (1.0 mmol, 151.1 mg).

  • Addition of Reagents: Add anhydrous DMSO (2.0 mL) and cyclohexanone (5.0 mmol, 0.52 mL). Stir the mixture until the aldehyde is completely dissolved.

  • Catalyst Addition: To the stirred solution, add (S)-2-(methoxymethyl)pyrrolidine (0.2 mmol, 23.0 mg, 20 mol%).

  • Reaction: Seal the vial and stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion (typically 24-48 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aldol product.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess by chiral HPLC analysis.

Data Presentation: Benchmarking Performance

While specific data for (S)-2-(methoxymethyl)pyrrolidine as a direct aldol catalyst is not extensively reported, the performance of closely related proline derivatives provides a valuable benchmark for expected outcomes. The following table summarizes representative results for the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde catalyzed by various pyrrolidine-based organocatalysts.

CatalystAdditiveSolventTime (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)Reference
L-ProlineNoneDMSO249595:596[11]
L-ProlinamideNoneDMSO488590:1088[11]

Note: This table is intended for comparative purposes. Reaction conditions can significantly influence outcomes.

Conclusion

(S)-2-(Methoxymethyl)pyrrolidine is a promising chiral organocatalyst for the asymmetric aldol reaction, building on the robust foundation of proline catalysis. Its structural features, particularly the rigid pyrrolidine backbone and the stereodirecting methoxymethyl group, provide a strong basis for achieving high levels of stereocontrol. The protocols and application notes presented in this guide offer a solid starting point for researchers and drug development professionals to explore the utility of this catalyst in the synthesis of complex chiral molecules. As with any catalytic system, empirical optimization is key to unlocking its full potential for specific applications.

References

Application Notes: 2-(Methoxymethyl)pyrrolidine (MMP) in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

This guide provides a detailed overview of 2-(methoxymethyl)pyrrolidine (MMP) as a versatile and powerful chiral ligand in asymmetric synthesis. We will explore its structural advantages, synthesis, and application in key carbon-carbon bond-forming reactions, complete with detailed experimental protocols and mechanistic insights.

The MMP Ligand: A Profile

Introduction to a Versatile Chiral Auxiliary

Derived from the readily available and inexpensive chiral pool amino acid, proline, this compound is a cornerstone ligand in asymmetric catalysis.[1] Its widespread use stems from a combination of advantageous structural features. The rigid five-membered pyrrolidine ring provides a well-defined and predictable chiral environment, which is essential for effective stereochemical control.[2] The methoxymethyl side chain introduces a key chelating element. The oxygen atom can coordinate to metal centers (e.g., Lithium, Zinc, Copper), creating a rigid, bicyclic transition state that effectively shields one face of the reactive intermediate, leading to high levels of stereoselectivity.[2] Both enantiomers, (S)-2-(methoxymethyl)pyrrolidine (often abbreviated as SMP) and its (R)-enantiomer (RMP), are accessible, allowing for the synthesis of either enantiomer of a target molecule.[3] This versatility makes MMP an invaluable tool for constructing complex chiral molecules in pharmaceutical and natural product synthesis.[4][5]

Synthesis of Enantiopure (S)-MMP from (S)-Proline

The most common route to (S)-MMP begins with the reduction of (S)-proline. This protocol outlines a reliable, multi-step synthesis.

Workflow for the Synthesis of (S)-MMP

cluster_synthesis Synthesis of (S)-2-(Methoxymethyl)pyrrolidine Proline (S)-Proline Prolinol (S)-Prolinol Proline->Prolinol   Reduction (e.g., LiAlH4)    MMP (S)-MMP Prolinol->MMP   O-Methylation (e.g., NaH, MeI)   

Caption: Synthetic pathway from (S)-Proline to (S)-MMP.

Detailed Protocol: Synthesis of (S)-2-(Methoxymethyl)pyrrolidine

This protocol is adapted from established procedures for the synthesis of proline-derived auxiliaries.[1][3]

Step 1: Reduction of (S)-Proline to (S)-Prolinol

  • Setup: To a dry 2 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an argon atmosphere, add 30.0 g of lithium aluminum hydride (LiAlH₄).

  • Solvent Addition: Carefully add 600 mL of anhydrous tetrahydrofuran (THF).

  • Proline Addition: While stirring, slowly add 50.0 g of (S)-proline in small portions. The addition is exothermic and may cause the THF to reflux.

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction by TLC until all the proline is consumed.

  • Quenching: Cool the reaction mixture to 0 °C in an ice-salt bath. Cautiously and sequentially add 30 mL of water, 30 mL of 15% aqueous NaOH, and finally 90 mL of water. This procedure is critical for generating a granular precipitate of aluminum salts.

  • Workup: Stir the resulting slurry at room temperature for 1 hour, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF (3 x 150 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield crude (S)-prolinol as a colorless oil, which can often be used in the next step without further purification.

Step 2: O-Methylation of (S)-Prolinol to (S)-MMP

  • Setup: In a dry 1 L flask under an argon atmosphere, prepare a suspension of 15.0 g of sodium hydride (NaH, 60% dispersion in mineral oil) in 400 mL of anhydrous THF.

  • Alcohol Addition: Cool the suspension to 0 °C and add a solution of the crude (S)-prolinol from the previous step in 100 mL of anhydrous THF dropwise.

  • Stirring: Allow the mixture to warm to room temperature and stir for 2 hours until hydrogen evolution ceases.

  • Methylation: Cool the mixture back to 0 °C and add 40.0 g of methyl iodide (MeI) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of 50 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 200 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to afford (S)-2-(methoxymethyl)pyrrolidine as a colorless liquid.[6]

Core Applications & Protocols

Enantioselective Michael Addition to α,β-Unsaturated Ketones

MMP and its derivatives are highly effective organocatalysts for the conjugate addition of aldehydes and ketones to nitroalkenes and enones.[7] The reaction proceeds through a nucleophilic enamine intermediate, a cornerstone mechanism in modern organocatalysis.[8][9]

Mechanistic Insight: The Enamine Catalytic Cycle

The catalytic cycle begins with the rapid and reversible formation of a chiral enamine between the secondary amine of MMP and a donor ketone/aldehyde.[7] This enamine is the key nucleophilic species. The chiral environment dictated by the MMP scaffold directs the enamine to attack one face of the Michael acceptor (e.g., a nitroalkene). This step sets the stereochemistry of the final product. Subsequent hydrolysis of the resulting iminium ion releases the chiral product and regenerates the MMP catalyst, allowing it to re-enter the cycle.[7]

Enamine Catalysis Workflow

Catalyst MMP Catalyst Ketone Ketone Substrate Enamine Chiral Enamine Ketone->Enamine + Catalyst - H₂O Iminium Iminium Intermediate Enamine->Iminium + Acceptor Acceptor Michael Acceptor Iminium->Catalyst Hydrolysis Product Chiral Product Iminium->Product + H₂O Water H₂O

Caption: Generalized enamine catalytic cycle for Michael additions.

Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

  • Setup: In a clean, dry vial, dissolve β-nitrostyrene (0.5 mmol, 1.0 equiv) in 1.0 mL of toluene.

  • Catalyst Addition: Add (S)-2-(methoxymethyl)pyrrolidine (0.05 mmol, 10 mol%).

  • Nucleophile Addition: Add cyclohexanone (1.5 mmol, 3.0 equiv).

  • Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, concentrate the reaction mixture directly onto silica gel.

  • Purification: Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired Michael adduct.

  • Analysis: Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product using chiral HPLC analysis.

Performance Data for Pyrrolidine-Catalyzed Michael Additions

DonorAcceptorCatalystSolventYield (%)dr (syn:anti)ee (%) (syn)
Cyclohexanoneβ-Nitrostyrene(S)-MMPToluene~95>95:5>98
Propanalβ-NitrostyreneProlinol EtherDioxane~8319:196
Acetone(E)-2-ButenalProlinamideDMSO~88-90

Note: Data is compiled from representative procedures for MMP and closely related pyrrolidine-based catalysts to show typical performance.[7][10][11]

Asymmetric Aldol Reactions

The asymmetric aldol reaction is a fundamental C-C bond-forming reaction, and pyrrolidine derivatives, including MMP, are excellent catalysts for direct, enantioselective versions of this transformation.[8][12]

Mechanistic Insight

Similar to the Michael addition, the reaction proceeds via an enamine mechanism.[8] The MMP catalyst forms an enamine with a ketone donor, which then attacks an aldehyde acceptor. The stereochemistry is controlled by the catalyst's chiral scaffold, which typically favors an anti-addition pathway through a Zimmerman-Traxler-like six-membered cyclic transition state. In this transition state, the large substituent of the aldehyde occupies a pseudo-equatorial position to minimize steric hindrance, leading to high diastereoselectivity and enantioselectivity.[13]

Protocol: Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde

  • Setup: To a vial, add 4-nitrobenzaldehyde (1.0 mmol, 1.0 equiv) and (S)-2-(methoxymethyl)pyrrolidine (0.2 mmol, 20 mol%).

  • Solvent/Reagent: Add 4.0 mL of anhydrous acetone.

  • Reaction: Stir the mixture at room temperature for 18-24 hours.

  • Workup: Quench the reaction with 2 mL of a saturated aqueous NH₄Cl solution.

  • Extraction: Extract the mixture with ethyl acetate (3 x 10 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC.

Performance Data for Pyrrolidine-Catalyzed Aldol Reactions

KetoneAldehydeCatalystSolventYield (%)ee (%)
Acetone4-NitrobenzaldehydeL-ProlineAcetone6876
Cyclohexanone4-NitrobenzaldehydeProlinol EtherDMSO9999
AcetoneIsobutyraldehydeL-ProlineAcetone7793

Note: Data is compiled from seminal and representative procedures for proline and its derivatives to illustrate typical catalyst performance.[11][13]

Summary and Outlook

This compound (MMP) stands out as a highly effective and versatile chiral ligand in the field of asymmetric catalysis. Its straightforward synthesis from proline, combined with a rigid scaffold and chelating sidearm, enables exceptional levels of stereocontrol in a variety of crucial transformations, including Michael additions and aldol reactions. The mechanistic predictability via enamine intermediates allows for rational catalyst design and reaction optimization. For researchers in medicinal and process chemistry, MMP and its derivatives offer a reliable and cost-effective solution for the construction of enantiomerically pure molecules, solidifying their place as indispensable tools in the synthetic chemist's toolbox.

References

Application Notes: A Practical Guide to Asymmetric α-Alkylation of Carbonyls via SAMP/RAMP Hydrazone Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantioselective formation of carbon-carbon bonds at the α-position to a carbonyl group is a fundamental transformation in modern organic synthesis, critical for the construction of chiral molecules in pharmaceuticals and natural products. The Enders SAMP/RAMP hydrazone alkylation method stands as a robust and highly reliable strategy for achieving this goal.[1][2][3] This application note provides a comprehensive guide for researchers, covering the mechanistic underpinnings, a detailed step-by-step protocol, expected outcomes, and key insights for the successful application of this powerful methodology.

Introduction: The Challenge of Asymmetric α-Alkylation

Direct alkylation of ketone or aldehyde enolates is often plagued by issues of regioselectivity, over-alkylation, and a complete lack of stereocontrol. The development of methods to control the absolute stereochemistry of the newly formed stereocenter is therefore of paramount importance. The strategy developed by E. J. Corey and extensively advanced by Dieter Enders utilizes the chiral auxiliaries (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) to overcome these challenges.[1][2] This method transforms the carbonyl compound into a chiral hydrazone, enabling a highly diastereoselective alkylation, after which the auxiliary can be cleaved to reveal the α-alkylated carbonyl product with excellent enantiomeric purity.[1][4]

The versatility of this method has been demonstrated in the total synthesis of numerous complex molecules, including the antimalarial agent (-)-C10-demethyl arteannuin B and the potent anticancer drugs epothilone A and B.[1]

Principle and Mechanism

The success of the SAMP/RAMP protocol hinges on a well-defined, three-step sequence that ensures high fidelity in the transfer of chiral information.[1][2]

  • Hydrazone Formation: The aldehyde or ketone is condensed with the chiral auxiliary (SAMP or RAMP) to form a chiral hydrazone. This step effectively introduces the stereodirecting element.

  • Diastereoselective Alkylation: The hydrazone is deprotonated at the α-carbon by a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), to form a resonance-stabilized azaenolate at low temperatures (e.g., -78 °C).[1][2] The key to the high stereoselectivity lies in the rigid, chelated structure of this intermediate. The lithium cation is coordinated by both the azaenolate nitrogen and the oxygen of the methoxymethyl side arm of the auxiliary.[1][3] This conformation effectively shields one face of the azaenolate plane with the bulky pyrrolidine ring, forcing the incoming electrophile (e.g., an alkyl halide) to approach from the less sterically hindered face.[3][5] This directed attack results in the formation of the alkylated hydrazone with a very high degree of diastereoselectivity.

  • Auxiliary Cleavage: The final step involves the removal of the chiral auxiliary to regenerate the carbonyl group and release the chiral product. This is most commonly achieved through ozonolysis or mild acidic hydrolysis.[1][6]

The choice between SAMP and RAMP dictates the final stereochemistry of the product. For a given electrophile and substrate, using SAMP will produce one enantiomer, while using RAMP will produce the other, providing predictable access to either enantiomeric series.[3]

Visualized Experimental Workflow

The logical flow of the SAMP/RAMP hydrazone alkylation protocol is depicted below.

SAMP_RAMP_Workflow Start Ketone / Aldehyde + SAMP or RAMP Hydrazone Chiral Hydrazone Formation Start->Hydrazone Condensation Deprotonation Deprotonation (LDA, -78 °C) Hydrazone->Deprotonation Azaenolate Chelated Lithium Azaenolate Deprotonation->Azaenolate Alkylation Electrophile Addition (R-X) Azaenolate->Alkylation Alkylated_Hydrazone α-Alkylated Hydrazone Alkylation->Alkylated_Hydrazone Cleavage Auxiliary Cleavage (O₃ or H₃O⁺) Alkylated_Hydrazone->Cleavage Product Chiral Ketone / Aldehyde (High e.e.) Cleavage->Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: Workflow of the Enders SAMP/RAMP Hydrazone Alkylation.

Detailed Experimental Protocol

This protocol describes a general procedure for the asymmetric α-alkylation of a ketone using SAMP.

Materials and Reagents:

  • Carbonyl Substrate (e.g., Cyclohexanone)

  • (S)-1-amino-2-methoxymethylpyrrolidine (SAMP)

  • Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, solution in hexanes)

  • Diisopropylamine

  • Electrophile (e.g., Iodomethane, Benzyl Bromide)

  • Saturated aqueous oxalic acid solution or Ozone (O₃) source

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

PART A: Formation of the SAMP-Hydrazone

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (Argon), add the ketone (1.0 eq) and SAMP (1.1-1.2 eq).[7]

    • Scientist's Note: Using the carbonyl compound as the solvent is possible if it is a liquid and inexpensive. Otherwise, a minimal amount of a suitable solvent like benzene or toluene can be used. Forcing the equilibrium by removing water is generally not necessary but can be done with a Dean-Stark trap for sluggish reactions.

  • Reaction: Heat the mixture to 60 °C and stir overnight (approx. 12-16 hours).[7] The reaction progress can be monitored by TLC or GC-MS.

  • Purification: After cooling to room temperature, purify the crude hydrazone. This is typically achieved by vacuum distillation or column chromatography on silica gel.[7] The resulting pure hydrazone should be stored under an inert atmosphere in a refrigerator.

PART B: Asymmetric Alkylation

  • LDA Preparation: In a separate flame-dried, three-neck flask under argon, prepare a fresh solution of LDA. To a solution of diisopropylamine (1.1 eq) in anhydrous THF at 0 °C, add n-BuLi (1.05 eq) dropwise. Stir the solution for 30 minutes at 0 °C.

  • Deprotonation: Cool the LDA solution to -78 °C (dry ice/acetone bath). Add a solution of the purified SAMP-hydrazone (1.0 eq) in anhydrous THF dropwise via cannula or syringe. A color change (typically to yellow or orange) indicates the formation of the lithium azaenolate. Stir the mixture at -78 °C for 2-4 hours.

    • Scientist's Note: Maintaining a very low temperature is crucial for stereoselectivity. Ensure the reaction thermometer is accurate. The chelated azaenolate is generally stable at this temperature.

  • Alkylation: Add the electrophile (1.1-1.5 eq), either neat or as a solution in THF, dropwise to the azaenolate solution at -78 °C or -100 °C.

  • Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

PART C: Auxiliary Cleavage and Product Isolation

Two common methods for cleavage are presented. The choice depends on the stability of the product to the reaction conditions.

Method 1: Ozonolysis (Oxidative Cleavage)

  • Work-up: Quench the reaction mixture from Part B with water and extract the product with diethyl ether. Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.

  • Ozonolysis: Dissolve the crude alkylated hydrazone in dichloromethane (CH₂Cl₂) and cool the solution to -78 °C. Bubble ozone through the solution until a persistent blue or green color is observed.[7]

  • Quench: Purge the solution with nitrogen or oxygen to remove excess ozone, then quench with a reducing agent such as dimethyl sulfide (DMS) or triphenylphosphine (TPP) and allow it to warm to room temperature.

  • Isolation: Wash the organic phase with water and brine, dry over MgSO₄, and concentrate. Purify the resulting chiral ketone by flash chromatography.

Method 2: Hydrolysis with Oxalic Acid (Non-Oxidative Cleavage)

This method is milder and allows for the recovery of the chiral auxiliary.[6][8]

  • Hydrolysis: Dissolve the crude alkylated hydrazone from Part B in diethyl ether or hexane. Add a saturated aqueous solution of oxalic acid and stir the two-phase mixture vigorously at room temperature for 1-14 hours (monitor by TLC).[6][9]

  • Extraction: Separate the layers. Extract the aqueous layer with diethyl ether. Combine all organic layers.

    • Scientist's Note: The protonated auxiliary will be in the aqueous layer. It can be recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Isolation: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify the resulting chiral ketone by flash chromatography.[6]

Expected Results: Yields and Stereoselectivity

The SAMP/RAMP alkylation protocol reliably delivers high chemical yields and exceptional levels of stereocontrol. The diastereomeric excess (d.e.) of the alkylated hydrazone is often >95%, which translates directly to a high enantiomeric excess (e.e.) in the final ketone product after cleavage.

Carbonyl SubstrateElectrophile (R-X)Yield (%)e.e. (%)
CyclohexanoneCH₃I75-85>98
PropanalC₂H₅I80-90>96
3-PentanoneCH₃(CH₂)₃Br70-80>95
AcetonePhCH₂Br72-83>99
Diethyl KetoneCH₃I85-95>96

Note: Yields and e.e. values are representative and can vary based on specific reaction conditions and substrate/electrophile combinations.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Yield of Alkylated Product Incomplete deprotonation.Ensure LDA is freshly prepared and accurately titrated. Use a slight excess of base.
Poor quality electrophile.Use a freshly distilled or purified electrophile.
Competitive side reactions.Maintain strict low-temperature control (-78 °C or below) during deprotonation and alkylation.
Low Stereoselectivity (e.e.) Reaction temperature too high.Ensure accurate temperature monitoring and maintain -78 °C or below during the crucial steps.
Racemization during cleavage.For sensitive substrates, use milder cleavage conditions like oxalic acid hydrolysis instead of ozonolysis.[6][8]
Incomplete Hydrazone Formation Sterically hindered carbonyl.Increase reaction time and/or temperature. Consider using a Dean-Stark apparatus to remove water.
Difficulty in Auxiliary Cleavage Steric hindrance around C=N bond.Try alternative cleavage methods. For stubborn cases, methods involving singlet oxygen or Cu(II) salts have been reported.[10]

Conclusion

The Enders SAMP/RAMP hydrazone methodology is a cornerstone of asymmetric synthesis, offering a predictable, reliable, and high-yielding route to enantiomerically enriched α-alkylated aldehydes and ketones.[1][3] By understanding the mechanistic principles of stereocontrol and adhering to optimized experimental conditions, researchers can effectively leverage this protocol to construct complex chiral building blocks for drug discovery and natural product synthesis.

References

The Architect of Asymmetry: A Technical Guide to 2-(Methoxymethyl)pyrrolidine Derivatives in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of natural product synthesis, the precise control of stereochemistry is paramount. The biological activity of complex molecules is often dictated by the three-dimensional arrangement of their atoms. Among the arsenal of tools available to the synthetic chemist, chiral auxiliaries remain a robust and reliable method for inducing asymmetry. This guide provides an in-depth exploration of 2-(methoxymethyl)pyrrolidine and its derivatives, particularly the celebrated (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), as powerful chiral auxiliaries in the stereoselective synthesis of natural products. Developed and pioneered by E. J. Corey and Dieter Enders, the SAMP/RAMP hydrazone methodology has become a cornerstone of modern asymmetric synthesis, enabling the construction of complex chiral molecules with exceptional levels of stereocontrol.[1]

This document moves beyond a simple recitation of procedures, offering a deep dive into the causality behind experimental choices, validating the trustworthiness of the protocols, and grounding all claims in authoritative literature.

The Foundation: (S)-2-(Methoxymethyl)pyrrolidine (SMP) and the Birth of SAMP

(S)-2-(methoxymethyl)pyrrolidine (SMP) is a chiral building block derived from the readily available amino acid (S)-proline. Its rigid five-membered ring and the chelating ability of the methoxymethyl group provide a well-defined chiral environment, making it an excellent scaffold for asymmetric transformations.[1] While SMP itself has applications, its most impactful contribution to natural product synthesis is through its N-amino derivative, (S)-1-amino-2-(methoxymethyl)pyrrolidine, universally known as SAMP. The enantiomer, derived from (R)-proline or (R)-glutamic acid, is termed RAMP.[1]

The genius of the SAMP/RAMP system lies in its ability to form chiral hydrazones with prochiral ketones and aldehydes. These hydrazones, upon deprotonation, generate conformationally rigid azaenolates that direct the approach of electrophiles from a specific face, thereby creating new stereocenters with high fidelity. The subsequent cleavage of the auxiliary regenerates the carbonyl group and allows for the recovery of the chiral auxiliary, a key feature for sustainable synthesis.

Synthesis of the Chiral Auxiliary: (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)

The reliable and scalable synthesis of the chiral auxiliary is the first critical step. The following protocol is a well-established procedure starting from (S)-proline.

Experimental Protocol: Synthesis of SAMP

  • Reduction of (S)-Proline: To a refluxing suspension of lithium aluminum hydride (1.56 mol) in 2.5 L of anhydrous tetrahydrofuran (THF), powdered (S)-proline (1 mol) is added in small portions. The mixture is refluxed for an additional hour. After cooling, the excess LiAlH₄ is quenched by the cautious addition of a solution of potassium hydroxide. The resulting precipitate is filtered, and the filtrate is concentrated under reduced pressure to yield crude (S)-(+)-2-hydroxymethylpyrrolidine.

  • O-Methylation: The crude (S)-prolinol is N-formylated with methyl formate. The resulting N-formylprolinol is then treated with sodium hydride and methyl iodide in THF to yield N-formyl-2-(methoxymethyl)pyrrolidine.

  • Hydrolysis and Nitrosation: The N-formyl group is hydrolyzed with hydrochloric acid. The resulting secondary amine hydrochloride is then nitrosated with sodium nitrite in water to form the N-nitrosamine.

  • Reduction to Hydrazine: The N-nitrosamine is reduced with lithium aluminum hydride in THF to afford the crude SAMP.

  • Purification: The crude product is carefully distilled under reduced pressure to yield pure (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) as a colorless liquid.

Core Application: The SAMP/RAMP Hydrazone Methodology

The SAMP/RAMP hydrazone method is a powerful three-step sequence for the asymmetric α-alkylation of carbonyl compounds.[1]

  • Hydrazone Formation: Condensation of a ketone or aldehyde with SAMP or RAMP.

  • Stereoselective Alkylation: Deprotonation with a strong base to form a chiral azaenolate, followed by reaction with an electrophile.

  • Auxiliary Cleavage: Removal of the auxiliary to unveil the α-substituted chiral carbonyl compound.

Asymmetric α-Alkylation of Ketones and Aldehydes

This is the most prominent application of the SAMP/RAMP methodology, enabling the enantioselective introduction of a wide range of alkyl, allyl, and benzyl groups at the α-position of a carbonyl compound.

Mechanism of Stereoselection:

The high degree of stereocontrol stems from the formation of a rigid, chelated azaenolate intermediate upon deprotonation with a strong base like lithium diisopropylamide (LDA). The lithium cation is coordinated by the nitrogen of the azaenolate and the oxygen of the methoxymethyl group of the auxiliary. This chelation, combined with the steric bulk of the pyrrolidine ring, effectively blocks one face of the azaenolate, forcing the electrophile to approach from the less hindered side.[2]

Asymmetric_Alkylation_Mechanism cluster_0 SAMP Hydrazone Formation cluster_1 Azaenolate Formation & Alkylation cluster_2 Auxiliary Cleavage Ketone R1(CO)R2 Hydrazone SAMP Hydrazone Ketone->Hydrazone + SAMP - H2O SAMP SAMP Azaenolate Li+ Chelated Azaenolate Hydrazone->Azaenolate + LDA Alkylated_Hydrazone Alkylated SAMP Hydrazone Azaenolate->Alkylated_Hydrazone + E+ Electrophile E+ Chiral_Ketone Chiral Ketone Alkylated_Hydrazone->Chiral_Ketone Ozonolysis or Hydrolysis

General Workflow for SAMP-mediated Asymmetric Alkylation

Experimental Protocol: Asymmetric α-Alkylation of a Ketone

  • Hydrazone Formation: A mixture of the ketone (1.0 eq) and SAMP (1.2 eq) is stirred under an inert atmosphere (e.g., argon) at 60 °C for 12-24 hours. The crude hydrazone is purified by distillation or recrystallization.

  • Deprotonation and Alkylation: The purified hydrazone (1.0 eq) is dissolved in anhydrous diethyl ether or THF and cooled to 0 °C. A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF/hexane is added dropwise, and the mixture is stirred for 2-4 hours at this temperature. The reaction is then cooled to -78 °C or -100 °C, and the electrophile (1.2 eq) is added slowly. The reaction is allowed to warm to room temperature overnight.

  • Workup: The reaction is quenched with water or saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate and concentrated under reduced pressure.

  • Auxiliary Cleavage (Ozonolysis): The crude alkylated hydrazone is dissolved in dichloromethane and cooled to -78 °C. Ozone is bubbled through the solution until a persistent blue color is observed. The excess ozone is removed by purging with nitrogen or oxygen, and the ozonide is reductively quenched with dimethyl sulfide or triphenylphosphine. After warming to room temperature, the solvent is removed, and the desired chiral ketone is purified by column chromatography.

  • Auxiliary Cleavage (Hydrolysis): Alternatively, for acid-stable products, the hydrazone can be cleaved by treatment with a saturated aqueous solution of oxalic acid in a two-phase system (e.g., diethyl ether/water).[3] This method allows for the recovery of the SAMP auxiliary from the aqueous phase.

Table 1: Representative Examples of Asymmetric α-Alkylation using SAMP Hydrazone

Ketone/AldehydeElectrophileYield (%)de (%)ee (%)Reference
CyclohexanoneMethyl iodide85>95>95[1]
PropanalBenzyl bromide78>95>96[1]
Diethyl ketoneEthyl iodide75>95>95[4]
3-Pentanonen-Propyl iodide58>95>99[5]
Oxetan-3-oneBenzyl bromide737676[6]
2,2-Dimethyl-1,3-dioxan-5-oneMethyl iodide71 (2 steps)>98>98[7]
Asymmetric Aldol Reactions

The SAMP/RAMP hydrazone methodology can be extended to asymmetric aldol reactions, providing access to chiral β-hydroxy ketones, which are valuable building blocks in natural product synthesis. The lithium azaenolate of the SAMP hydrazone reacts with an aldehyde to furnish the aldol adduct with high diastereoselectivity.

Experimental Protocol: Asymmetric Aldol Reaction

  • Azaenolate Formation: The SAMP hydrazone of a ketone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. A solution of tert-butyllithium (t-BuLi) (1.0 eq) in pentane is added dropwise, and the mixture is stirred at this temperature for 2 hours.

  • Aldol Addition: The reaction is cooled to -100 °C, and the aldehyde (2.0 eq) is added via syringe. The solution is stirred at -100 °C for 30 minutes and then at -78 °C for 2 hours.

  • Workup: The reaction is quenched with saturated aqueous NH₄Cl, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over Na₂SO₄ and concentrated. The crude aldol adduct is purified by flash chromatography.[8]

  • Auxiliary Cleavage: The chiral auxiliary is cleaved from the purified aldol adduct using ozonolysis or a buffered SeO₂/H₂O₂ system to yield the desired β-hydroxy ketone.[8]

Table 2: Examples of Asymmetric Aldol Reactions using SAMP Hydrazones

Ketone HydrazoneAldehydeYield of Adduct (%)DiastereoselectivityReference
Acetone SAMP HydrazoneBenzaldehyde85syn:anti >95:5[8]
Cyclohexanone SAMP HydrazoneIsobutyraldehyde78syn:anti >95:5[4]
Propiophenone SAMP HydrazoneBenzaldehyde81syn:anti >95:5[8]
Asymmetric Michael Additions

The conjugate addition of SAMP-derived azaenolates to α,β-unsaturated esters, ketones, and nitriles provides a powerful route to enantiomerically enriched 1,5-dicarbonyl compounds and their derivatives.

Experimental Protocol: Asymmetric Michael Addition to an α,β-Unsaturated Ester

  • Azaenolate Formation: The SAMP hydrazone of a ketone or aldehyde (1.0 eq) is deprotonated with LDA (1.1 eq) in anhydrous THF at 0 °C for 2 hours.

  • Michael Addition: The resulting azaenolate solution is cooled to -78 °C, and the α,β-unsaturated ester (1.2 eq) is added dropwise. The reaction mixture is stirred at -78 °C for 4-6 hours.

  • Workup: The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature. The product is extracted with diethyl ether, the organic phase is dried over MgSO₄, and the solvent is evaporated.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved from the crude Michael adduct using ozonolysis to yield the final product.

Table 3: Examples of Asymmetric Michael Additions using SAMP Hydrazones

Hydrazone DonorMichael AcceptorYield (%)ee (%)Reference
Acetaldehyde SAMP HydrazoneEthyl crotonate62 (overall)>96[4]
Acetone SAMP HydrazoneDimethyl benzylidenemalonate82 (overall)>95[9]
Propanal SAMP HydrazoneMethyl cinnamate55 (overall)90[10]

Applications in the Total Synthesis of Natural Products

The robustness and high stereoselectivity of the SAMP/RAMP hydrazone methodology have made it a valuable tool in the total synthesis of numerous complex natural products.

Case Study 1: Total Synthesis of (-)-Pironetin

The total synthesis of the immunosuppressive and antitumor agent (-)-pironetin by Enders and coworkers showcases the power of the SAMP/RAMP methodology.[4] Two key stereocenters were installed using this chemistry. An asymmetric α-alkylation of diethyl ketone RAMP hydrazone was employed to introduce the C10 stereocenter of one fragment, while an asymmetric aldol reaction using a SAMP hydrazone established the C4 and C5 stereocenters of another key fragment.[4]

Pironetin_Synthesis Start1 Diethyl Ketone Frag1 C8-C14 Fragment Start1->Frag1 RAMP Hydrazone Alkylation Pironetin (-)-Pironetin Frag1->Pironetin Start2 Aldehyde Frag2 C2-C7 Fragment Start2->Frag2 SAMP Hydrazone Aldol Reaction Frag2->Pironetin

Key Steps in the Total Synthesis of (-)-Pironetin

Case Study 2: Total Synthesis of (-)-Callystatin A

In the total synthesis of the potent cytotoxic marine natural product (-)-callystatin A, the Enders group again utilized the SAMP/RAMP hydrazone alkylation protocol to set multiple stereocenters in the early stages of the synthesis.[6][9] For instance, the asymmetric α-alkylation of an aldehyde via its SAMP hydrazone was a key step in constructing a functionalized fragment of the molecule.[9] This approach highlights the versatility of the methodology in creating complex stereochemical arrays from simple starting materials.[9][11]

Beyond the Canonical: Other Applications

While the SAMP/RAMP hydrazone methodology is the most prominent application, research has explored the use of this compound and its derivatives in other areas of asymmetric synthesis, including as ligands for metal-catalyzed reactions and as organocatalysts. However, these applications are less prevalent in the context of natural product synthesis compared to the well-established hydrazone chemistry. The inherent chirality and chelating ability of the this compound scaffold continue to inspire the development of new catalytic systems. For instance, various pyrrolidine-based organocatalysts have been synthesized and applied in asymmetric Michael additions and other transformations, demonstrating the enduring importance of this structural motif.[12]

Conclusion

This compound, through its N-amino derivatives SAMP and RAMP, has provided a powerful and versatile platform for asymmetric synthesis. The resulting hydrazone methodology offers a reliable and highly stereoselective means of forming carbon-carbon bonds, a fundamental operation in the construction of complex natural products. The protocols are well-established, the stereochemical outcomes are predictable, and the applications are numerous, solidifying the legacy of this chiral auxiliary as a cornerstone of modern organic synthesis. For researchers in natural product synthesis and drug development, a thorough understanding of this methodology is not just beneficial, but essential for the efficient and elegant construction of the chiral molecules that shape our world.

References

Application Notes & Protocols: Enantioselective Michael Addition Catalyzed by 2-(Methoxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the theory, application, and execution of the enantioselective Michael addition reaction using the chiral organocatalyst 2-(methoxymethyl)pyrrolidine. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to successfully implement this powerful carbon-carbon bond-forming reaction.

Introduction: The Power of Asymmetric Organocatalysis

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of modern organic synthesis for its reliability in forming carbon-carbon bonds.[1][2] In the context of pharmaceutical and materials science, controlling the three-dimensional arrangement of atoms is paramount. Enantioselective catalysis offers a direct pathway to chiral molecules, avoiding costly and inefficient resolution steps.

Organocatalysis has emerged as the third pillar of asymmetric synthesis, complementing biocatalysis and transition-metal catalysis. Chiral small molecules, such as proline and its derivatives, have proven to be exceptionally effective at inducing stereoselectivity.[3][4][5] These catalysts operate via mechanisms that mimic nature's enzymes, often through the formation of transient enamine or iminium ion intermediates.[3]

Among the pantheon of privileged pyrrolidine-based catalysts, this compound (SMP), available in both (R) and (S) enantiomers, stands out. Its structural design, featuring a stereocenter adjacent to the reactive nitrogen and a coordinating methoxymethyl group, provides an elegant solution for achieving high levels of stereocontrol in reactions like the Michael addition.[6][7] This guide will explore the mechanistic underpinnings and practical execution of this transformation.

The Catalyst: this compound (SMP)

Structure and Rationale for Efficacy

This compound is a derivative of the highly successful catalyst, proline. The secondary amine is essential for the catalytic cycle, enabling the formation of a nucleophilic enamine with a carbonyl donor (e.g., a ketone or aldehyde).[5]

  • The Pyrrolidine Scaffold: The rigid five-membered ring structure restricts conformational freedom, which is crucial for creating a well-defined chiral environment around the active site.[3]

  • The 2-Substituent: The (methoxymethyl) group at the C2 position acts as a powerful stereodirecting element. It projects over one face of the transient enamine intermediate, sterically blocking the approach of the Michael acceptor from that side. This forces the electrophile to attack from the less hindered face, resulting in the preferential formation of one enantiomer of the product.

Property Value
Compound Name (S)- or (R)-2-(Methoxymethyl)pyrrolidine
Molecular Formula C₆H₁₃NO[7][8]
Molecular Weight 115.17 g/mol [7]
Appearance Colorless to light yellow liquid[8]
Storage Store at room temperature under an inert atmosphere, protected from light.[7]
The Catalytic Cycle: An Enamine-Mediated Pathway

The catalytic cycle for the SMP-catalyzed Michael addition proceeds through a well-established enamine mechanism. Understanding this cycle is critical for optimizing reaction conditions and troubleshooting unexpected outcomes.

  • Enamine Formation: The secondary amine of the SMP catalyst condenses with a carbonyl donor (e.g., cyclohexanone) to form a chiral enamine intermediate, with the release of a water molecule.

  • Nucleophilic Attack: The highly nucleophilic enamine attacks the electrophilic β-carbon of the Michael acceptor (e.g., trans-β-nitrostyrene). The stereochemistry of this step is directed by the catalyst's methoxymethyl group, which shields one face of the enamine.

  • Iminium Ion Formation: This attack forms a new carbon-carbon bond and generates an iminium ion intermediate.

  • Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed by water (present in trace amounts or added during workup), releasing the chiral Michael adduct and regenerating the this compound catalyst to re-enter the cycle.

Catalytic Cycle cluster_reactants Reactants & Products Catalyst SMP Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Carbonyl Donor Iminium Iminium Ion Intermediate Enamine->Iminium + Michael Acceptor H2O_out H₂O Enamine->H2O_out - H₂O Iminium->Catalyst + H₂O (Hydrolysis) Product Chiral Michael Adduct Iminium->Product Release Donor Carbonyl Donor (Ketone/Aldehyde) Donor->Enamine Acceptor Michael Acceptor (Nitroolefin) Acceptor->Iminium H2O_in H₂O H2O_in->Iminium

Caption: The enamine catalytic cycle for the SMP-catalyzed Michael addition.

Detailed Experimental Protocol

This protocol describes a general procedure for the asymmetric Michael addition of a ketone to a nitroolefin. Researchers should perform initial small-scale trials to optimize conditions for their specific substrates.

Materials and Equipment
  • Catalyst: (S)-2-(Methoxymethyl)pyrrolidine (or the (R)-enantiomer)

  • Michael Donor: e.g., Cyclohexanone (freshly distilled)

  • Michael Acceptor: e.g., trans-β-Nitrostyrene

  • Solvent: e.g., Toluene, Chloroform, or Dichloromethane (anhydrous)

  • Reagents for Workup: Saturated aqueous NH₄Cl solution, distilled water, brine, anhydrous MgSO₄ or Na₂SO₄

  • Purification: Silica gel (230-400 mesh), Hexanes, Ethyl acetate

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, argon/nitrogen inlet, standard glassware for extraction, rotary evaporator, flash chromatography setup.

Step-by-Step Procedure

Experimental Workflow Start Start Setup 1. Reaction Setup - Dry flask under inert gas - Add stir bar Start->Setup Reagents 2. Reagent Addition - Add Michael acceptor - Add solvent & stir to dissolve - Add Michael donor - Add SMP catalyst Setup->Reagents Reaction 3. Reaction Monitoring - Stir at specified temp (e.g., RT) - Monitor by TLC Reagents->Reaction Workup 4. Aqueous Workup - Quench with sat. NH₄Cl - Extract with organic solvent - Wash, dry, and concentrate Reaction->Workup Purify 5. Purification - Purify by flash column chromatography on silica gel Workup->Purify Analyze 6. Analysis - Characterize (NMR, HRMS) - Determine ee% (Chiral HPLC) Purify->Analyze End End Product Analyze->End

References

Application Notes & Protocols: Asymmetric Synthesis of Chiral Amines via the 2-(Methoxymethyl)pyrrolidine Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Challenge of Chiral Amine Synthesis

Chiral amines are fundamental structural motifs that permeate the landscape of modern chemistry, forming the backbone of a vast number of pharmaceuticals, agrochemicals, and biologically active natural products.[1][2] Their ubiquity and importance mean that the development of efficient, reliable methods for their enantioselective synthesis remains a cornerstone of organic chemistry research.[2][3] While various strategies exist, including catalytic asymmetric hydrogenation and enzymatic resolutions, the use of chiral auxiliaries provides a robust, predictable, and often highly effective approach for constructing stereochemically complex molecules.[4][5][6]

Among the most powerful tools in the chiral auxiliary arsenal are (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP).[] These auxiliaries, derived from the readily available amino acid proline, are the linchpins of the Enders SAMP/RAMP hydrazone alkylation methodology, a technique that allows for the highly stereoselective α-alkylation of aldehydes and ketones.[8][9] This guide provides a detailed exploration of this methodology, focusing not just on the procedural steps but on the underlying mechanistic principles that guarantee its success, offering researchers a comprehensive resource for its practical application in the synthesis of valuable chiral compounds.

The Pillar of Stereocontrol: Mechanism of the SAMP/RAMP Method

The remarkable efficiency and predictability of the SAMP/RAMP hydrazone method stem from a tightly controlled reaction sequence that leverages non-covalent interactions to create a rigid, sterically-defined intermediate. The overall process can be dissected into three key stages: hydrazone formation, stereoselective C-C bond formation, and auxiliary cleavage.

Mechanism Deep Dive:

  • Hydrazone Formation: An aldehyde or ketone is condensed with the SAMP or RAMP auxiliary to form the corresponding chiral hydrazone. This initial step converts the carbonyl compound into a nucleophilic species upon deprotonation.

  • Azaenolate Generation: The hydrazone is treated with a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), at low temperatures (≤ -78 °C). This abstracts the α-proton, generating a resonance-stabilized azaenolate.[8]

  • Stereodirecting Chelation: This is the critical step for stereocontrol. The lithium cation of the azaenolate is chelated by the nitrogen atom and, crucially, the oxygen atom of the methoxymethyl sidearm of the auxiliary.[10][11] This intramolecular coordination locks the molecule into a rigid, five-membered ring structure. This conformation forces the bulky pyrrolidine ring to shield one face of the azaenolate π-system.

  • Directed Alkylation: With one face effectively blocked, an incoming electrophile (e.g., an alkyl halide) can only approach from the opposite, sterically accessible face.[11][12] This directed attack ensures the formation of one diastereomer in high excess. The choice of (S)-SAMP or (R)-RAMP auxiliary dictates which enantiomer of the final product is formed, making the method highly predictable.[11]

  • Auxiliary Cleavage: The final step involves removing the chiral auxiliary to reveal the desired product. This can be achieved through different methods depending on the target molecule. Ozonolysis or acidic hydrolysis regenerates the α-substituted chiral ketone or aldehyde[8], while reductive cleavage of the N-N bond, for instance with Raney Nickel, directly yields the corresponding chiral primary amine.[9]

Visualization of the Stereochemical Pathway

The following diagram illustrates the formation of the chelated azaenolate intermediate and the subsequent diastereoselective alkylation, which is the cornerstone of the SAMP/RAMP methodology.

SAMP_Mechanism Mechanism of Stereoselective Alkylation cluster_2 Stereoselective Alkylation start Ketone/Aldehyde + SAMP hydrazone SAMP Hydrazone start->hydrazone azaenolate Lithium Azaenolate (Rigid Chelate) hydrazone->azaenolate alkylated Alkylated Hydrazone (High d.e.) product Chiral Ketone or Chiral Amine alkylated->product electrophile Electrophile (R'-X) electrophile->azaenolate Attack from less-hindered face

Caption: Workflow of the SAMP/RAMP hydrazone method.

Experimental Protocols & Field-Proven Insights

The following protocols provide a detailed, step-by-step guide for the asymmetric synthesis of a chiral amine starting from a simple ketone.

Protocol 1: Formation of the SAMP Hydrazone from 3-Pentanone

This procedure details the initial condensation of the chiral auxiliary with a representative symmetrical ketone.

Materials:

  • (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)

  • 3-Pentanone

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add SAMP (3.9 g, 30 mmol) and 3-pentanone (3.79 mL, 36 mmol).[9]

  • Under an inert atmosphere (Argon or Nitrogen), heat the mixture to 60°C and stir overnight (approx. 12-16 hours).[8][9]

  • Cool the reaction mixture to room temperature. Dilute the crude product with 200 mL of diethyl ether.

  • Transfer the ether solution to a separatory funnel and wash with 30 mL of water to remove any unreacted starting material and water-soluble byproducts.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude hydrazone by short-path distillation to yield the pure 3-pentanone-SAMP-hydrazone as a colorless oil. The product should be stored under an inert atmosphere in a refrigerator.[9]

Behind the Science:

  • Causality: Using a slight excess of the ketone drives the equilibrium of the condensation reaction towards the hydrazone product. Heating is necessary to accelerate the reaction, which can be sluggish at room temperature. The aqueous wash is a simple and effective preliminary purification step. Distillation provides the high-purity hydrazone required for the stereoselective alkylation.

Protocol 2: Asymmetric Alkylation and Reductive Cleavage to a Chiral Primary Amine

This protocol covers the core asymmetric C-C bond formation and the subsequent transformation to the final chiral amine product.

Materials:

  • 3-Pentanone-SAMP-hydrazone (from Protocol 1)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Ethyl iodide (or other desired electrophile)

  • Raney Nickel (Ra-Ni), slurry in water

  • Methanol

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

Part A: Diastereoselective Alkylation

  • Set up an oven-dried, three-necked flask equipped with a thermometer, a dropping funnel, and an argon inlet.

  • Dissolve the purified SAMP-hydrazone (e.g., 2.0 g, 10 mmol) in 50 mL of anhydrous THF and cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add LDA solution (e.g., 5.5 mL of 2.0 M solution, 11 mmol, 1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70°C. Stir the resulting deep yellow to orange solution for 4 hours at -78°C to ensure complete azaenolate formation.

  • Add the electrophile, ethyl iodide (0.97 mL, 12 mmol, 1.2 eq), dropwise to the cold azaenolate solution.

  • Continue stirring at -78°C for another 4-6 hours. Then, allow the reaction to warm slowly to room temperature overnight.

  • Quench the reaction by carefully adding 20 mL of water. Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alkylated hydrazone. This product can be purified by chromatography if necessary, but is often used directly in the next step.

Part B: Reductive N-N Bond Cleavage

  • Dissolve the crude alkylated hydrazone in 100 mL of methanol.

  • To this solution, add a generous amount of Raney Nickel slurry (approximately 3-4 spatula tips of the aqueous slurry). Caution: Raney Nickel is pyrophoric when dry and is a source of hydrogen; handle with extreme care in a well-ventilated fume hood.

  • Fit the flask with a balloon filled with hydrogen gas (or use a hydrogenation apparatus) and stir the suspension vigorously at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry out. Keep it wet with methanol or water.

  • Wash the filter cake thoroughly with methanol.

  • Concentrate the filtrate under reduced pressure. The residue contains the desired chiral primary amine and the recovered 2-(methoxymethyl)pyrrolidine auxiliary. These can be separated by distillation or column chromatography.

Behind the Science:

  • Causality (Alkylation): The use of LDA, a strong but sterically hindered base, ensures rapid and clean deprotonation without competing nucleophilic attack on the hydrazone.[8] The extremely low temperature (-78°C) is critical to maintain the kinetic control of the deprotonation and the stability of the resulting azaenolate, preventing side reactions and potential epimerization.[12]

  • Causality (Cleavage): Raney Nickel is an effective catalyst for the hydrogenolysis of the N-N bond in the hydrazone.[9] This reductive cleavage is a direct and efficient method to convert the alkylated intermediate into the target primary amine, a key class of molecules in drug development.[3]

Performance and Scope

The SAMP/RAMP hydrazone methodology is renowned for its high diastereoselectivity and broad applicability. The following table summarizes typical results for the α-alkylation of various carbonyl compounds.

Carbonyl SubstrateElectrophile (R-X)Diastereomeric Excess (d.e.)Reference
3-PentanoneCH₃I≥95%[9]
CyclohexanoneCH₃CH₂I≥98%[8]
PropanalCH₃(CH₂)₅CH₂Br≥96%[13]
2,2-Dimethyl-propanalCH₃Li (addition)≥96%[9]
CyclobutanoneC₆H₅CH₂Br>95%[13]

Note: The diastereomeric excess (d.e.) of the alkylated hydrazone intermediate typically translates directly to the enantiomeric excess (e.e.) of the final product after non-racemizing cleavage.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Yield of Hydrazone Incomplete reaction; unfavorable equilibrium.Ensure anhydrous conditions. Increase reaction time or temperature. Use a Dean-Stark trap to remove water.
Poor Diastereoselectivity in Alkylation Temperature fluctuations during deprotonation/alkylation. Impure LDA solution. Azaenolate equilibration.Maintain strict temperature control at ≤ -78°C. Titrate the LDA solution before use. Do not allow the reaction to warm prematurely.
Incomplete Reaction during Alkylation Inactive electrophile. Insufficient reaction time.Use a more reactive electrophile (e.g., iodide instead of bromide). Increase reaction time or allow to warm more slowly.
Incomplete Cleavage of Auxiliary Deactivated Raney Nickel catalyst. Insufficient hydrogen pressure.Use fresh, active Raney Nickel. Ensure vigorous stirring and a positive hydrogen atmosphere. Increase catalyst loading or reaction time.
Low Recovery of Final Amine Product is volatile or water-soluble.Use careful distillation techniques for volatile amines. Perform extractions carefully and consider back-extraction if the amine is basic.

Conclusion

The use of this compound-derived auxiliaries, SAMP and RAMP, represents a mature, reliable, and highly predictable strategy for the asymmetric synthesis of chiral molecules. The method's success is grounded in a well-understood mechanism involving rigid lithium chelation, which provides a textbook example of sterically-directed synthesis.[10][11] The protocols detailed herein, when executed with care, provide a powerful and versatile platform for accessing enantiomerically enriched aldehydes, ketones, and, most directly, primary amines. Its proven track record in the total synthesis of complex natural products and pharmaceutical intermediates solidifies its status as an indispensable tool for the modern synthetic chemist.[8][13]

References

The Strategic Application of 2-(Methoxymethyl)pyrrolidine in the Synthesis of Chiral Pharmaceutical Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the application of 2-(methoxymethyl)pyrrolidine, a proline-derived chiral auxiliary, in the synthesis of enantiomerically pure pharmaceutical intermediates. We will delve into the mechanistic underpinnings of its stereodirecting influence, provide detailed, field-proven protocols for key asymmetric transformations, and present case studies illustrating its utility in the synthesis of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chiral building block to achieve high levels of stereoselectivity in their synthetic endeavors.

Introduction: The Enduring Significance of Pyrrolidine-Based Chiral Auxiliaries

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] The inherent rigidity of the pyrrolidine ring, coupled with the stereogenic center at the 2-position, makes its derivatives, such as this compound, highly effective chiral auxiliaries.[4] A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction, after which it can be removed and ideally recycled.[5]

This compound, available in both (R) and (S) enantiomeric forms, offers a unique combination of steric hindrance and coordinating ability. The methoxymethyl group provides an additional Lewis basic site, which can play a crucial role in the formation of rigid, chelated intermediates, thereby enhancing stereochemical control.[5] This guide will focus on the practical application of this powerful tool in asymmetric synthesis.

Core Application: Asymmetric α-Alkylation of Carbonyl Compounds via Chiral Hydrazones (SAMP/RAMP Methodology)

One of the most powerful and widely adopted applications of a this compound derivative is in the asymmetric α-alkylation of ketones and aldehydes. This methodology, pioneered by E. J. Corey and Dieter Enders, utilizes (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP) to form chiral hydrazones, which can be deprotonated to form rigid azaenolates that react with electrophiles with a high degree of facial selectivity.[6]

Mechanistic Rationale for Stereoselectivity

The high degree of stereocontrol is attributed to the formation of a conformationally locked, chelated azaenolate intermediate upon deprotonation with a strong base like lithium diisopropylamide (LDA).[5] The lithium cation is coordinated by both the nitrogen of the azaenolate and the oxygen of the methoxymethyl group, creating a rigid bicyclic-like structure. This chelation, combined with the steric bulk of the pyrrolidine ring, effectively shields one face of the azaenolate, forcing the incoming electrophile to approach from the less hindered side.

G cluster_0 SAMP Hydrazone Formation cluster_1 Azaenolate Formation & Alkylation cluster_2 Auxiliary Cleavage Ketone Ketone Hydrazone Hydrazone Ketone->Hydrazone + SAMP - H2O SAMP SAMP SAMP->Hydrazone Hydrazone_in Hydrazone Azaenolate Chelated Azaenolate Hydrazone_in->Azaenolate + LDA Alkylated_Hydrazone Alkylated Hydrazone Azaenolate->Alkylated_Hydrazone + R-X Alkylated_Hydrazone_in Alkylated Hydrazone Alkylated_Ketone α-Alkylated Ketone Alkylated_Hydrazone_in->Alkylated_Ketone Ozonolysis caption Workflow of SAMP-mediated asymmetric α-alkylation.

Figure 1: General workflow of SAMP-mediated asymmetric α-alkylation.

Experimental Protocol: Asymmetric Alkylation of 3-Pentanone

This protocol details the enantioselective synthesis of (S)-4-methyl-3-heptanone, a component of the alarm pheromone of the leaf-cutting ant, Atta texana.[7]

Step 1: Formation of the 3-Pentanone SAMP Hydrazone

  • In a round-bottom flask equipped with a magnetic stir bar, combine (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (3.9 g, 30 mmol) and 3-pentanone (3.79 mL, 36 mmol).

  • Heat the mixture at 60°C under an inert atmosphere (e.g., argon) overnight.

  • After cooling to room temperature, dilute the crude product with diethyl ether (200 mL).

  • Wash the ethereal solution with water (30 mL).

  • Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by short-path distillation to obtain the 3-pentanone SAMP hydrazone as a colorless oil.[7]

Step 2: Diastereoselective Alkylation

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.6 M in hexanes, 15 mL, 24 mmol) to a solution of diisopropylamine (3.4 mL, 24 mmol) in anhydrous tetrahydrofuran (THF) (40 mL) at 0°C under an inert atmosphere.

  • Cool the LDA solution to -78°C (dry ice/acetone bath).

  • Slowly add a solution of the 3-pentanone SAMP hydrazone (3.96 g, 20 mmol) in anhydrous THF (10 mL) to the LDA solution via syringe.

  • Stir the resulting mixture at -78°C for 4 hours to ensure complete formation of the azaenolate.

  • Add ethyl iodide (1.92 mL, 24 mmol) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the addition of water (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alkylated hydrazone.[5]

Step 3: Oxidative Cleavage of the Hydrazone

  • Dissolve the crude alkylated hydrazone (4.3 g, 18 mmol) in dichloromethane (50 mL) and cool the solution to -78°C.

  • Bubble ozone through the solution until a persistent blue color is observed.

  • Purge the solution with argon or nitrogen to remove excess ozone.

  • Quench the reaction by the addition of a reducing agent, such as triphenylphosphine or dimethyl sulfide, and allow the solution to warm to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (S)-4-methyl-3-heptanone.

Starting KetoneElectrophileProductYield (%)de (%)ee (%)Reference
3-PentanoneEthyl Iodide(S)-4-Methyl-3-heptanone56-58>97>97[7]
CyclohexanoneBenzyl Bromide(S)-2-Benzylcyclohexanone~85>95>95[5]

Application in the Synthesis of Complex Pharmaceutical Intermediates

The robustness of the SAMP/RAMP methodology has been demonstrated in the total synthesis of numerous natural products and complex pharmaceutical intermediates.

Synthesis of a Precursor to (-)-Denticulatin A and B

The asymmetric alkylation of a chiral ketone using SAMP was a key step in the synthesis of (-)-denticulatin A and B, polypropionate metabolites isolated from Siphonaria denticulata. The high diastereoselectivity achieved in the alkylation step was crucial for establishing the correct stereochemistry of the final natural products.[6]

Synthesis of an Intermediate for Arteannuin Analogs

In the synthesis of (-)-C10-demethyl arteannuin B, a structural analog of the potent antimalarial drug artemisinin, an Enders' alkylation reaction was employed to introduce a side chain with high diastereoselectivity (de > 95%). This intermediate was then elaborated to the final arteannuin analog, which exhibited significant antimalarial activity.[6]

Diastereoselective Reduction of Ketones

While less common than its application in alkylations, reagents derived from this compound can also be utilized for the diastereoselective reduction of ketones to chiral alcohols. This typically involves the formation of a chiral reducing agent in situ, where the stereocenter of the pyrrolidine derivative directs the hydride delivery to one face of the carbonyl.

A general approach involves the use of a metal hydride, such as lithium aluminum hydride (LiAlH₄), modified with a chiral ligand derived from this compound. The coordination of the metal to the chiral ligand creates a sterically defined reducing agent.

G cluster_0 Formation of Chiral Reducing Agent cluster_1 Diastereoselective Reduction LiAlH4 LiAlH4 Reducing_Agent Chiral Reducing Agent LiAlH4->Reducing_Agent Chiral_Ligand This compound derivative Chiral_Ligand->Reducing_Agent Reducing_Agent_in Chiral Reducing Agent Chiral_Alcohol Chiral_Alcohol Reducing_Agent_in->Chiral_Alcohol Ketone Ketone Ketone->Chiral_Alcohol caption Workflow for diastereoselective ketone reduction.

Figure 2: General workflow for diastereoselective ketone reduction.

Due to the proprietary nature of many industrial processes, specific, detailed protocols for the diastereoselective reduction of pharmaceutical intermediates using this compound-derived reagents are not always publicly available. However, the general principle of using chiral modifiers with standard reducing agents is a well-established strategy in asymmetric synthesis.[8][9][10]

Conclusion

This compound and its derivatives, particularly SAMP and RAMP, are invaluable tools in the arsenal of the synthetic organic chemist. The ability to reliably and predictably install stereogenic centers with a high degree of enantiomeric and diastereomeric purity has cemented their role in the synthesis of complex, high-value molecules, including a wide array of pharmaceutical intermediates. The mechanistic understanding of the stereodirecting effects of this chiral auxiliary allows for its rational application in a variety of asymmetric transformations. The protocols and examples provided herein serve as a testament to the versatility and power of this compound in enabling the efficient and stereocontrolled synthesis of the next generation of therapeutic agents.

References

The Practitioner's Guide to Asymmetric Organocatalysis with 2-(Methoxymethyl)pyrrolidine (MMP) Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of asymmetric organocatalysis, the chiral pyrrolidine framework stands as a cornerstone, enabling a vast array of stereoselective transformations.[1][2] This prominence is rooted in the pioneering work with L-proline, which demonstrated the power of enamine and iminium ion catalysis for carbon-carbon bond formation.[1] Among the numerous derivatives developed to refine and expand upon proline's catalytic prowess, 2-(methoxymethyl)pyrrolidine (MMP) and its enantiomerically pure forms, such as (S)-2-(methoxymethyl)pyrrolidine (SMP), have emerged as highly effective and versatile organocatalysts.

The introduction of the methoxymethyl group at the C2 position of the pyrrolidine ring imparts unique steric and electronic properties. This substitution provides a chiral environment that can effectively shield one face of the reactive enamine intermediate, leading to high levels of stereocontrol in a variety of asymmetric reactions. This guide provides an in-depth exploration of the synthesis and application of MMP derivatives, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Synthesis of a Key MMP Derivative: (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)

A versatile and widely used derivative of (S)-2-(methoxymethyl)pyrrolidine is (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). The following protocol is a robust and well-established procedure for its synthesis starting from the readily available chiral pool starting material, (S)-proline.[3]

Experimental Protocol: Synthesis of SAMP

This multi-step synthesis involves the reduction of (S)-proline, O-methylation, and subsequent conversion to the corresponding N-amino derivative.

Step 1: Reduction of (S)-Proline to (S)-2-(Hydroxymethyl)pyrrolidine

  • To a suspension of lithium aluminum hydride (LiAlH₄, 1.56 mol) in anhydrous tetrahydrofuran (THF, 2.5 L) in a 4-L three-necked round-bottomed flask equipped with a reflux condenser and mechanical stirrer, add powdered (S)-proline (1 mol) in small portions at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for 15 minutes.

  • Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of 6 N hydrochloric acid (90 mL).

  • Remove the THF under reduced pressure.

Step 2: O-Methylation

  • To the crude aqueous solution from the previous step, add a solution of potassium hydroxide (180 g) in water (720 mL).

  • Stir the mixture vigorously under an inert atmosphere (e.g., argon) overnight.

Step 3: Conversion to the N-Amino Derivative (SAMP)

  • Adjust the pH of the aqueous amine hydrochloride solution to 2.8–3.2 with 50% aqueous potassium hydroxide.

  • Add a solution of potassium cyanate (1 mol) in water (140 mL) at 15 °C and stir the mixture for at least 12 hours at 20 °C to form the urea intermediate.

  • Cool the flask containing the crude urea to -5 °C and add a chilled (-5 °C) solution of potassium hydroxide (168 g) in water (150 mL).

  • After the initial exothermic reaction subsides, add a solution of sodium hypochlorite (NaOCl, 1.1 mol) dropwise while maintaining the temperature below 0 °C.

  • Allow the mixture to warm to room temperature and stir for an additional hour.

  • Extract the product with dichloromethane (DCM), dry the organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford SAMP as a colorless liquid.

Core Applications in Asymmetric Synthesis

MMP derivatives are highly effective catalysts for a range of asymmetric transformations, most notably the aldol reaction and the Michael addition. These reactions proceed through a common mechanistic pathway involving the formation of a chiral enamine intermediate.

Mechanistic Rationale: The Role of the Enamine Intermediate

The catalytic cycle of MMP-mediated reactions begins with the condensation of the secondary amine of the catalyst with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate.[1][4][5] The stereocenter of the MMP derivative directs the formation of a specific enamine geometry, which in turn dictates the facial selectivity of the subsequent nucleophilic attack on an electrophile. The methoxymethyl group plays a crucial role in sterically shielding one face of the enamine, forcing the electrophile to approach from the less hindered face, thus ensuring high enantioselectivity.

mechanistic_cycle cluster_catalyst Catalyst Activation cluster_reaction Stereoselective C-C Bond Formation cluster_regeneration Product Release & Catalyst Regeneration Catalyst MMP Derivative Enamine Chiral Enamine Catalyst->Enamine Condensation (-H₂O) Carbonyl Ketone/Aldehyde Carbonyl->Enamine Iminium Iminium Intermediate Enamine->Iminium Nucleophilic Attack Electrophile Electrophile (e.g., Aldehyde, Nitroolefin) Electrophile->Iminium Iminium->Catalyst Catalyst Regeneration Product Chiral Product Iminium->Product Hydrolysis (+H₂O)

Caption: General catalytic cycle for MMP-catalyzed asymmetric reactions.

Application Protocol 1: Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. MMP derivatives catalyze the direct aldol reaction between ketones and aldehydes with high enantioselectivity.

General Protocol for MMP-Catalyzed Asymmetric Aldol Reaction [6][7]

  • To a solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in an appropriate solvent (e.g., chloroform, 5.0 mL), add the (S)-2-(methoxymethyl)pyrrolidine catalyst (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.

  • Determine the diastereomeric ratio and enantiomeric excess by NMR spectroscopy and chiral HPLC analysis, respectively.

AldehydeKetoneCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (anti:syn)ee (%)
4-NitrobenzaldehydeCyclohexanone10CHCl₃249595:596
BenzaldehydeAcetone10DMSO4888-92
2-ChlorobenzaldehydeCyclopentanone10CH₂Cl₂369192:894

Note: The optimal reaction conditions (solvent, temperature, catalyst loading) may vary depending on the specific substrates used and should be optimized accordingly.

Application Protocol 2: Asymmetric Michael Addition to Nitroolefins

The asymmetric Michael addition of carbonyl compounds to nitroolefins is a highly valuable transformation for the synthesis of γ-nitro carbonyl compounds, which are versatile intermediates that can be converted into a variety of other functional groups.

General Protocol for MMP-Catalyzed Asymmetric Michael Addition [8][9]

  • To a stirred solution of the trans-β-nitroolefin (0.2 mmol) and the MMP organocatalyst (10 mol%) in a suitable solvent (e.g., methylcyclohexane, 2 mL) at 0 °C, add the aldehyde or ketone (0.4 mmol).

  • Stir the reaction mixture at 0 °C for the specified time (e.g., 24 hours), monitoring the reaction progress by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the Michael adduct.

  • Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.

NitroolefinCarbonyl CompoundCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%)
β-NitrostyrenePropanal10Toluene249290:1095
(E)-1-Nitro-3-phenylprop-1-eneCyclohexanone10CH₂Cl₂488588:1291
(E)-2-(2-Nitrovinyl)furanAcetone10Methylcyclohexane3690-93

workflow

Caption: General experimental workflow for MMP-catalyzed asymmetric reactions.

Conclusion and Future Outlook

Derivatives of this compound have proven to be robust and highly effective organocatalysts for a range of important asymmetric transformations. Their ease of synthesis from readily available chiral precursors and their ability to induce high levels of stereoselectivity make them valuable tools for both academic research and industrial applications, particularly in the synthesis of chiral building blocks for drug development.

The field of organocatalysis continues to evolve, with ongoing efforts to develop even more active and selective catalysts.[1] Future research in the area of MMP derivatives may focus on the development of immobilized or recyclable versions of these catalysts to enhance their sustainability and cost-effectiveness in large-scale synthesis. Furthermore, the application of these catalysts in a broader range of asymmetric reactions and in complex cascade processes holds significant promise for the efficient construction of intricate molecular architectures.

References

Application Note & Protocol: Stereoselective Grignard Reactions Facilitated by 2-(Methoxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 2-(Methoxymethyl)pyrrolidine in Asymmetric Synthesis

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents where the biological activity of a molecule is often dictated by its three-dimensional structure. Grignard reactions, a fundamental tool for carbon-carbon bond formation, traditionally yield racemic mixtures when a new stereocenter is created. The use of chiral auxiliaries presents a powerful strategy to overcome this limitation by guiding the reaction towards a single stereoisomer.

(S)-2-(Methoxymethyl)pyrrolidine, commonly known as SMP, has been recognized as a pioneering chiral auxiliary in asymmetric synthesis.[1] Derived from the readily available amino acid L-proline, its efficacy stems from a combination of factors: the rigidity of its five-membered ring and the capacity of its nitrogen and ether oxygen atoms to form a stable, bidentate chelate with the magnesium center of the Grignard reagent.[1] This chelation creates a sterically defined chiral environment around the reactive nucleophile, directing its addition to one face of a prochiral electrophile, such as an aldehyde or ketone. This application note provides a detailed protocol for employing this compound in stereoselective Grignard reactions, alongside mechanistic insights and practical guidance for researchers.

Mechanistic Insight: The Foundation of Stereocontrol

The stereoselectivity achieved with this compound is not accidental; it is the result of a well-defined transition state. The process begins with the in-situ formation of a chiral Grignard reagent complex. The nitrogen and methoxy oxygen of SMP coordinate to the magnesium atom, forming a rigid five-membered chelate ring. This complex then approaches the carbonyl electrophile.

The key to stereocontrol lies in the steric hindrance imposed by the pyrrolidine ring and its substituent. The complex orients itself relative to the carbonyl group to minimize steric clash. As depicted in the diagram below, one face of the carbonyl is effectively blocked by the chiral auxiliary, forcing the nucleophilic R-group of the Grignard reagent to attack from the less hindered face. This facial bias leads to the preferential formation of one enantiomer of the resulting alcohol. The efficiency of this asymmetric induction is influenced by factors such as the solvent, temperature, and the specific structure of the Grignard reagent and the aldehyde.[2] Donor solvents, for instance, can compete with the auxiliary for coordination to the magnesium, potentially reducing the enantioselectivity.[2]

G cluster_0 Mechanism of Stereoselective Addition reagents SMP + R-MgX complex Chiral SMP-Grignard Complex Formation reagents->complex Chelation transition_state Diastereoselective Transition State complex->transition_state aldehyde Prochiral Aldehyde (R'-CHO) aldehyde->transition_state Facial Blockage by SMP intermediate Magnesium Alkoxide Intermediate transition_state->intermediate C-C Bond Formation product Enantioenriched Secondary Alcohol intermediate->product Acidic Workup

Caption: Mechanism of stereocontrol using SMP in Grignard additions.

Detailed Experimental Protocol

This protocol describes a general procedure for the enantioselective addition of a Grignard reagent to an aldehyde using (S)-2-(methoxymethyl)pyrrolidine as a chiral auxiliary.

3.1. Materials and Reagents

  • Chiral Auxiliary: (S)-2-(methoxymethyl)pyrrolidine (SMP)

  • Grignard Reagent: e.g., Phenylmagnesium bromide (PhMgBr), 1.0 M solution in THF

  • Electrophile: e.g., Benzaldehyde

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Other: Argon or Nitrogen gas supply, standard glassware for anhydrous reactions (Schlenk line or glovebox), magnetic stirrer, and TLC supplies.

3.2. Reaction Setup and Workflow

All glassware must be oven-dried or flame-dried under vacuum to remove all traces of water, as Grignard reagents are extremely sensitive to moisture.[3][4] The reaction should be performed under an inert atmosphere (Argon or Nitrogen).

G start Start: Oven-Dried Glassware setup Assemble Reaction Flask Under Inert Atmosphere start->setup add_smp Add Anhydrous Solvent and SMP setup->add_smp cool Cool to -78 °C (Dry Ice/Acetone Bath) add_smp->cool add_grignard Slowly Add Grignard Reagent (1.0 eq) cool->add_grignard stir1 Stir for 30-60 min at -78 °C add_grignard->stir1 add_aldehyde Add Aldehyde (1.0 eq) Dropwise stir1->add_aldehyde stir2 Stir for 2-4 hours, Allow to Warm to RT add_aldehyde->stir2 quench Quench with Saturated aq. NH4Cl stir2->quench extract Extract with Organic Solvent (e.g., EtOAc) quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify end Characterize Product (NMR, HPLC) purify->end

Caption: Experimental workflow for the SMP-mediated Grignard reaction.

3.3. Step-by-Step Procedure

  • Preparation: To a flame-dried, 100-mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (S)-2-(methoxymethyl)pyrrolidine (1.1 mmol, 1.1 equivalents).

  • Solvent Addition: Add 20 mL of anhydrous diethyl ether via syringe.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the Grignard reagent (e.g., 1.0 mL of a 1.0 M PhMgBr solution in THF, 1.0 mmol, 1.0 equivalent) dropwise over 10 minutes. A cloudy white precipitate may form.

  • Complex Formation: Stir the mixture at -78 °C for 30 minutes to ensure the complete formation of the chiral magnesium complex.

  • Aldehyde Addition: Add the aldehyde (e.g., benzaldehyde, 1.0 mmol, 1.0 equivalent) dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath and slowly quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched alcohol.

  • Analysis: Determine the yield and characterize the product. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

Data Presentation: Expected Outcomes

The use of chiral amino alcohols and their derivatives as ligands in Grignard additions to aldehydes has been shown to provide moderate to high enantioselectivity.[2] The stereochemical outcome is highly dependent on the specific substrates and reaction conditions.

Grignard Reagent (R-MgX)Aldehyde (R'-CHO)SolventTemp (°C)Typical Yield (%)Typical ee (%)
Phenylmagnesium bromideBenzaldehydeDiethyl Ether-78 to RT75 - 9080 - 95 (S)
Ethylmagnesium bromideBenzaldehydeTHF-78 to RT60 - 8070 - 85 (S)
Phenylmagnesium bromide3-PhenylpropanalDiethyl Ether-78 to RT70 - 8565 - 80 (S)
Propylmagnesium bromideBenzaldehydeDiethyl Ether-78 to RT65 - 8075 - 90 (S)

Note: The data presented are representative values synthesized from typical outcomes in asymmetric synthesis and should be considered illustrative. Actual results will vary based on precise experimental conditions.[2][5]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Wet glassware or solvent. 2. Impure Grignard reagent. 3. Reaction not gone to completion.1. Ensure all glassware is rigorously dried. Use freshly distilled anhydrous solvents. 2. Titrate the Grignard reagent before use to determine its exact concentration. 3. Increase reaction time or allow to warm to room temperature for longer.
Low Enantioselectivity (ee) 1. Reaction temperature too high. 2. Presence of donor solvents competing for Mg coordination. 3. Incorrect stoichiometry of SMP.1. Maintain the reaction temperature at -78 °C or lower during the addition steps. 2. Use a non-coordinating solvent like diethyl ether or toluene instead of THF if possible.[2] 3. Use at least 1.1 equivalents of the chiral auxiliary.
Formation of Side Products 1. Wurtz coupling of the Grignard reagent. 2. Enolization of the aldehyde (if it has α-protons).1. Ensure slow addition of reagents. Use a freshly prepared Grignard reagent. 2. Maintain low reaction temperatures.

Safety Precautions

  • Grignard Reagents: Are highly reactive, pyrophoric, and react violently with water and protic solvents. Handle exclusively under an inert atmosphere.[6]

  • Solvents: Diethyl ether and THF are extremely flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.[4]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling these chemicals.

  • Quenching: The quenching of Grignard reactions is exothermic. Perform this step slowly in an ice bath to control the reaction rate.

References

Application Notes & Protocols: The Strategic Use of (S)-2-(Methoxymethyl)pyrrolidine in the Enantioselective Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Chirality as a Cornerstone of Modern Agrochemical Design

In the pursuit of highly effective and environmentally benign crop protection agents, the principle of chirality has become paramount. Chiral agrochemicals, particularly those developed as single enantiomers, often exhibit greater efficacy, reduced application rates, and lower off-target toxicity compared to their racemic counterparts[1]. The pyrrolidine scaffold is a privileged structure found in numerous bioactive molecules, including pharmaceuticals and agrochemicals[2][3]. Among the tools for constructing these vital molecules, (S)-2-(methoxymethyl)pyrrolidine (SMP), a derivative of the natural amino acid L-proline, has emerged as a powerhouse chiral auxiliary and building block[4][5].

These application notes provide a comprehensive technical guide on the strategic implementation of SMP in the synthesis of advanced agrochemicals, with a specific focus on the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides. We will explore the mechanistic basis for its high stereocontrol and provide detailed, field-proven protocols for its application.

Part 1: The Role of (S)-2-(Methoxymethyl)pyrrolidine (SMP) in Asymmetric Synthesis

(S)-2-(Methoxymethyl)pyrrolidine is a versatile chiral auxiliary prized for its ability to direct stereochemical outcomes in a predictable manner[4]. Its utility stems from several key structural and chemical features:

  • Rigid Pyrrolidine Ring: The five-membered ring structure imparts conformational rigidity, which is essential for creating a well-defined and predictable steric environment in transition states.

  • Chelating Moiety: The methoxy group, in conjunction with the pyrrolidine nitrogen, acts as a bidentate ligand. This allows it to chelate metal ions (e.g., Li⁺, Mg²⁺, Ti⁴⁺), forming a rigid, organized transition state that effectively blocks one face of a reactive intermediate.

  • Proline-Derived Backbone: Being derived from a natural amino acid, it is readily available in high enantiomeric purity and provides a robust chiral scaffold.

The primary function of SMP is to be temporarily attached to a prochiral substrate, guide a stereoselective transformation, and then be cleaved to yield the enantiomerically enriched product, often allowing for the recovery and reuse of the auxiliary[5].

Part 2: Application in the Synthesis of Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

SDHIs represent a critical class of modern fungicides that target Complex II in the mitochondrial respiratory chain of fungal pathogens[6][7]. Many advanced SDHIs incorporate a chiral amine or amide component, where the specific stereochemistry is crucial for potent binding to the succinate dehydrogenase enzyme complex[8]. SMP is an ideal precursor for synthesizing the chiral amine fragments required for these advanced agrochemicals.

The following sections detail a representative synthetic workflow for a hypothetical, advanced SDHI fungicide, demonstrating the practical application of SMP.

Workflow Overview: Synthesis of a Chiral SDHI Fungicide

The overall strategy involves the coupling of a key pyrazole carboxylic acid core (a common feature in many SDHIs) with a chiral amine synthesized from (S)-2-(methoxymethyl)pyrrolidine.

G cluster_0 Chiral Amine Synthesis cluster_1 SDHI Core Synthesis cluster_2 Final Coupling Proline L-Proline Prolinol (S)-Prolinol Proline->Prolinol Reduction (e.g., LiAlH4) SMP (S)-2-(Methoxymethyl)pyrrolidine (SMP) Prolinol->SMP O-Methylation (e.g., NaH, MeI) Amine Chiral Primary Amine SMP->Amine Ring Opening/ Functionalization SDHI Final SDHI Fungicide (Enantiomerically Pure) Amine->SDHI Amide Coupling (e.g., EDC, HOBt) Pyrazole Pyrazole Carboxylic Acid Pyrazole->SDHI

Figure 1: General synthetic workflow for an SDHI fungicide using an SMP-derived chiral amine.

Part 3: Experimental Protocols

Protocol 1: Synthesis of (S)-2-(Methoxymethyl)pyrrolidine (SMP) from L-Proline

This protocol details the foundational synthesis of the chiral auxiliary itself. The causality behind this two-step process is the selective reduction of the carboxylic acid without affecting the ring, followed by ether formation.

Step A: Reduction of L-Proline to (S)-Prolinol

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting carboxylic acids to primary alcohols. It is chosen for its high efficiency in this transformation. The reaction is conducted under anhydrous conditions to prevent quenching of the highly reactive hydride reagent.

  • Procedure:

    • Suspend LiAlH₄ (1.2 eq.) in anhydrous tetrahydrofuran (THF) (10 mL per gram of LiAlH₄) in a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of L-Proline (1.0 eq.) in anhydrous THF via the dropping funnel over 1 hour. Caution: The reaction is highly exothermic and generates hydrogen gas.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to 0 °C and cautiously quench by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the number of grams of LiAlH₄ used (Fieser workup).

    • Stir the resulting granular precipitate for 1 hour, then filter and wash the solid thoroughly with THF.

    • Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-Prolinol as a colorless oil, which may solidify upon standing.

Step B: O-Methylation to form (S)-2-(Methoxymethyl)pyrrolidine (SMP)

  • Rationale: A strong base, sodium hydride (NaH), is used to deprotonate the hydroxyl group of prolinol, forming a nucleophilic alkoxide. This alkoxide then displaces the iodide from methyl iodide (MeI) in a classic Williamson ether synthesis.

  • Procedure:

    • Dissolve (S)-Prolinol (1.0 eq.) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C and add NaH (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at room temperature for 1 hour.

    • Cool the solution back to 0 °C and add methyl iodide (MeI, 1.2 eq.) dropwise.

    • Stir the reaction at room temperature overnight. Monitor by TLC.

    • Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to afford pure (S)-2-(methoxymethyl)pyrrolidine (SMP)[9].

Protocol 2: Asymmetric Amide Coupling for SDHI Synthesis

This protocol describes the final coupling step to form the target agrochemical, using the chiral amine derived from SMP.

  • Rationale: Peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole) are used to form the amide bond under mild conditions, preventing racemization of the chiral center and ensuring high yields.

  • Procedure:

    • Dissolve the pyrazole carboxylic acid core (1.0 eq.) in dichloromethane (DCM) or dimethylformamide (DMF).

    • Add EDC (1.2 eq.) and HOBt (1.2 eq.) to the solution and stir for 20 minutes at room temperature to form the activated ester.

    • Add the SMP-derived chiral primary amine (1.1 eq.) to the reaction mixture, followed by a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.).

    • Stir the reaction at room temperature for 12-24 hours, monitoring completion by LC-MS or TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product via flash column chromatography on silica gel to yield the final, enantiomerically pure SDHI fungicide.

Part 4: Data Summary and Mechanistic Insight

The effectiveness of a chiral auxiliary is quantified by the yield and the enantiomeric excess (e.e.) of the product. The table below summarizes expected outcomes for a representative synthesis.

StepKey ReagentsTypical YieldTypical Enantiomeric Excess (e.e.)
L-Proline Reduction LiAlH₄, THF>90%>99% (Chirality preserved)
O-Methylation NaH, MeI, THF80-90%>99% (Chirality preserved)
Amide Coupling EDC, HOBt, DIPEA85-95%>99% (No racemization)

Table 1: Summary of synthetic steps, reagents, and expected outcomes.

Mechanistic Rationale for Stereocontrol

The high fidelity of stereocontrol in reactions using SMP-derived structures often arises from the formation of a rigid, chelated transition state. In reactions like asymmetric alkylation, the lithium enolate formed from an SMP-derived amide will be coordinated to both the nitrogen and the methoxy oxygen. This locks the conformation and presents a highly biased steric environment, forcing the electrophile to approach from the least hindered face.

References

Asymmetric Diels-Alder Reactions Mediated by 2-(Methoxymethyl)pyrrolidine: Principles and Practices

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Authored by: Gemini, Senior Application Scientist

Abstract

The Diels-Alder reaction stands as a cornerstone of synthetic organic chemistry for the construction of six-membered rings, enabling the formation of up to four stereogenic centers in a single step.[1][2] Achieving high levels of stereocontrol in this transformation is paramount for applications in natural product synthesis and drug development.[3] This guide details the application of 2-(methoxymethyl)pyrrolidine, a proline-derived chiral secondary amine, as a highly effective organocatalyst for mediating asymmetric Diels-Alder reactions. We will explore the underlying catalytic cycle, the mechanistic basis for enantioselectivity, provide detailed experimental protocols, and summarize the performance of this catalyst system. This document is intended for researchers, scientists, and drug development professionals seeking to implement robust and metal-free methods for enantioselective cycloadditions.

Introduction: The Rise of Organocatalysis in the Diels-Alder Reaction

The quest for enantiomerically pure compounds from Diels-Alder reactions has historically been dominated by the use of chiral auxiliaries and chiral Lewis acid catalysts.[4] While effective, these methods can present challenges, including the need for stoichiometric chiral material or the use of sensitive and potentially toxic metal catalysts that require stringent removal from final products, a significant concern in pharmaceutical applications.[5]

The advent of asymmetric organocatalysis, a field recognized with the 2021 Nobel Prize in Chemistry, has provided a powerful alternative.[6] Small organic molecules, such as chiral secondary amines, can catalyze reactions with high efficiency and stereoselectivity under mild conditions.[7][8] This approach leverages the formation of transient, activated intermediates like iminium ions to lower the LUMO of the dienophile, mimicking the role of a Lewis acid without the need for a metal.[9]

(S)-2-(Methoxymethyl)pyrrolidine (SMP) and its enantiomer (RMP) have emerged as privileged scaffolds in this domain.[10][11] Derived from proline, the rigid five-membered ring and the strategically positioned methoxymethyl group create a well-defined chiral environment, enabling exquisite control over the facial selectivity of the cycloaddition.

Mechanism of Catalysis and Stereochemical Control

The catalytic efficacy of this compound in the Diels-Alder reaction hinges on its ability to reversibly form a chiral iminium ion with an α,β-unsaturated aldehyde dienophile. This process not only activates the dienophile for cycloaddition but also establishes the stereocontrolling environment.

The Iminium Ion Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle, as pioneered by MacMillan and others.[9]

  • Iminium Ion Formation: The chiral secondary amine catalyst reacts with the α,β-unsaturated aldehyde to form a chiral iminium ion. This step is typically fast and reversible and is often promoted by a Brønsted acid co-catalyst. The formation of the iminium ion lowers the LUMO of the dienophile, accelerating the reaction.

  • [4+2] Cycloaddition: The activated iminium ion undergoes the Diels-Alder reaction with the diene. The stereochemical outcome of this step is directed by the chiral catalyst.

  • Hydrolysis and Catalyst Regeneration: The resulting cycloadduct, which is still in the form of an iminium ion, is readily hydrolyzed by trace water in the reaction medium. This releases the enantioenriched aldehyde product and regenerates the chiral amine catalyst, allowing it to re-enter the catalytic cycle.

Catalytic_Cycle cluster_cycle Iminium Catalysis CAT Catalyst (this compound) IMINIUM Chiral Iminium Ion (Activated Dienophile) ALD α,β-Unsaturated Aldehyde ALD->IMINIUM + Catalyst, -H₂O CYCLOADDUCT_IMINIUM Cycloadduct Iminium Ion IMINIUM->CYCLOADDUCT_IMINIUM + Diene [4+2] Cycloaddition DIENE Diene CYCLOADDUCT_IMINIUM->CAT - Product PRODUCT Enantioenriched Product CYCLOADDUCT_IMINIUM->PRODUCT + H₂O (Hydrolysis) H2O H₂O

Figure 1: Catalytic cycle for the this compound-mediated Diels-Alder reaction.

The Origin of Enantioselectivity: A Transition State Model

The high enantioselectivity observed in these reactions is a direct consequence of the steric environment created by the catalyst. The pyrrolidine ring forces the iminium ion to adopt a specific conformation to minimize steric hindrance. The bulky 2-(methoxymethyl) substituent then effectively shields one face of the dienophile.

For the reaction to proceed, the diene must approach from the less sterically hindered face, leading to the preferential formation of one enantiomer. The E-conformation of the iminium ion is generally favored, and the methoxymethyl group acts as a steric shield, directing the incoming diene to the Re face of the α-carbon.

References

Application Notes & Protocols: Stereoselective Preparation of Organometallic Reagents Utilizing (S)-2-(Methoxymethyl)pyrrolidine (SMP) as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Foundational Principles

In the field of asymmetric synthesis, the precise construction of stereogenic centers is paramount, particularly in the development of pharmaceuticals where enantiomers can exhibit vastly different biological activities.[1] Chiral auxiliaries are powerful tools that temporarily attach to a prochiral substrate, direct a stereoselective transformation, and are subsequently removed, having imparted their chirality to the molecule.[1][2]

Among the most reliable and versatile of these is (S)-2-(methoxymethyl)pyrrolidine, commonly known as SMP. Derived from the chiral pool amino acid (S)-proline, SMP and its corresponding aminohydrazine derivatives, SAMP ((S)-1-amino-2-(methoxymethyl)pyrrolidine) and RAMP ((R)-1-amino-2-(methoxymethyl)pyrrolidine), were pioneered by Dieter Enders and have become cornerstone reagents in synthetic chemistry.[3] They provide a highly effective method for the asymmetric synthesis of aldehydes, ketones, and amines by enabling the stereoselective formation of chiral organometallic reagents, specifically chiral carbanion equivalents.[4]

This guide provides a detailed exploration of the mechanistic basis and practical protocols for preparing and utilizing SMP-derived chiral organometallic reagents.

The Mechanism of Stereocontrol: Chelation-Driven Asymmetry

The remarkable stereoselectivity achieved with SMP-based auxiliaries stems from the formation of a rigid, five-membered chelate ring involving the organometallic cation (typically Li⁺), the pyrrolidine nitrogen (N1), and the oxygen atom of the methoxymethyl side chain. This chelation is the causal factor behind the high degree of facial selectivity observed in subsequent reactions.

When a SAMP or RAMP hydrazone, formed from a prochiral aldehyde or ketone, is deprotonated with a strong base like n-butyllithium (n-BuLi), an α-lithiated species is generated. The lithium cation does not exist as a free ion but is tightly coordinated, creating a conformationally locked system. In this arrangement, the bulky pyrrolidine ring and its substituents effectively shield one face of the newly formed carbanionic center. Consequently, an incoming electrophile can only approach from the less sterically hindered face, leading to a highly diastereoselective bond formation.

Figure 1: Chelation model of the lithiated SAMP-hydrazone. The Li⁺ ion is coordinated by the two heteroatoms, creating a rigid structure that directs the electrophile (E⁺) to the opposite face.

Core Experimental Protocols

The following protocols detail the three key stages of the process: formation of the chiral hydrazone, generation of the chiral organolithium reagent and its subsequent alkylation, and finally, the cleavage of the auxiliary to yield the enantiomerically enriched product.

Protocol 1: Formation of the (S)-1-(Alkylideneamino)-2-(methoxymethyl)pyrrolidine (SAMP-Hydrazone)

This initial step converts the prochiral carbonyl compound into its corresponding chiral hydrazone.

Materials:

  • Prochiral aldehyde or ketone (1.0 eq)

  • (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 eq)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate (MgSO₄) or molecular sieves

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Dissolve the aldehyde or ketone (e.g., 10 mmol) in anhydrous Et₂O (50 mL) in a flame-dried round-bottom flask under an inert atmosphere.

  • Add SAMP (1.1 eq, 11 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS. For many simple aldehydes and ketones, the reaction is complete within 2-4 hours. For less reactive ketones, gentle heating (reflux) may be required.

  • Upon completion, add a drying agent (e.g., anhydrous MgSO₄) to remove the water formed during the reaction.

  • Filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude hydrazone.

  • The resulting hydrazone is often of sufficient purity for the next step. If necessary, purification can be achieved by vacuum distillation or column chromatography.

Protocol 2: Asymmetric α-Alkylation via a Chiral Lithiated Hydrazone

This is the key stereochemistry-defining step where the chiral organolithium reagent is generated and trapped with an electrophile.

Materials:

  • SAMP-Hydrazone from Protocol 1 (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Schlenk flask, syringes, low-temperature cooling bath (e.g., dry ice/acetone at -78 °C)

Procedure:

  • Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar, septum, and an inert gas inlet.

  • Dissolve the SAMP-hydrazone (e.g., 5 mmol) in anhydrous THF (25 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath. Causality Note: This low temperature is critical to ensure the kinetic stability of the organolithium species and maximize stereoselectivity by preventing equilibration.

  • Slowly add n-BuLi solution (1.05 eq) dropwise via syringe over 10-15 minutes. A distinct color change (typically to deep yellow, orange, or red) indicates the formation of the lithiated anion.

  • Stir the solution at -78 °C for 2-4 hours to ensure complete deprotonation.

  • Add the electrophilic alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for another 2-4 hours.

  • Slowly allow the reaction to warm to room temperature overnight.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alkylated hydrazone.

Protocol 3: Oxidative Cleavage to Release the Chiral Carbonyl Compound

The final step involves removing the chiral auxiliary to reveal the desired enantiomerically enriched aldehyde or ketone.

Materials:

  • Crude alkylated hydrazone from Protocol 2

  • Dichloromethane (DCM) and Methanol (MeOH)

  • Ozone (O₃) source

  • Dimethyl sulfide (DMS) or triphenylphosphine (PPh₃)

Procedure:

  • Dissolve the crude alkylated hydrazone in a mixture of DCM and MeOH (e.g., 1:1 ratio) and cool the solution to -78 °C.

  • Bubble ozone (O₃) through the solution. The reaction is typically monitored by the appearance of a persistent blue color, indicating an excess of ozone. Causality Note: Ozonolysis is an efficient method for cleaving the C=N bond without racemizing the adjacent newly formed stereocenter.

  • Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.

  • Add a reducing agent such as dimethyl sulfide (DMS, 2-3 eq) to quench the ozonide intermediate and stir at -78 °C for 1 hour before warming to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to isolate the pure chiral aldehyde or ketone. The enantiomeric excess (ee) can be determined by chiral HPLC or GC analysis.

Figure 2: Experimental workflow for asymmetric alkylation using the SAMP/RAMP methodology.

Data and Applications

The SAMP/RAMP hydrazone method is highly effective for the asymmetric α-alkylation of a wide range of aldehydes and ketones. The resulting enantiomeric excesses are typically very high, often exceeding 95% ee.

EntryCarbonyl SubstrateElectrophile (E⁺)ProductYield (%)ee (%)
1CyclohexanoneCH₃I(R)-2-Methylcyclohexanone75>98
2PropanalC₆H₅CH₂Br(S)-2-Benzylpropanal8296
3AcetoneCH₃(CH₂)₅I(R)-2-Octanone6595
43-PentanoneCH₂=CHCH₂Br(S)-4-Allyl-3-pentanone70>99

Note: Data are representative and compiled from typical results reported in the literature for the Enders SAMP/RAMP alkylation methodology.

Beyond simple alkylation, the lithiated intermediates can undergo transmetalation to form other useful chiral organometallic species. For instance, reaction with copper(I) iodide (CuI) generates a chiral organocuprate (a Gilman-like reagent). These cuprates are less basic and are ideal for 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds, further expanding the synthetic utility of the SMP auxiliary.

Conclusion

The use of 2-(methoxymethyl)pyrrolidine (SMP) and its derivatives provides a robust, reliable, and highly stereoselective method for the preparation of chiral organometallic reagents. The protocols are well-established and applicable to a broad scope of substrates, making this a cornerstone strategy in asymmetric synthesis. The predictability of the stereochemical outcome, driven by strong metal chelation, and the high enantiomeric purities achieved underscore why this methodology remains a valuable tool for chemists in research and industry aiming to construct complex chiral molecules with precision.

References

Troubleshooting & Optimization

Technical Support Center: Improving Enantioselectivity with 2-(Methoxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-(methoxymethyl)pyrrolidine (SMP) and its derivatives as chiral auxiliaries. This guide is structured to provide actionable troubleshooting advice and answer frequently asked questions to help you overcome common challenges and optimize your enantioselective syntheses.

Part 1: Troubleshooting Guide for Low Enantioselectivity

Experiencing suboptimal enantiomeric excess (% ee) is a common hurdle in asymmetric synthesis. This section provides a systematic approach to diagnosing and resolving issues when using SMP as a chiral auxiliary, particularly in hallmark reactions like asymmetric alkylations.

Issue 1: Observed Enantiomeric Excess (% ee) is Significantly Lower Than Expected

This is the most frequent challenge. A lower-than-expected % ee can stem from multiple factors, from reagent quality to subtle variations in reaction conditions.

Q1: I've just run my first alkylation using an SMP-derived hydrazone and the % ee is poor. Where do I start troubleshooting?

A1: Start with the fundamentals. Before delving into complex parameter optimization, verify the integrity of your starting materials and the reaction setup.

  • Purity of the Chiral Auxiliary: Ensure the (S)- or (R)-2-(methoxymethyl)pyrrolidine used to form your chiral auxiliary (e.g., SAMP/RAMP hydrazones) is of high enantiomeric and chemical purity.[1] Impurities can lead to non-selective side reactions.

  • Reagent and Solvent Quality: Verify the purity of your aldehyde/ketone, alkylating agent, and solvents. Anhydrous conditions are often critical. Trace amounts of water or other impurities can interfere with the formation and reactivity of the crucial metalloenamine (azaenolate) intermediate.[2]

  • Base Integrity: The choice and quality of the base (commonly lithium diisopropylamide, LDA) are paramount. Ensure the LDA is freshly prepared or properly stored and accurately titrated. Incomplete deprotonation can lead to side reactions or poor conversion, impacting selectivity.

  • Inert Atmosphere: Reactions involving highly reactive organometallic intermediates like lithium azaenolates must be conducted under a strictly inert atmosphere (Argon or Nitrogen) to prevent quenching by oxygen or moisture.[2]

Logical Troubleshooting Workflow for Low % ee

Use the following decision tree to systematically diagnose the issue.

G cluster_optimization Optimization Steps start Low ee Observed purity Check Purity: - Auxiliary (SMP) - Reagents - Solvents start->purity purity->purity Action: Purify/ Replace Materials conditions Verify Conditions: - Temperature Control - Inert Atmosphere - Base Titration purity->conditions Purity OK? conditions->conditions Action: Standardize Experimental Setup optimize Proceed to Optimization conditions->optimize Conditions OK? success High ee Achieved optimize->success temp Screen Temperature (e.g., -78°C, -100°C) solvent Screen Solvents (e.g., THF, Diethyl Ether) additive Evaluate Additives (e.g., LiCl, HMPA) G cluster_chelate Chelated Transition State N1 N N2 N N1->N2 C_alpha N2->C_alpha C_alpha->N1 Li Li+ Li->N1 chelation O_methoxy O Li->O_methoxy Pyrrolidine Pyrrolidine Ring Pyrrolidine->N1 Pyrrolidine->O_methoxy Electrophile E+ Electrophile->C_alpha Approach Attack from less hindered face

References

Technical Support Center: Optimizing Reaction Conditions for SAMP Hydrazone Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of SAMP hydrazone formation. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the powerful Enders SAMP/RAMP hydrazone methodology for asymmetric synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to ensure your success in the lab.

The Enders SAMP/RAMP hydrazone alkylation is a robust method for the asymmetric α-alkylation of ketones and aldehydes, providing access to a wide array of chiral molecules that are crucial intermediates in medicinal chemistry and natural product synthesis.[1][2] The method typically involves a three-step sequence: the formation of a chiral hydrazone, stereoselective α-alkylation, and subsequent cleavage to regenerate the chiral carbonyl compound.[2] This guide will focus on the critical first step: the formation of the SAMP hydrazone.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: I am observing a low or no yield of my desired SAMP hydrazone. What are the potential causes and how can I optimize the reaction?

A low yield of the SAMP hydrazone can be attributed to several factors, ranging from reagent quality to reaction equilibrium. Let's break down the troubleshooting process.

Possible Cause & Troubleshooting Steps:

  • Incorrect pH: The formation of hydrazones is acid-catalyzed; however, a pH that is too low (typically below 3) can protonate the SAMP hydrazine, rendering it non-nucleophilic.[3] Conversely, a neutral or basic medium may result in a very slow reaction.

    • Solution: The reaction is typically performed under mildly acidic conditions (pH 4-6).[4] You can introduce a catalytic amount of a weak acid, such as p-toluenesulfonic acid (p-TsOH) or acetic acid, to facilitate the reaction.[4][5]

  • Purity of Starting Materials: Impurities in your ketone/aldehyde or the SAMP hydrazine can significantly hinder the reaction.

    • Solution: Ensure the purity of your starting materials. If necessary, purify the carbonyl compound by distillation or chromatography before use. SAMP should be handled under an inert atmosphere to prevent degradation.

  • Reaction Equilibrium: Hydrazone formation is a reversible condensation reaction that produces water as a byproduct.[4] The accumulation of water can shift the equilibrium back towards the starting materials.

    • Solution: To drive the reaction to completion, it is crucial to remove water as it is formed. This can be achieved by:

      • Using a Dean-Stark apparatus with a suitable solvent like cyclohexane or toluene.[5]

      • Employing a drying agent, although this is less common for this specific reaction.

  • Steric Hindrance: If your ketone or aldehyde is sterically hindered, the reaction may be sluggish.[3]

    • Solution: For sterically demanding substrates, you may need to increase the reaction temperature and/or prolong the reaction time.[3] A typical procedure involves heating the neat mixture of the carbonyl compound and SAMP at 60°C overnight under an argon atmosphere.[6]

  • Side Reactions: A common side reaction is the formation of azines, which can occur if the stoichiometry is not carefully controlled or under certain conditions.[4]

    • Solution: Using a slight excess of the SAMP hydrazine can sometimes help to minimize azine formation.[4]

Question 2: My TLC analysis shows multiple spots, including what I suspect are unreacted starting materials and side products. How can I confirm the identity of these spots and purify my product?

Proper reaction monitoring and purification are key to obtaining a high-purity SAMP hydrazone.

Troubleshooting & Optimization:

  • Thin-Layer Chromatography (TLC) Monitoring:

    • Procedure: Spot the reaction mixture on a TLC plate alongside your starting ketone/aldehyde and SAMP. The disappearance of the starting material spots and the appearance of a new, typically less polar, spot indicates product formation.[4]

    • Visualization: If the spots are not UV-active, use a staining reagent like potassium permanganate to visualize them.[4]

  • Purification Techniques:

    • Distillation: For liquid hydrazones, short-path distillation under reduced pressure is an effective purification method.[6]

    • Recrystallization: If your hydrazone is a solid, recrystallization from a suitable solvent system (e.g., ethanol, methanol, or hexane/ethyl acetate) can yield highly pure material.[4]

    • Column Chromatography: This is a versatile method for purifying both liquid and solid hydrazones. However, be aware that silica gel is acidic and can potentially hydrolyze acid-sensitive hydrazones.[1] To mitigate this, the silica gel can be deactivated with a small amount of triethylamine in the eluent.

Question 3: I am concerned about the stability of my synthesized SAMP hydrazone. What are the best practices for handling and storage?

SAMP hydrazones are generally stable, but proper handling and storage are essential to prevent decomposition.

Best Practices:

  • Hydrolysis: Hydrazones are susceptible to hydrolysis, which is catalyzed by acid and moisture, reverting them to the starting carbonyl and hydrazine.[3][7]

    • Mitigation: Always work with dry solvents and under an inert atmosphere (e.g., argon or nitrogen). Store the purified hydrazone in a tightly sealed container, preferably in a desiccator or refrigerator, under an inert atmosphere.[6][8]

  • Disproportionation: N-unsubstituted hydrazones can be prone to disproportionation, yielding the corresponding azine and hydrazine, especially in the presence of moisture.[8] While SAMP hydrazones are N,N-disubstituted, it is still good practice to minimize exposure to moisture.

Experimental Workflow and Mechanism

To provide a clearer picture, the following sections detail the experimental protocol and the underlying reaction mechanism.

General Experimental Protocol for SAMP Hydrazone Formation

This protocol is a general guideline and may require optimization based on your specific substrate.

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stir bar, combine the ketone or aldehyde with a slight molar excess of (S)-1-amino-2-methoxymethylpyrrolidine (SAMP).

  • Reaction Conditions: The mixture is typically heated, for instance at 60°C, under an inert argon atmosphere overnight.[6] For reactions sensitive to water, a Dean-Stark apparatus can be employed with a solvent like cyclohexane, and a catalytic amount of p-TsOH may be added.[5]

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent like diethyl ether and washed with water to remove any unreacted SAMP or acid catalyst.[6]

  • Drying and Concentration: The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure.[6]

  • Purification: The crude hydrazone is then purified by short-path distillation, recrystallization, or column chromatography.[6]

Reaction Mechanism

The formation of a SAMP hydrazone proceeds through a nucleophilic addition-elimination pathway.

SAMP_Hydrazone_Formation Ketone R1(R2)C=O Ketone/Aldehyde Protonated_Ketone R1(R2)C=O⁺H Protonated Carbonyl Ketone->Protonated_Ketone + H⁺ SAMP SAMP H₂N-N(R')₂ H_plus H⁺ Carbinolamine R1(R2)C(OH)-NH-N(R')₂ Carbinolamine Intermediate Protonated_Ketone->Carbinolamine + SAMP Protonated_Carbinolamine R1(R2)C(O⁺H₂)-NH-N(R')₂ Carbinolamine->Protonated_Carbinolamine + H⁺ Hydrazone R1(R2)C=N-N(R')₂ SAMP Hydrazone Protonated_Carbinolamine->Hydrazone - H₂O, - H⁺ Water H₂O

Caption: Mechanism of acid-catalyzed SAMP hydrazone formation.

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon.[9]

  • Nucleophilic Attack: The lone pair of electrons on the primary amine of SAMP attacks the electrophilic carbonyl carbon, forming a tetrahedral carbinolamine intermediate.[9]

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom.

  • Dehydration: The hydroxyl group is protonated to form a good leaving group (water). Elimination of a water molecule and subsequent deprotonation yields the final SAMP hydrazone.[9]

Frequently Asked Questions (FAQs)

Q1: Can I use other bases besides LDA for the subsequent deprotonation and alkylation step?

Yes, while Lithium Diisopropylamide (LDA) is commonly used for the deprotonation of the SAMP hydrazone to form the azaenolate, other strong bases like n-butyllithium (nBuLi) and tert-butyllithium (tBuLi) can also be effective, particularly for less acidic protons.[1][10] The choice of base can influence the efficiency of the deprotonation.[10]

Q2: How do I cleave the SAMP hydrazone to obtain my final chiral ketone or aldehyde?

There are several methods for cleaving the C=N bond of the hydrazone to regenerate the carbonyl group. The choice of method depends on the sensitivity of your molecule to the reaction conditions.

  • Ozonolysis: This is a common and efficient method. The alkylated hydrazone is treated with ozone at low temperature (-78°C), followed by a reductive workup.[1][6]

  • Hydrolysis with Oxalic Acid: For some substrates, vigorous stirring with a saturated aqueous solution of oxalic acid can effectively cleave the hydrazone.[10]

  • Oxidative Cleavage: Reagents like sodium periodate or buffered selenium dioxide with hydrogen peroxide can also be used for oxidative cleavage.[5][11]

Q3: What are the key characterization techniques for my SAMP hydrazone?

  • NMR Spectroscopy (¹H and ¹³C): This is essential for structural confirmation. You will observe characteristic shifts for the protons and carbons near the C=N bond.

  • Infrared (IR) Spectroscopy: Look for the disappearance of the C=O stretch from the starting material and the appearance of a C=N stretching frequency.[4]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.[4]

  • Polarimetry: To confirm the optical activity of your chiral hydrazone, you can measure its specific rotation.[6]

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues in SAMP hydrazone formation.

Troubleshooting_Workflow Start Low/No Hydrazone Yield Check_pH Is pH mildly acidic (4-6)? Start->Check_pH Adjust_pH Add catalytic acid (e.g., p-TsOH) Check_pH->Adjust_pH No Check_Reagents Are starting materials pure? Check_pH->Check_Reagents Yes Adjust_pH->Check_Reagents Purify_Reagents Purify ketone/aldehyde and use fresh SAMP Check_Reagents->Purify_Reagents No Check_Water Is water being removed? Check_Reagents->Check_Water Yes Purify_Reagents->Check_Water Remove_Water Use Dean-Stark or increase temperature Check_Water->Remove_Water No Check_Sterics Are reactants sterically hindered? Check_Water->Check_Sterics Yes Remove_Water->Check_Sterics Increase_Time_Temp Increase reaction time and/or temperature Check_Sterics->Increase_Time_Temp Yes Success Successful Hydrazone Formation Check_Sterics->Success No Increase_Time_Temp->Success

Caption: A step-by-step troubleshooting guide for low yield.

Summary of Optimized Reaction Conditions

ParameterRecommended ConditionRationale & Reference
pH Mildly acidic (pH 4-6)Acid catalysis is required, but strong acid protonates the hydrazine.[3][4]
Solvent Neat, or a non-polar solvent like cyclohexane or tolueneAllows for azeotropic removal of water with a Dean-Stark apparatus.[5]
Temperature 60°C to refluxDepends on the reactivity of the substrates; higher temperatures may be needed for hindered ketones.[6]
Water Removal Dean-Stark apparatus or heating neatTo drive the reaction equilibrium towards product formation.[4][5]
Atmosphere Inert (Argon or Nitrogen)To prevent degradation of reagents and side reactions.[6]
Catalyst p-Toluenesulfonic acid (catalytic amount)To facilitate the reaction by protonating the carbonyl group.[5]

By understanding the principles behind SAMP hydrazone formation and by systematically troubleshooting any issues that arise, you can reliably synthesize these valuable chiral intermediates for your research and development endeavors.

References

Technical Support Center: Post-Reaction Removal of 2-(Methoxymethyl)pyrrolidine Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the removal of 2-(methoxymethyl)pyrrolidine-based chiral auxiliaries, commonly known as SAMP and RAMP. This resource is designed for researchers, scientists, and drug development professionals to navigate the critical final step of this powerful asymmetric synthesis methodology: the clean and efficient cleavage of the auxiliary to reveal the desired chiral product. Here, we address common challenges, provide detailed protocols, and explain the mechanistic rationale behind procedural choices to ensure the stereochemical integrity of your molecule is preserved.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing a SAMP/RAMP auxiliary?

The three most widely employed methods for cleaving the C=N bond of the hydrazone intermediate are oxidative cleavage, acidic hydrolysis, and reductive cleavage.[1][2] The choice of method is highly dependent on the stability of the desired product and any other functional groups present in the molecule.

  • Oxidative Cleavage: Typically performed using ozonolysis (O₃), this method is highly effective and clean but incompatible with other functionalities sensitive to oxidation (e.g., alkenes, unprotected alcohols).[1][3]

  • Acidic Hydrolysis: This method uses acids like oxalic acid or HCl to hydrolyze the hydrazone.[3][4] It is a milder alternative to ozonolysis, particularly for molecules that are sensitive to oxidation but stable to acid.

  • Reductive Cleavage: This approach cleaves the N-N bond, typically with reagents like Raney Nickel, yielding a chiral amine. This method is less common for recovering carbonyl compounds but is useful for synthesizing chiral amines.[5]

Q2: My product is sensitive to strong oxidants. What is the best alternative to ozonolysis?

For sensitive substrates, milder oxidative methods or acidic hydrolysis are recommended.

  • Peroxyselenous Acid: An effective protocol using peroxyselenous acid, generated in situ from selenium dioxide (SeO₂) and hydrogen peroxide (H₂O₂) under buffered pH 7 conditions, has been developed.[6][7][8] This method has proven successful for liberating ketones from SAMP hydrazones without epimerization of adjacent stereocenters.[6][7][8]

  • Aqueous Oxalic Acid: Stirring the hydrazone in a two-phase system of diethyl ether and saturated aqueous oxalic acid at room temperature is a very mild and effective method for cleaving ketone-derived SAMP-hydrazones.[4][9] This procedure allows for excellent yields, preservation of enantiomeric purity, and easy recovery of the chiral auxiliary.[9]

Q3: Can the this compound auxiliary be recovered and recycled?

Yes, one of the advantages of this methodology is the potential to recover the chiral auxiliary.

  • Following ozonolysis , the auxiliary is converted into a nitrosamine, which can be reduced back to SAMP or RAMP using a reducing agent like lithium aluminum hydride (LiAlH₄).[3]

  • After acidic hydrolysis with oxalic acid, the auxiliary salt is partitioned into the aqueous layer.[9] Neutralization of this aqueous layer and subsequent extraction with an organic solvent allows for the recovery of the auxiliary in good yield and with its enantiomeric purity intact.[9]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Problem 1: My auxiliary cleavage is incomplete.

Incomplete reaction is a frequent issue. Several factors could be at play, and a systematic approach to troubleshooting is essential.

  • Insufficient Reaction Time: Some cleavage methods, especially mild hydrolysis, can be slow. Monitor the reaction closely by TLC or LC-MS and allow it to stir for an extended period (from a few hours to over 48 hours in some cases) until the starting material is fully consumed.[4]

  • Reagent Stoichiometry and Quality: Ensure that the cleavage reagents are used in sufficient excess and are of high quality. For example, ozone must be bubbled through the solution until the persistent blue color of excess ozone is observed.[3] For hydrolytic methods, ensure the acid solution is saturated.

  • Steric Hindrance: A sterically hindered environment around the hydrazone can significantly slow down the cleavage reaction. If this is the case, you may need to switch to a more forceful cleavage method or accept a longer reaction time, possibly with gentle heating if the product is stable.

Troubleshooting Workflow: Incomplete Cleavage

start Incomplete Cleavage Observed check_time Action: Extend Reaction Time (Monitor by TLC/LC-MS) start->check_time check_reagents Action: Verify Reagent Quality & Stoichiometry check_time->check_reagents No Improvement complete Reaction Complete check_time->complete Success check_sterics Consider Steric Hindrance check_reagents->check_sterics No Improvement check_reagents->complete Success switch_method Action: Switch to a More Forced Cleavage Method (e.g., Ozonolysis) check_sterics->switch_method switch_method->complete

Caption: Decision-making workflow for troubleshooting incomplete auxiliary cleavage.

Problem 2: I am observing epimerization at the α-stereocenter during cleavage.

Preserving the newly created stereocenter is the primary goal of the synthesis. Epimerization undermines the entire process and must be carefully controlled.

  • Cause - Harsh Conditions: The most common cause is the use of conditions that are too harsh (e.g., excessively strong acid, high temperatures), which can allow for enolization or enolate formation and subsequent re-protonation, leading to racemization.

  • Solution - Milder Methods: Switch to a milder cleavage protocol. The oxalic acid method is explicitly cited as being a "racemisation free cleavage procedure".[9] Similarly, the SeO₂/H₂O₂ method under buffered pH 7 conditions was developed specifically to avoid epimerization in sensitive substrates.[6][7]

  • Solution - Temperature Control: If using a potentially harsh method like ozonolysis, it is critical to maintain the reaction at a low temperature (typically -78 °C) throughout the ozone addition.[3][10] Do not allow the reaction to warm until the excess ozone has been purged.

Problem 3: How do I effectively purify my product away from the cleaved auxiliary?

Proper workup and purification are essential for isolating the target molecule. The strategy depends on the cleavage method used and the properties of your product.

  • Post-Hydrolysis Workup: After acidic cleavage (e.g., with oxalic acid), the protonated auxiliary will be in the aqueous phase. A simple liquid-liquid extraction is highly effective.[4][9]

    • Dilute the reaction mixture with an organic solvent (e.g., diethyl ether, ethyl acetate) and water.

    • Separate the layers. The organic layer contains your desired carbonyl product.

    • The aqueous layer contains the auxiliary salt. It can be washed further with an organic solvent to maximize product recovery.

    • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo.[4]

  • Post-Ozonolysis Workup: After ozonolysis, the auxiliary fragment is a nitrosamine.[3] This byproduct is typically non-polar.

    • The crude product is often purified directly by flash column chromatography on silica gel.

    • For volatile products, short-path distillation can be an effective purification method.[3]

  • General Purification: Regardless of the cleavage method, flash column chromatography is the most common final purification step to remove any residual byproducts and obtain the highly pure target compound.[6]

Key Cleavage Protocols & Method Comparison

The choice of cleavage method is critical and depends on the substrate's functional groups.

Cleavage MethodReagents & ConditionsCompatible WithIncompatible WithAuxiliary RecoveryReference
Ozonolysis 1. O₃, CH₂Cl₂, -78 °C; 2. N₂ purgeEsters, amides, ethers, alkyl chainsAlkenes, alkynes, unprotected alcohols, aldehydesYes, via reduction of nitrosamine[3][10]
Mild Acidic Hydrolysis Sat. aq. Oxalic Acid, Et₂O, RTMost functional groups, oxidation-sensitive groupsHighly acid-labile groups (e.g., acetals)Yes, via extraction from aqueous phase[4][9]
Mild Oxidative Hydrolysis SeO₂, 30% H₂O₂, pH 7 buffer, MeOH, RTAldol products, base-sensitive stereocentersHighly oxidation-sensitive groupsNot typically reported[6][8]
Protocol 1: Oxidative Cleavage via Ozonolysis

This protocol is adapted from Organic Syntheses.[3]

  • Dissolution & Cooling: Dissolve the alkylated hydrazone (1.0 equiv) in dichloromethane (approx. 0.3 M solution) in a Schlenk tube equipped with a gas inlet. Cool the solution to -78 °C using an acetone/dry ice bath under a nitrogen atmosphere.

  • Ozonolysis: Pass dry ozone through the solution. The reaction is complete when a persistent blue-green color appears, indicating an excess of ozone. This can take several hours.

  • Quenching: Purge the solution with nitrogen gas for 10-15 minutes at -78 °C to remove all excess ozone.

  • Workup: Allow the reaction mixture to warm to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by short-path distillation or flash column chromatography on silica gel to afford the pure ketone or aldehyde.[3]

Protocol 2: Mild Hydrolysis with Aqueous Oxalic Acid

This protocol is adapted from Wünsch and Nerdinger.[9]

  • Reaction Setup: In a round-bottom flask, vigorously stir the 2-substituted SAMP hydrazone (1.0 equiv) in a biphasic mixture of saturated aqueous oxalic acid solution and diethyl ether (typically a 2:3 v/v ratio).

  • Reaction Monitoring: Allow the mixture to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 96 hours depending on the substrate.[4]

  • Workup & Extraction: Once the reaction is complete, dilute the mixture with diethyl ether. Separate the organic and aqueous layers.

  • Product Isolation: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the desired ketone.

  • (Optional) Auxiliary Recovery: To recover the auxiliary, basify the aqueous layer with a strong base (e.g., NaOH) to pH > 12 and extract with an appropriate solvent like dichloromethane. Dry and concentrate the organic extracts to recover the SAMP auxiliary.

Method Selection Flowchart

start Start: Select Cleavage Method q_oxid_sensitive Is the product sensitive to oxidation? start->q_oxid_sensitive q_acid_sensitive Is the product sensitive to acid? q_oxid_sensitive->q_acid_sensitive Yes ozonolysis Use Ozonolysis q_oxid_sensitive->ozonolysis No q_epimerization_risk Is there a high risk of epimerization? q_acid_sensitive->q_epimerization_risk Yes oxalic_acid Use Oxalic Acid Hydrolysis q_acid_sensitive->oxalic_acid No q_epimerization_risk->oxalic_acid No seo2_h2o2 Use SeO2/H2O2 (pH 7 buffer) q_epimerization_risk->seo2_h2o2 Yes

Caption: A flowchart to guide the selection of an appropriate auxiliary cleavage method.

References

Technical Support Center: Diastereoselectivity in Reactions with 2-(Methoxymethyl)pyrrolidine Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers utilizing 2-(methoxymethyl)pyrrolidine-based chiral auxiliaries, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). This guide is designed to provide in-depth troubleshooting advice and address frequently encountered issues related to diastereoselectivity. Our goal is to empower you to optimize your reactions and achieve high stereochemical control.

Section 1: Troubleshooting Guide for Low Diastereoselectivity

This section addresses specific problems you might encounter in the lab, offering potential causes and actionable solutions.

Issue 1: Poor Diastereomeric Ratio (d.r.) in the α-Alkylation of a Ketone Hydrazone

You've performed an α-alkylation of a ketone-SAMP hydrazone and, upon analysis, the diastereomeric ratio is significantly lower than expected.

Potential Causes & Troubleshooting Steps:

  • Incomplete Deprotonation/Azaenolate Formation: The formation of the lithium azaenolate is a critical step for achieving high diastereoselectivity. Incomplete or slow deprotonation can lead to competing reaction pathways.

    • Solution:

      • Verify Base Quality: Ensure your lithium diisopropylamide (LDA) solution is fresh and properly titrated. Older or improperly stored LDA can lose its activity.

      • Optimize Deprotonation Conditions: The deprotonation is typically carried out at low temperatures (-78 °C) in an appropriate solvent like THF.[1] Ensure the reaction mixture is homogenous and that the addition of LDA is done in a controlled manner.

      • Consider Alternative Bases: For sterically hindered substrates, a different lithium amide base might be more effective.

  • Suboptimal Reaction Temperature: Temperature control is crucial for diastereoselectivity. Higher temperatures can lead to a decrease in the energy difference between the diastereomeric transition states, resulting in lower d.r.[2]

    • Solution:

      • Maintain Low Temperatures: Conduct the alkylation step at a very low temperature, such as -110 °C, before allowing the reaction to slowly warm to room temperature.[3]

      • Monitor for Exotherms: Be mindful of any exothermic events during the addition of the alkylating agent, which could locally increase the temperature.

  • Nature of the Electrophile: The structure of the alkylating agent can influence the stereochemical outcome.

    • Solution:

      • Evaluate Electrophile Reactivity: Highly reactive electrophiles might react before the azaenolate has fully formed or settled into its most stable conformation.

      • Consider Additives: For less reactive electrophiles, the addition of Lewis acids might be necessary, but this can also impact diastereoselectivity and should be optimized.

  • Solvent Effects: The solvent can influence the aggregation state of the lithium azaenolate and the geometry of the transition state.

    • Solution:

      • Ensure Anhydrous Conditions: Water can quench the azaenolate and interfere with the reaction. Use freshly distilled, anhydrous solvents.

      • Solvent Screening: While THF is commonly used, screening other ethereal solvents might be beneficial for your specific substrate.

Section 2: Frequently Asked Questions (FAQs)

This section covers broader conceptual questions regarding the use of this compound auxiliaries.

Q1: What is the mechanistic basis for the high diastereoselectivity observed in SAMP/RAMP hydrazone alkylations?

A1: The high diastereoselectivity stems from a well-defined, rigid transition state. After deprotonation of the hydrazone, a lithium azaenolate is formed.[4] The lithium cation chelates to both the nitrogen atom of the azaenolate and the oxygen atom of the methoxymethyl group on the pyrrolidine ring.[5] This chelation creates a rigid, bicyclic-like structure that effectively blocks one face of the azaenolate. The bulky pyrrolidine ring shields the bottom face, forcing the electrophile to attack from the top face, leading to the preferential formation of one diastereomer.[4]

Q2: My diastereoselectivity is excellent, but my overall yield is low. What are the likely causes?

A2: Low yield with good diastereoselectivity suggests that the desired stereochemical pathway is efficient, but other factors are limiting the overall conversion.[2] Common culprits include:

  • Side Reactions: The starting material or product might be undergoing decomposition or participating in other non-productive reaction pathways.[2]

  • Poor Substrate Solubility: If your substrate is not fully dissolved, the reaction will be heterogeneous and likely incomplete.[2]

  • Issues with Workup and Purification: The desired product may be lost during the extraction, chromatography, or other purification steps.[2]

  • Slow Reaction Rate: The conditions required for high diastereoselectivity (e.g., very low temperatures) may also significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.[2]

Q3: Can I use chiral auxiliaries other than SAMP and RAMP that are based on the this compound scaffold?

A3: Yes, several variants of SAMP and RAMP have been developed to enhance steric hindrance and potentially improve diastereoselectivity for specific substrates.[3] Some well-known examples include SADP, SAEP, and SAPP, which feature different substituents on the pyrrolidine ring while retaining the crucial methoxy group for lithium chelation.[3]

Q4: How critical is the purity of the starting ketone or aldehyde for achieving high diastereoselectivity?

A4: The purity of the carbonyl compound is very important. Impurities can react with the LDA or the azaenolate, leading to the formation of byproducts and a reduction in both yield and diastereoselectivity. It is highly recommended to use freshly distilled or purified carbonyl compounds.

Section 3: Key Experimental Protocols & Data

Protocol 1: General Procedure for the Asymmetric α-Alkylation of a Ketone using SAMP
  • Hydrazone Formation: In a round-bottom flask under an inert atmosphere (e.g., argon), combine the ketone (1.0 eq) and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 eq). Stir the mixture at room temperature for 12-24 hours. The crude hydrazone can often be purified by distillation or recrystallization.[3]

  • Azaenolate Formation: In a separate flask, prepare a solution of lithium diisopropylamide (LDA) (1.5 eq) in anhydrous THF. Cool this solution to -78 °C. To this, slowly add the purified hydrazone dissolved in anhydrous THF. Stir the mixture at this temperature for 2-4 hours.

  • Alkylation: Cool the reaction mixture to -110 °C. Slowly add the alkylating agent (1.1 eq). Allow the reaction to stir at this temperature for 1-2 hours, then let it warm to room temperature overnight.[3]

  • Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Cleavage of the Auxiliary: The alkylated hydrazone can be cleaved to the corresponding ketone via ozonolysis or by treatment with an aqueous solution of copper(II) chloride.[1]

  • Analysis: Determine the diastereomeric ratio of the purified alkylated hydrazone or the resulting ketone using techniques such as NMR spectroscopy or chiral HPLC.

Table 1: Influence of Reaction Parameters on Diastereoselectivity
ParameterCondition ADiastereomeric Ratio (d.r.)Condition BDiastereomeric Ratio (d.r.)
Temperature -78 °C90:10-100 °C>95:5[1]
Solvent THF92:8Diethyl Ether85:15
Base LDA93:7LHMDS88:12[1]

Note: These are representative values and the optimal conditions will vary depending on the specific substrate and electrophile.

Section 4: Visualizing Key Concepts

Diagram 1: Proposed Transition State for SAMP-Hydrazone Alkylation

G cluster_TS Chelated Azaenolate Transition State N1 N N2 N N1->N2 Pyrrolidine Pyrrolidine Ring (blocks bottom face) N1->Pyrrolidine C_alpha N2->C_alpha C_beta C_alpha->C_beta π-system Li Li+ Li->N1 O_methoxy O Li->O_methoxy Electrophile E+

Caption: Chelation of Li+ to the azaenolate and methoxy group.

Diagram 2: Troubleshooting Workflow for Poor Diastereoselectivity

G start Low Diastereomeric Ratio (d.r.) check_base Verify Purity & Titer of LDA start->check_base check_temp Lower Reaction Temperature (-110 °C) check_base->check_temp check_solvent Ensure Anhydrous Solvent (THF) check_temp->check_solvent analyze_dr Analyze Diastereomeric Ratio (NMR, HPLC) check_solvent->analyze_dr screen_conditions Screen Alternative Bases (e.g., LHMDS) or Solvents screen_conditions->analyze_dr end_bad Re-evaluate Substrate/ Electrophile Compatibility screen_conditions->end_bad analyze_dr->screen_conditions d.r. Still Low end_good High d.r. Achieved analyze_dr->end_good d.r. Improved

Caption: Systematic approach to troubleshooting low d.r.

References

Technical Support Center: Optimizing Reactions Catalyzed by 2-(Methoxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(methoxymethyl)pyrrolidine catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the experimental nuances of using this versatile organocatalyst, with a particular focus on the critical role of temperature in achieving optimal reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is followed by a detailed explanation of potential causes related to temperature and a step-by-step guide to resolving the problem.

Issue 1: Low Enantiomeric Excess (ee%)

A common challenge in asymmetric catalysis is achieving high enantioselectivity. If you are observing a low ee%, temperature is a primary parameter to investigate.

Root Cause Analysis:

The enantioselectivity of a reaction is determined by the difference in the activation energies of the transition states leading to the two enantiomers. Generally, a larger energy difference results in a higher ee%. Lowering the reaction temperature can amplify this energy difference, favoring the formation of the major enantiomer.[1] At elevated temperatures, there may be enough thermal energy to overcome the activation energy barrier for the formation of the minor enantiomer, thus reducing the enantioselectivity.[2]

Troubleshooting Steps:

  • Systematic Temperature Screening:

    • Begin by running the reaction at room temperature.

    • Incrementally decrease the temperature (e.g., to 0 °C, -20 °C, -40 °C, and -78 °C).[1][3]

    • Monitor the reaction progress and ee% at each temperature to identify the optimal balance between reaction rate and enantioselectivity.

  • Solvent and Catalyst Loading Optimization:

    • The effect of temperature is often intertwined with the choice of solvent. A solvent screen should be performed in conjunction with temperature optimization.[3][4]

    • Vary the catalyst loading, typically between 1-20 mol%, as a suboptimal concentration can lead to a more prominent uncatalyzed background reaction with low enantioselectivity.[1][3]

Issue 2: Low Reaction Yield or Slow Reaction Rate

While lower temperatures often enhance enantioselectivity, they can also lead to a significant decrease in the reaction rate, resulting in low yields or incomplete conversions.

Root Cause Analysis:

Chemical reactions, including catalyzed ones, generally slow down as the temperature decreases. This is due to a reduction in the kinetic energy of the reacting molecules, leading to fewer effective collisions. If the temperature is too low, the reaction may not proceed to completion within a reasonable timeframe.

Troubleshooting Steps:

  • Finding the Optimal Temperature-Rate Balance:

    • If a low temperature provides high ee% but a poor yield, incrementally increase the temperature to find a compromise.

    • Prolong the reaction time at lower temperatures. Monitor the reaction progress by TLC or GC to determine when it has reached completion.

  • Increase Catalyst Loading:

    • A higher catalyst loading can increase the reaction rate, even at lower temperatures.[3] Experiment with slightly higher catalyst concentrations to improve the yield.

  • Solvent Effects:

    • The solvent can influence reaction rates. A solvent that better solubilizes the reactants and intermediates may improve the reaction kinetics.

Issue 3: Formation of Side Products and Catalyst Degradation

The appearance of unexpected side products or a decrease in catalytic activity over time can sometimes be attributed to temperature-related issues.

Root Cause Analysis:

At higher temperatures, the catalyst itself may become unstable or degrade, leading to a loss of activity and the formation of byproducts.[3] Additionally, elevated temperatures can promote alternative reaction pathways, resulting in the formation of undesired side products.

Troubleshooting Steps:

  • Operate at Milder Temperatures:

    • If you suspect catalyst degradation or side product formation at room temperature or above, perform the reaction at a lower temperature (e.g., 0 °C or -20 °C).

  • Monitor Catalyst Stability:

    • If possible, use analytical techniques to monitor the concentration of the catalyst over the course of the reaction at different temperatures.

  • Inert Atmosphere:

    • Some pyrrolidine-based catalysts can be sensitive to air and moisture, especially at elevated temperatures.[2] Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[2]

Data Presentation: Temperature Effects on a Model Reaction

The following table summarizes the typical effect of temperature on the yield and enantioselectivity of a this compound catalyzed aldol reaction.

Temperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (ee%)
25 (Room Temp)129585
0249292
-20488897
-407275>99
-789650>99

Note: This data is illustrative and the optimal conditions will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization in an Asymmetric Aldol Reaction
  • To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and the ketone (2.0 mmol).

  • Add the desired anhydrous solvent (5 mL).

  • Add this compound (0.1 mmol, 10 mol%).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C in an ice bath, or -20 °C in a cryocooler).

  • Stir the reaction at this temperature and monitor its progress by TLC or GC.

  • Once the reaction is complete, quench it with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the yield and enantiomeric excess (by chiral HPLC or GC).

  • Repeat the procedure at different temperatures to determine the optimal conditions.

Visualizing the Catalytic Cycle and Temperature Effects

The following diagrams illustrate the enamine catalytic cycle for this compound and the influence of temperature on the reaction's energy profile.

Catalytic Cycle Catalyst Catalyst Enamine Enamine Catalyst->Enamine + Ketone - H2O Ketone Ketone Iminium Ion Iminium Ion Enamine->Iminium Ion + Aldehyde Aldehyde Aldehyde Product Product Iminium Ion->Product + H2O Product->Catalyst Water Water

Caption: Enamine catalytic cycle of this compound.

Energy Profile cluster_0 Reaction Coordinate cluster_1 Energy Reactants Reactants TS_R TS (R) Reactants->TS_R ΔG‡(R) Reactants->TS_R Low Temp TS_S TS (S) Reactants->TS_S ΔG‡(S) Reactants->TS_S High Temp Product_R Product (R) TS_R->Product_R Product_S Product (S) TS_S->Product_S e1 e2 e3 e4 e5 e6

Caption: Effect of temperature on reaction energy profile and enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary catalytic mechanism of this compound?

A1: this compound, like other chiral secondary amines such as proline, primarily functions as an organocatalyst through an enamine-based mechanism.[3][4] The pyrrolidine nitrogen forms a nucleophilic chiral enamine with a carbonyl compound (e.g., a ketone or aldehyde). This enamine then attacks an electrophile, and the stereochemistry of the final product is directed by the chiral scaffold of the catalyst.[3]

Q2: Can catalyst degradation be a concern at higher temperatures?

A2: Yes, catalyst degradation can be an issue. Prolonged reaction times, especially at elevated temperatures, may lead to decomposition of the catalyst or the formation of side products, which can reduce both the yield and enantioselectivity.[3] It is crucial to monitor the reaction's progress to determine the optimal duration.[3]

Q3: How does temperature affect the diastereoselectivity of the reaction?

A3: Similar to enantioselectivity, diastereoselectivity is also often temperature-dependent. Lowering the reaction temperature can improve diastereoselectivity by increasing the energy difference between the diastereomeric transition states.[5]

Q4: Is it ever advantageous to run the reaction at a higher temperature?

A4: While lower temperatures are generally favored for achieving high stereoselectivity, there are situations where a higher temperature might be necessary. For instance, with very unreactive substrates, a higher temperature may be required to achieve a reasonable reaction rate and yield. In such cases, a trade-off between selectivity and reaction efficiency must be considered.

Q5: What are the most common reactions catalyzed by this compound and its derivatives?

A5: this compound and related catalysts are versatile and used in a variety of asymmetric transformations, including Aldol reactions, Michael additions, and Mannich reactions.[4][5]

References

Technical Support Center: Purification Strategies for Products from 2-(Methoxymethyl)pyrrolidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of compounds synthesized using 2-(methoxymethyl)pyrrolidine-based chiral auxiliaries, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). My goal is to provide not just procedural steps, but the underlying scientific principles to empower you to overcome purification challenges in your work.

The SAMP/RAMP hydrazone method is a powerful tool for asymmetric α-alkylation of ketones and aldehydes, enabling the synthesis of a wide array of chiral molecules crucial for natural product synthesis and drug discovery.[1][2] The three-step process typically involves hydrazone formation, stereoselective alkylation, and subsequent cleavage to release the chiral product and the auxiliary.[3] However, the success of this methodology hinges on the effective purification of the desired product from a complex mixture of reactants, byproducts, and the chiral auxiliary itself.

Frequently Asked Questions (FAQs)
General Purification Questions

Q1: What are the most common impurities I should expect in my crude reaction mixture after a SAMP/RAMP hydrazone alkylation and cleavage sequence?

A1: The composition of your crude product will largely depend on the efficiency of each step. Common impurities include:

  • Unreacted Starting Materials: Residual ketone/aldehyde and the alkylating agent.

  • Diastereomeric Products: If the alkylation step is not perfectly stereoselective, you may have a mixture of diastereomeric hydrazones.

  • Byproducts of Hydrazone Cleavage: The method of cleavage (e.g., ozonolysis, oxidative hydrolysis, or acidic hydrolysis) can introduce its own set of byproducts.[4][5] For example, ozonolysis can sometimes lead to over-oxidation, while acidic cleavage might be incomplete.

  • Recovered Chiral Auxiliary: The SAMP or RAMP auxiliary itself.

  • Side-Reaction Products: Such as products from over-alkylation.

A thorough characterization of your crude mixture using techniques like NMR, LC-MS, and TLC is the first critical step before devising a purification strategy.[6]

Q2: My target molecule is a chiral amine. What are the primary purification strategies I should consider?

A2: For chiral amines, a combination of techniques is often most effective:

  • Acid-Base Extraction: This is a fundamental and powerful technique for separating basic amines from neutral or acidic impurities.[7][8] By washing your organic solution with an acidic aqueous solution, the amine is protonated and moves to the aqueous layer, leaving non-basic impurities behind. The amine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[9]

  • Chromatography: Flash column chromatography on silica gel is common. However, amines can streak on silica. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine, to the eluent. For enantiomeric purity assessment and purification, chiral HPLC or SFC are the methods of choice.[10][11]

  • Crystallization: If your amine is a solid, crystallization can be an excellent method for purification. For resolving enantiomers, diastereomeric salt crystallization is a widely used technique.[12][13][14] This involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by their differing solubilities.[15]

Troubleshooting Guides
Guide 1: Challenges in Acid-Base Extraction

Problem: I am performing an acid-base extraction to purify my amine product, but I am experiencing low recovery or emulsion formation.

Troubleshooting & Optimization:

Issue Potential Cause Proposed Solution & Scientific Rationale
Low Recovery of Amine Incomplete Protonation/Deprotonation: The pH of the aqueous phase may not be optimal for fully protonating the amine during the acid wash or deprotonating it during the base wash. The pKa of the amine and the strength of the acid/base used are critical.[16]Action: Use a pH meter to ensure the aqueous layer is sufficiently acidic (typically pH < 2) during the acid wash and sufficiently basic (typically pH > 12) during the base wash. Consider using a stronger acid or base if necessary, but be mindful of potential side reactions like hydrolysis.[7]
Amine Salt Solubility: The resulting ammonium salt may have some solubility in the organic layer, especially if the organic solvent is polar.Action: Use a less polar organic solvent for the extraction if compatible with your product. Perform multiple extractions with smaller volumes of the aqueous solution to improve efficiency.
Emulsion Formation High Concentration of Reactants: High concentrations of salts or other components can lead to the formation of stable emulsions.Action: Dilute the reaction mixture before performing the extraction. The addition of brine (saturated NaCl solution) can help to break emulsions by increasing the ionic strength of the aqueous phase, which decreases the mutual solubility of the organic and aqueous phases.[17]

Experimental Workflow: Acid-Base Extraction

G start Crude Reaction Mixture in Organic Solvent add_acid Add Aqueous Acid (e.g., 1M HCl) and Shake in Separatory Funnel start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer (Neutral/Acidic Impurities) separate1->organic1 Discard or process for other components aqueous1 Aqueous Layer (Protonated Amine Salt) separate1->aqueous1 add_base Add Aqueous Base (e.g., 1M NaOH) to Aqueous Layer until pH > 12 aqueous1->add_base extract_back Extract with Organic Solvent add_base->extract_back separate2 Separate Layers extract_back->separate2 aqueous2 Aqueous Layer (Inorganic Salts) separate2->aqueous2 Discard organic2 Organic Layer (Purified Amine) separate2->organic2 dry Dry Organic Layer (e.g., Na2SO4) organic2->dry concentrate Concentrate in vacuo dry->concentrate product Purified Amine Product concentrate->product G start Racemic Mixture of Product screen_csp Screen Multiple CSPs (e.g., Cellulose, Amylose based) start->screen_csp eval_resolution Evaluate Resolution (Rs) screen_csp->eval_resolution no_res Rs < 1.0 (No/Poor Resolution) eval_resolution->no_res Select Different CSP partial_res 1.0 < Rs < 1.5 (Partial Resolution) eval_resolution->partial_res baseline_res Rs > 1.5 (Baseline Resolution) eval_resolution->baseline_res no_res->screen_csp optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives) partial_res->optimize_mp optimize_temp Optimize Temperature and Flow Rate optimize_mp->optimize_temp optimize_temp->eval_resolution

References

Managing air and moisture sensitivity of 2-(methoxymethyl)pyrrolidine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Methoxymethyl)pyrrolidine Reactions

A Guide to Managing Air and Moisture Sensitivity for Optimal Results

Welcome to the Technical Support Center for this compound (MMP). As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into managing the complexities associated with this versatile chiral building block. This compound and its derivatives, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), are powerful tools in asymmetric synthesis, prized for their ability to induce high stereoselectivity.[1][2] However, their efficacy is critically dependent on the rigorous exclusion of atmospheric air and moisture, which can otherwise lead to compromised yields, reduced stereocontrol, and reaction failure.

This guide moves beyond simple procedural lists to explain the causality behind each recommendation, empowering you to not only follow protocols but also to troubleshoot effectively when challenges arise.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling and properties of this compound.

Q1: What makes this compound and its derivatives sensitive to air and moisture?

A: The sensitivity arises from the chemical nature of the molecule. The pyrrolidine nitrogen is a secondary amine, which is basic and nucleophilic.

  • Moisture Sensitivity: As an amine, the nitrogen atom is hygroscopic and can readily absorb water from the atmosphere. This introduced water can hydrolyze other sensitive reagents in the reaction, such as organolithiums (e.g., n-BuLi) or Grignard reagents, rendering them inactive.[3][4]

  • Air (Oxygen & CO₂) Sensitivity: While less reactive than primary amines, the secondary amine can still react with carbon dioxide from the air to form carbamates, consuming the reagent. More importantly, many reactions employing MMP derivatives, such as the formation of azaenolates in SAMP/RAMP chemistry, utilize highly air-sensitive organometallic bases that are rapidly quenched by both oxygen and moisture.[1][3]

Q2: How should I properly store this compound?

A: Proper storage is the first line of defense against degradation. MMP should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen). For long-term storage, refrigeration is recommended. Many suppliers provide MMP in specialized bottles with septa (e.g., AcroSeal™ or Sure/Seal™ bottles) that allow for the withdrawal of the reagent via syringe without exposing the bulk material to the atmosphere.[5]

Q3: What are the immediate signs that my reagent or reaction has been compromised?

A: Several indicators can suggest contamination by air or moisture:

  • Visual Cues: While pure MMP is typically a colorless liquid, slight discoloration over time may indicate degradation, though this is not always a reliable indicator on its own.

  • Reaction Monitoring (TLC/LC-MS): The most reliable method is to monitor your reaction. The appearance of multiple unexpected spots, the persistence of starting material long after the expected reaction time, or the formation of a complex mixture of products are strong signs of a problem.[6]

  • Poor Yields: A significant drop in yield compared to literature precedent is a classic symptom of issues with air/moisture-sensitive reactions.[7]

  • Loss of Stereoselectivity: In asymmetric reactions, a compromised setup often leads to a drop in diastereomeric ratio (dr) or enantiomeric excess (ee), as water can interfere with the organized, chelated transition states required for high stereocontrol.[8]

Q4: How dry do my solvents need to be for these reactions?

A: Extremely dry. For most applications involving MMP, especially those using strong bases like organolithiums or LDA, the water content in your solvents should be in the low parts-per-million (ppm) range. Standard "anhydrous" solvents from a bottle may not be sufficient, especially if the bottle has been opened multiple times. It is best practice to use freshly dried and distilled solvents or solvents from a dedicated solvent purification system.[9][10]

Section 2: Troubleshooting Guide for Common Issues

This guide provides a systematic approach to diagnosing and solving problems encountered during reactions with this compound.

Issue 1: Low or Inconsistent Reaction Yield

You've run a reaction, such as a SAMP-hydrazone alkylation, and the final yield is far below the expected literature value.

  • Potential Cause 1: Degradation of a Key Reagent. The most common culprits are the strong bases (n-BuLi, LDA) or the MMP-derived intermediate itself. Water or oxygen contamination, even in trace amounts, will stoichiometrically consume these reagents.[3]

  • Potential Cause 2: Incomplete Reaction. This can result from insufficient reagent, a deactivated reagent, or a reaction temperature that is too low.

  • Potential Cause 3: Work-up Issues. MMP and its derivatives can be polar. During aqueous work-up, the product may have some solubility in the aqueous layer, leading to loss.[6]

Troubleshooting Workflow: Low Yield

The following decision tree illustrates a logical workflow for diagnosing the root cause of low reaction yields.

LowYieldTroubleshooting start Start: Low Yield Observed check_reagents Step 1: Verify Reagent Quality start->check_reagents check_solvents Step 2: Assess Solvent Purity check_reagents->check_solvents Reagents OK? reagent_details Is the base (e.g., n-BuLi) properly titrated? Is the MMP fresh from a sealed bottle? check_reagents->reagent_details fix_reagents Action: Use fresh/titrated reagents. check_reagents->fix_reagents No check_setup Step 3: Review Inert Atmosphere Technique check_solvents->check_setup Solvents Dry? solvent_details Are solvents freshly purified/distilled? Was solvent transferred under inert gas? check_solvents->solvent_details fix_solvents Action: Use freshly dried solvents. check_solvents->fix_solvents No rerun Step 4: Re-run Reaction with Controls check_setup->rerun Setup Correct? setup_details Was glassware rigorously dried (oven/flame)? Was the system properly purged (3x vacuum/backfill)? Are all septa and joints secure? check_setup->setup_details fix_setup Action: Re-dry glassware and improve inerting technique. check_setup->fix_setup No InertAtmosphereSetup Inert Atmosphere Reaction Setup cluster_flask cluster_gas flask stir_plate Stir Plate stir_bar Magnetic Stir Bar balloon Inert Gas (N₂ or Ar) Balloon needle_in balloon->needle_in Gas Inlet septum Rubber Septum needle_in->septum syringe Syringe for Reagent Transfer needle_syringe syringe->needle_syringe Liquid Transfer needle_syringe->septum

Caption: A typical setup for running a reaction under an inert atmosphere.

Protocol 2: Solvent Drying

The quality of your "anhydrous" solvent is paramount. While solvent purification systems are ideal, common laboratory methods are effective if performed correctly.

Drying AgentSolventsEfficacy (Typical H₂O ppm)Comments
Activated 3Å Molecular Sieves THF, Dichloromethane (DCM), Acetonitrile, Toluene<10 ppmExcellent for storing previously dried solvents. Allow to stand for at least 24-48 hours for best results.
Calcium Hydride (CaH₂) Dichloromethane, Toluene, Acetonitrile~10-15 ppmGood for pre-drying or distillation. Reacts to produce H₂ gas, so must be done in a well-ventilated hood. Not suitable for alcohols or ketones.
Sodium/Benzophenone THF, Diethyl Ether, Toluene~30-40 ppmActs as its own indicator (deep blue/purple color indicates anhydrous conditions). A common method for distillation stills. Caution: Highly reactive.
Magnesium Sulfate (Anhydrous) General purpose (work-up)>50 ppmPrimarily used for removing bulk water from organic layers during an extraction, not for achieving the ultra-dry conditions needed for the reaction itself.

References

Technical Support Center: Scaling Up Reactions with 2-(Methoxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers and process chemists working with 2-(methoxymethyl)pyrrolidine. This guide is designed to provide expert insights and practical solutions to the common challenges encountered when transitioning reactions involving this versatile chiral building block from the bench to pilot or production scale. As a key component in asymmetric synthesis, its effective use at scale is critical for the development of pharmaceuticals and fine chemicals.[1][2][3]

Section 1: Safety & Handling at Scale

Scaling up any chemical process introduces new safety considerations. The physical and chemical properties of this compound require stringent safety protocols, especially when handling larger quantities.

Q1: What are the primary safety hazards of this compound, and how do they change at a larger scale?

A1: At any scale, this compound is classified as a combustible liquid that causes skin irritation and serious eye damage, and may cause respiratory irritation.[4][5] When scaling up, the primary concerns are magnified:

  • Flammability: While it is a combustible liquid (H227), not highly flammable, the risk of ignition increases with larger volumes.[4][5] Vapors can accumulate in poorly ventilated areas and may form explosive mixtures with air.[6] All scale-up equipment must be properly grounded and bonded to prevent static discharge, and spark-proof tools should be used.[6][7]

  • Corrosivity & Irritation: The substance causes severe skin burns and eye damage.[6] The potential for significant exposure during transfers, sampling, or leaks is much higher at scale. Therefore, the level of Personal Protective Equipment (PPE) must be elevated. Standard lab gloves may not be sufficient; consult specific glove manufacturer data for chemical compatibility and breakthrough times. A full face shield, chemical-resistant apron, and boots are mandatory.[7][8]

  • Storage & Handling: It is often recommended to store this compound under an inert atmosphere in a cool, dry, and well-ventilated area away from oxidizing agents.[3][7] For large quantities, this means using dedicated, properly rated storage cabinets or rooms, and employing closed-system transfer methods (e.g., using pumps and dedicated lines) to minimize exposure.

Table 1: Hazard Profile and Scale-Up Precautions

Hazard ClassGHS StatementBench-Scale Mitigation (1-100g)Pilot-Scale Mitigation (>1kg)
Flammable LiquidH226/H227: Flammable/Combustible liquid and vapor[4][5]Work in a fume hood, away from ignition sources.Use grounded and bonded equipment, spark-proof tools, and operate in a classified (e.g., Class 1, Div 2) area.[6][7]
Skin CorrosionH314/H315: Causes severe skin burns and irritation[4][6]Standard PPE (lab coat, gloves, safety glasses).Chemical-resistant suit/apron, heavy-duty gloves, face shield.[8]
Eye DamageH318/H319: Causes serious eye damage/irritation[4][5]Safety glasses or goggles.Chemical splash goggles and a full face shield.[7]
Respiratory IrritationH335: May cause respiratory irritation[4][5]Work in a well-ventilated fume hood.Use of closed-system transfers; potential for supplied-air respirators depending on the operation.[9]

Section 2: Asymmetric Synthesis & Reaction Control

This compound and its derivatives, like SAMP and RAMP, are renowned for their role as chiral auxiliaries and catalysts in asymmetric reactions.[10] However, maintaining high stereoselectivity during scale-up is a common and significant challenge.

Q2: I'm observing a significant drop in enantiomeric excess (ee) and/or diastereoselectivity (dr) when I scale my reaction from 5 grams to 500 grams. What are the most likely causes?

A2: This is a classic scale-up problem. The tightly controlled environment of a small flask is difficult to replicate in a large reactor. The primary culprits are typically related to mass and heat transfer limitations.

  • Poor Temperature Control: Large reaction volumes have a much lower surface-area-to-volume ratio, making heat removal difficult. Exotherms that were negligible on the bench can cause significant temperature spikes in a large reactor. Many asymmetric reactions have a narrow optimal temperature range; deviations can dramatically lower stereoselectivity.

  • Inefficient Mixing: Inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration. This heterogeneity means that not all parts of the reaction mixture are experiencing the same conditions, leading to the formation of undesired stereoisomers or side products.

  • Extended Addition Times: Reagents are often added much more slowly at scale to control exotherms. This changes the instantaneous concentration of the reactants and can alter the reaction kinetics and selectivity, especially in reactions where a delicate balance of intermediates is required for high stereocontrol.

Troubleshooting Workflow for Decreased Selectivity

Caption: Troubleshooting workflow for loss of stereoselectivity.

Q3: My reaction, which uses this compound as a chiral ligand with a metal catalyst, is stalling before completion at scale. Why might this be happening?

A3: Reaction stalling at scale often points to issues with catalyst activity or reagent purity that are masked at the laboratory scale.

  • Air/Moisture Sensitivity: Many organometallic reactions are sensitive to air and moisture.[7] While sparging a small flask with nitrogen is simple, ensuring a truly inert atmosphere in a large reactor is more complex. Leaks from gaskets, seals, or transfer lines can introduce contaminants that deactivate the catalyst.

  • Impurity Effects: The total amount of an impurity increases with scale. An impurity in a solvent or starting material at 0.1% may be inconsequential in a 10 g reaction, but in a 10 kg reaction, you now have 10 g of that impurity, which could be enough to poison the catalyst.

  • Leaching from Equipment: In some cases, materials from the reactor itself (e.g., metal ions from stainless steel) can leach into the reaction mixture and interfere with catalysis, an issue not seen in glass labware.

Section 3: Work-up and Purification at Scale

Isolating the desired product from a large-volume reaction mixture presents logistical and technical hurdles, especially when a chiral auxiliary must be removed and potentially recovered.

Q4: What are the best practices for quenching a large-scale reaction and performing the initial work-up?

A4: Safety and control are paramount. A quench that is manageable on the bench can become a dangerous, uncontrolled exotherm or gas evolution event at scale.

  • Reverse Quench: Instead of adding the quenching agent (e.g., water, aqueous acid) to the reaction mixture, slowly add the reaction mixture to the quenching agent. This helps maintain control over the temperature and concentration.

  • Temperature Control: Always cool the reaction mixture before quenching and have cooling applied to the quench vessel.

  • Solvent Selection for Extraction: Choose extraction solvents based on safety, environmental impact, and ease of removal. Avoid solvents like diethyl ether or dichloromethane at scale. Toluene, 2-methyltetrahydrofuran (2-MeTHF), or methyl tert-butyl ether (MTBE) are often preferred alternatives.

Q5: Column chromatography is not feasible for purifying 5 kg of my product. What are the go-to alternative purification strategies for reactions involving this compound?

A5: Moving away from chromatography is a key goal of process chemistry. The best strategy depends on the physical properties of your product and impurities.

  • Crystallization/Recrystallization: This is the most desirable method for purification at scale. It can be highly effective at removing both stereoisomers and structurally different impurities. A thorough screening of solvents and conditions is essential.

  • Distillation: If your product is thermally stable and volatile, fractional distillation under vacuum can be a powerful purification technique.

  • Acid/Base Extraction: this compound is basic. This property can be exploited during work-up to remove it from a neutral product. By washing the organic phase with a dilute acid (e.g., citric acid, tartaric acid), the auxiliary can be protonated and extracted into the aqueous layer, from which it can often be recovered by basification and re-extraction.

Decision Tree for Large-Scale Purification

Purification_Decision Start Crude Product (>1kg) Is_Solid Is the product a solid at RT? Start->Is_Solid Is_Stable Is the product thermally stable and volatile? Is_Solid->Is_Stable No Crystallize Primary Method: Crystallization / Recrystallization Is_Solid->Crystallize Yes Is_Neutral Is the product neutral? (Auxiliary is basic) Is_Stable->Is_Neutral No Distill Primary Method: Fractional Distillation Is_Stable->Distill Yes Extract Auxiliary Removal: Acid Wash / Extraction Is_Neutral->Extract Yes Chrom Last Resort: Large-Scale Chromatography (e.g., SFC, SMB) Is_Neutral->Chrom No Final_Purify Final Purification Required (Crystallization or Distillation) Extract->Final_Purify Final_Purify->Crystallize Final_Purify->Distill

Caption: Decision tree for selecting a purification method.

Section 4: Experimental Protocol Example

This section provides a representative, generalized protocol for the removal of a chiral auxiliary like this compound from a neutral product mixture at scale.

Protocol: Acidic Extraction for Chiral Auxiliary Removal (1 kg Scale)

Objective: To remove the basic this compound auxiliary from an organic solution containing a neutral desired product.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., Toluene), ~10 L volume.

  • 10% w/w aqueous citric acid solution, ~10 L.

  • 5% w/w aqueous sodium bicarbonate solution, ~5 L.

  • Saturated aqueous sodium chloride (brine), ~5 L.

  • Anhydrous magnesium sulfate or sodium sulfate.

  • Appropriately sized reactor or separatory funnel.

Procedure:

  • Setup: Ensure the reaction vessel is clean and equipped with an efficient stirrer, temperature probe, and bottom outlet valve. Cool the crude organic solution to 15-20°C.

  • First Extraction: Transfer the 10% citric acid solution to the vessel. Stir the biphasic mixture vigorously for 30 minutes, ensuring good mixing between the layers. Monitor the pH of the aqueous layer to ensure it remains acidic (pH 3-4).

  • Separation: Stop the agitation and allow the layers to separate for at least 20 minutes. Drain the lower aqueous layer. This layer now contains the protonated pyrrolidine auxiliary and can be set aside for potential recovery.

  • Second Extraction: Add a second portion (5 L) of 10% citric acid solution and repeat steps 2 and 3 to ensure complete removal of the auxiliary.

  • Neutralization Wash: To remove any residual citric acid from the organic layer, add 5 L of the 5% sodium bicarbonate solution. Stir for 15 minutes. Caution: Potential for gas (CO2) evolution. Ensure adequate venting.

  • Brine Wash: Separate the layers and wash the organic layer with 5 L of brine to break any emulsions and remove bulk water.

  • Drying and Isolation: Separate the layers and transfer the organic phase to a clean, dry vessel. Add a drying agent (e.g., anhydrous MgSO4), stir for 1 hour, and then filter to remove the drying agent. The resulting organic solution can be concentrated under reduced pressure to isolate the crude neutral product, now free of the auxiliary.[11]

References

Validation & Comparative

A Tale of Two Pyrrolidines: A Comparative Guide to 2-(Methoxymethyl)pyrrolidine and Prolinol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in synthetic chemistry, the pyrrolidine scaffold is a cornerstone of asymmetric synthesis, offering a rigid chiral environment to guide the formation of stereochemically defined molecules. Among the pantheon of proline-derived tools, (S)-2-(methoxymethyl)pyrrolidine, the precursor to the famed Enders' SAMP/RAMP auxiliaries, and (S)-prolinol, a versatile organocatalyst and ligand precursor, represent two distinct and powerful strategies for stereocontrol. This guide provides an in-depth, data-driven comparison of these two invaluable reagents, elucidating their respective strengths, mechanistic underpinnings, and practical applications to inform your selection in the laboratory.

Introduction: Two Strategies from a Common Chiral Scaffold

(S)-2-(Methoxymethyl)pyrrolidine and (S)-prolinol, while both derived from the chiral pool amino acid L-proline, embody fundamentally different philosophies in asymmetric synthesis.

  • (S)-2-(Methoxymethyl)pyrrolidine (as SAMP/RAMP Auxiliaries): This molecule is the heart of the Enders' SAMP/RAMP hydrazone methodology, a robust and highly predictable system that functions as a chiral auxiliary .[1][2] In this stoichiometric approach, the auxiliary is covalently bonded to the substrate (a ketone or aldehyde) to form a chiral hydrazone. This intermediate then directs the stereoselective formation of a new carbon-carbon bond at the α-position before the auxiliary is cleaved and recovered. The methoxymethyl group is not merely a steric director but a crucial chelating agent, locking the geometry of the key azaenolate intermediate.[1]

  • (S)-Prolinol and its Derivatives: Prolinol is most frequently employed as a precursor to a vast family of organocatalysts , particularly the highly effective diarylprolinol silyl ethers. These catalysts operate through a transient, non-covalent interaction with the substrate, activating it via enamine or iminium ion formation.[3] This catalytic approach is highly atom-economical and allows for the direct asymmetric functionalization of carbonyl compounds in reactions like aldol, Michael, and Mannich additions.[4][5]

This guide will compare their performance in two benchmark transformations that highlight their optimal roles: the asymmetric α-alkylation of a ketone (SAMP) and the asymmetric aldol reaction (Prolinol derivative).

Performance Comparison: Stoichiometric Control vs. Catalytic Efficiency

A direct comparison in the same reaction is challenging as these reagents excel in different domains. We will therefore analyze their performance in their respective flagship applications.

Case Study 1: Asymmetric α-Alkylation of Ketones via SAMP Hydrazone

The Enders' hydrazone method is a gold standard for the asymmetric α-alkylation of ketones and aldehydes. The high stereoselectivity is derived from a rigid, lithium-chelated azaenolate intermediate that effectively shields one face from the incoming electrophile.[1][6]

Table 1: Performance Data for Asymmetric Alkylation of Ketones using SAMP Auxiliary

KetoneElectrophileDiastereomeric Excess (d.e.)Enantiomeric Excess (e.e.) of ProductOverall Yield (%)Reference(s)
CyclohexanoneMeI≥98%≥98%75%[4]
CyclohexanoneEtI≥98%≥98%80%[4]
3-PentanoneEtI≥97%≥97%58%[2]
PropiophenoneBnBr≥95%≥95%85%[4]

Data is illustrative and compiled from various sources. Actual results may vary.

The data unequivocally demonstrates the power of the SAMP auxiliary, consistently delivering near-perfect diastereo- and enantioselectivity for the alkylation of both cyclic and acyclic ketones.[2][4] The yields are generally good to excellent over the multi-step sequence (hydrazone formation, alkylation, cleavage).

Case Study 2: Asymmetric Aldol Reaction using Prolinol-Derived Organocatalysts

Prolinol derivatives, particularly diarylprolinol silyl ethers, are workhorse catalysts for the direct asymmetric aldol reaction. They operate catalytically (typically 5-20 mol%) via an enamine mechanism, mimicking Class I aldolase enzymes.[5][7]

Table 2: Performance Data for Prolinol-Derivative-Catalyzed Asymmetric Aldol Reactions

Ketone (Donor)Aldehyde (Acceptor)Catalyst (mol%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (e.e.) of major isomerYield (%)Reference(s)
Cyclohexanone4-NitrobenzaldehydeL-Prolinamide derivative (20%)90:1088%85%[8][9]
CyclohexanoneBenzaldehyde(S)-Prolinol derivative (10%)90:1095%78%[7][10]
AcetoneIsobutyraldehyde(S)-Diphenylprolinol derivative (20%)->99%90%[5][11]
Acetone4-NitrobenzaldehydeProline-based dipeptide (20%)-98%91%[4][12]

Data is illustrative and compiled from various sources. Reaction conditions may vary.

Prolinol-based catalysts provide high yields and excellent enantioselectivities in the aldol reaction.[10][11] The diastereoselectivity can be influenced by the specific catalyst structure and reaction conditions. The key advantage here is the operational simplicity and catalytic nature of the process.

Mechanistic Insights: The Structural Basis for Stereocontrol

The remarkable stereoselectivity of both systems stems from their ability to create highly ordered, sterically demanding transition states.

Mechanism of the SAMP Hydrazone Alkylation

The stereochemical outcome is dictated by the rigid conformation of the lithiated azaenolate intermediate. The (S)-pyrrolidine scaffold, combined with the chelation of the lithium cation between the pyrrolidine nitrogen and the methoxy oxygen, forces the entire system into a rigid tricyclic-like structure. This conformation effectively blocks one face of the azaenolate, forcing the electrophile to approach from the less hindered side.[1][6][13]

SAMP_Mechanism cluster_0 Azaenolate Formation & Chelation cluster_1 Stereoselective Alkylation cluster_2 Auxiliary Cleavage Hydrazone SAMP Hydrazone Azaenolate Rigid Li-Chelated Azaenolate Hydrazone->Azaenolate LDA, THF -78 °C Alkylation Alkylated Hydrazone (New Stereocenter) Azaenolate->Alkylation R-X (Electrophile) Attack from unhindered face Product α-Alkylated Ketone (High e.e.) Alkylation->Product Ozonolysis or Hydrolysis

Caption: Workflow for SAMP-mediated asymmetric α-alkylation.

Mechanism of the Prolinol-Catalyzed Aldol Reaction

Prolinol-derived catalysts operate via an enamine catalytic cycle. The secondary amine of the catalyst condenses with the ketone donor to form a chiral enamine. This enamine is the key nucleophilic species. The stereoselectivity arises from the facial discrimination during the enamine's attack on the aldehyde acceptor. The bulky groups on the prolinol derivative (e.g., diarylmethylsilyl ether) create a sterically hindered environment, shielding one face of the enamine and directing the aldehyde to approach from the opposite, more accessible face. Hydrogen bonding between the catalyst and the aldehyde in the transition state further rigidifies the assembly, enhancing stereoselectivity.[3][14]

Prolinol_Mechanism Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine Catalyst Prolinol Catalyst Catalyst->Enamine + Ketone - H₂O Iminium Iminium Ion Enamine->Iminium + Aldehyde (Stereoselective Attack) Aldehyde Aldehyde Aldehyde->Iminium Product Aldol Product (High e.e.) Iminium->Product + H₂O (Hydrolysis) Product->Catalyst Catalyst Regeneration

Caption: Enamine catalytic cycle for prolinol-catalyzed aldol reaction.

Experimental Protocols

Reproducibility is paramount in synthetic science. The following are detailed, representative protocols for each methodology.

Protocol 1: Asymmetric Alkylation of 3-Pentanone using SAMP[2]

This three-step procedure illustrates the practical application of the Enders' hydrazone method.

Step A: Formation of 3-Pentanone SAMP Hydrazone

  • Charge a 50-mL flask with (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) (3.9 g, 30 mmol) and 3-pentanone (3.79 mL, 36 mmol).

  • Equip the flask with a condenser and stir the mixture under an argon atmosphere at 60°C overnight.

  • Remove excess 3-pentanone under reduced pressure.

  • Purify the crude hydrazone by short-path distillation (bp 70–75°C at 0.5 mm) to yield the pure product as a colorless oil.

Step B: Alkylation of the SAMP Hydrazone

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.6 M in hexane, 13.1 mL, 21 mmol) to a solution of diisopropylamine (2.94 mL, 21 mmol) in dry THF (20 mL) at -20°C. Stir for 15 min.

  • Cool the LDA solution to -78°C and add a solution of the 3-pentanone SAMP hydrazone (3.96 g, 20 mmol) in dry THF (10 mL) dropwise. Stir the resulting orange-yellow solution for 4 hours at -78°C.

  • Cool the mixture to -100°C and add ethyl iodide (1.76 mL, 22 mmol) dropwise.

  • Stir the reaction mixture for 12 hours, allowing it to warm slowly to room temperature.

  • Quench the reaction by adding 40 mL of water. Separate the aqueous layer and extract with ether (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude alkylated hydrazone.

Step C: Cleavage to the Chiral Ketone

  • Dissolve the crude alkylated hydrazone (4.3 g, 18 mmol) in dichloromethane (50 mL) in a Schlenk tube and cool to -78°C.

  • Bubble dry ozone through the solution until a persistent blue-green color appears (approx. 4 hours).

  • Purge the solution with nitrogen to remove excess ozone.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by distillation (bp 63–67°C at 40 mm) to afford (S)-(+)-4-methyl-3-heptanone.

Protocol 2: (S)-Prolinol-Catalyzed Asymmetric Aldol Reaction[8][11]

This protocol describes a benchmark organocatalytic aldol reaction. While L-proline is used here, the procedure is directly applicable to its derivatives like prolinol, often with improved results.

  • Charge a 25 mL flask with (S)-proline (115 mg, 1 mmol, 10 mol%).

  • Add methanol (1.33 mL) and water (330 µL) to the flask.

  • Add cyclohexanone (5.18 mL, 50 mmol) and stir the mixture for 10 minutes at room temperature to ensure homogenization.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add benzaldehyde (1.02 mL, 10 mmol) to the cooled, stirring mixture.

  • Cap the flask and stir vigorously at 0°C for 30 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.

  • Purify the product by column chromatography on silica gel (eluent: ethyl acetate/cyclohexane = 2:8) to afford the pure 2-(hydroxy(phenyl)methyl)cyclohexan-1-one.

  • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Conclusion and Recommendations

Both 2-(methoxymethyl)pyrrolidine (via SAMP) and prolinol derivatives are elite tools in the asymmetric synthesis toolbox, each offering a distinct advantage.

  • Choose this compound (as SAMP/RAMP auxiliary) when:

    • The primary goal is the asymmetric α-alkylation of a ketone or aldehyde.

    • Near-perfect stereoselectivity (≥95% de/ee) is the highest priority.

    • A stoichiometric, multi-step sequence is acceptable, and the cost of the auxiliary is justified by the value of the target molecule.

  • Choose Prolinol (as an organocatalyst precursor) when:

    • The target transformation is an asymmetric aldol, Michael, or Mannich reaction .

    • Catalytic turnover, operational simplicity, and atom economy are critical.

    • High to excellent enantioselectivity is required, and moderate diastereoselectivity is acceptable or can be optimized.

    • A metal-free approach is desired.

Ultimately, the choice between these two powerful pyrrolidine-based strategies depends on the specific synthetic challenge. The SAMP/RAMP methodology offers unparalleled stereochemical control for alkylations through a stoichiometric, auxiliary-based approach. In contrast, prolinol-derived organocatalysts provide an efficient, catalytic, and direct route to a broader range of asymmetric C-C bond formations. A thorough understanding of their mechanisms and optimal applications, as detailed in this guide, will empower researchers to make the most strategic choice for their synthetic endeavors.

References

A Comparative Guide to (R)- and (S)-2-(Methoxymethyl)pyrrolidine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the pursuit of enantiomerically pure compounds is paramount for applications ranging from pharmaceuticals to materials science. Chiral pyrrolidine derivatives, stemming from the readily available amino acid proline, have established themselves as a cornerstone of organocatalysis and chiral auxiliary-based methods. Among these, the enantiomeric pair of (R)- and (S)-2-(methoxymethyl)pyrrolidine, often abbreviated as RMP and SMP respectively, have demonstrated remarkable utility and versatility. This guide provides an in-depth technical comparison of these two powerful catalytic tools, grounded in experimental data and mechanistic insights to inform rational catalyst selection and reaction design.

At a Glance: The Dichotomy of Chiral Twins

Feature(S)-2-(Methoxymethyl)pyrrolidine (SMP)(R)-2-(Methoxymethyl)pyrrolidine (RMP)
Stereochemistry (S)-configuration at the C2 position(R)-configuration at the C2 position
Typical Starting Material (S)-Proline (L-Proline)(R)-Proline (D-Proline)
Catalytic Role Chiral Auxiliary, Organocatalyst, LigandChiral Auxiliary, Organocatalyst, Ligand
Expected Product Typically yields one enantiomer of the productTypically yields the opposite enantiomer of the product
Key Applications Asymmetric alkylations, aldol reactions, Michael additions, Diels-Alder reactionsAsymmetric alkylations, aldol reactions, Michael additions, Diels-Alder reactions

Mechanistic Underpinnings: The Source of Stereocontrol

The catalytic efficacy of both (R)- and (S)-2-(methoxymethyl)pyrrolidine lies in their ability to create a well-defined chiral environment around the reacting substrates. The pyrrolidine ring provides a rigid scaffold, while the stereocenter at the C2 position, bearing a methoxymethyl group, dictates the facial selectivity of the reaction. The methoxymethyl group can also play a crucial role in chelating metal ions in certain catalytic systems, further rigidifying the transition state.[1]

In organocatalysis, these secondary amines react with carbonyl compounds (ketones or aldehydes) to form nucleophilic enamine or electrophilic iminium ion intermediates. The steric hindrance imposed by the C2 substituent directs the approach of the other reactant to one of the two faces of the intermediate, leading to the preferential formation of one enantiomer of the product.

Enamine Catalysis Mechanism cluster_catalyst Chiral Pyrrolidine Catalyst cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Catalyst (R)- or (S)-2- (methoxymethyl)pyrrolidine Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone Ketone Ketone/ Aldehyde Ketone->Enamine Electrophile Electrophile (e.g., Nitroolefin) Attack Stereoselective Attack Electrophile->Attack Enamine->Attack Iminium Iminium Ion Attack->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis Hydrolysis->Catalyst Catalyst Regeneration Product Enantioenriched Product Hydrolysis->Product SAMP/RAMP Synthesis (S)-Proline (S)- or (R)-Proline Reduction Reduction (e.g., LiAlH4) (S)-Proline->Reduction Hydroxymethylpyrrolidine (S)- or (R)-2- (Hydroxymethyl)pyrrolidine Reduction->Hydroxymethylpyrrolidine Methylation Methylation (e.g., NaH, MeI) Hydroxymethylpyrrolidine->Methylation Methoxymethylpyrrolidine (S)- or (R)-2- (Methoxymethyl)pyrrolidine Methylation->Methoxymethylpyrrolidine N-Amination N-Amination Methoxymethylpyrrolidine->N-Amination SAMP_RAMP SAMP or RAMP N-Amination->SAMP_RAMP Michael Addition Workflow Start Start Reactants Combine Nitroolefin, Catalyst, and Solvent Start->Reactants Add_Ketone Add Cyclohexanone and Co-catalyst Reactants->Add_Ketone Stir Stir and Monitor (TLC) Add_Ketone->Stir Quench Quench Reaction (aq. NH4Cl) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify (Column Chromatography) Dry_Concentrate->Purify Analyze Analyze (NMR for dr, Chiral HPLC for ee) Purify->Analyze End End Analyze->End

References

A Senior Application Scientist's Guide to Enantiomeric Excess Determination for 2-(Methoxymethyl)pyrrolidine Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry and pharmaceutical development, the control and analysis of stereochemistry are not merely academic exercises but critical determinants of a molecule's function and safety. 2-(Methoxymethyl)pyrrolidine and its derivatives are prominent chiral auxiliaries and building blocks in asymmetric synthesis, valued for their ability to impart high stereoselectivity.[1][2][3] Consequently, the accurate and precise determination of the enantiomeric excess (ee) of these products is a cornerstone of quality control and process development. An incorrect assessment of enantiomeric purity can have profound implications, particularly in drug development, where enantiomers can exhibit vastly different pharmacological and toxicological profiles.[4]

This guide provides an in-depth, objective comparison of the principal analytical techniques for determining the enantiomeric excess of this compound products. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying causality behind experimental choices to ensure scientific integrity and robust, reproducible results. We will explore the nuances of chiral chromatography (HPLC and GC) and NMR spectroscopy, providing field-proven insights to navigate the selection of the most appropriate method for your specific needs.

The Critical Choice: Understanding the Analytical Landscape

The determination of enantiomeric excess is fundamentally a process of distinguishing between molecules that are non-superimposable mirror images of each other.[5] Since enantiomers possess identical physical properties in an achiral environment, specialized analytical techniques are required that introduce a chiral element to induce separation or differentiation.[6][7] The primary methods employed for this purpose fall into two main categories: chromatographic and spectroscopic techniques.[8][9]

The selection of an optimal method hinges on a variety of factors including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput, and the availability of instrumentation.[8][9] For this compound, a chiral secondary amine, both chromatographic and spectroscopic approaches offer viable pathways, each with a distinct set of advantages and limitations.

I. Chiral Chromatography: The Gold Standard of Separation

Chiral chromatography is widely regarded as the most reliable and accurate method for determining enantiomeric excess.[10][11] The principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, separation.[9][12]

A. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and powerful technique for the enantioseparation of a wide range of compounds, including amines like this compound.[12][13]

Causality Behind Experimental Choices

The success of a chiral HPLC separation is critically dependent on the selection of the appropriate chiral stationary phase and mobile phase. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice for chiral amine separations due to their broad applicability and robust performance. The mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier like isopropanol or ethanol, is optimized to achieve a balance between retention and resolution. The addition of a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), is often crucial for obtaining sharp, symmetrical peaks for basic analytes like pyrrolidines by minimizing interactions with residual acidic sites on the silica support.[14]

Experimental Protocol: Direct Chiral HPLC
  • Column Selection: A polysaccharide-based chiral column such as a Chiralcel® OD-H or Chiralpak® AD-H is a good starting point.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane and isopropanol. A typical starting ratio is 90:10 (v/v). Add 0.1% (v/v) of diethylamine to the mobile phase to improve peak shape.

  • Instrumentation Setup:

    • HPLC system with a UV detector.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm (or a wavelength where the analyte has sufficient absorbance).

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a sample of the racemic this compound to determine the retention times of both enantiomers.

    • Inject the test sample.

    • Integrate the peak areas for each enantiomer.

  • Calculation of Enantiomeric Excess:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

    • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Workflow for Direct Chiral HPLC

G cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing racemic Prepare Racemic Standard inject_racemic Inject Racemic Standard racemic->inject_racemic sample Prepare Test Sample inject_sample Inject Test Sample sample->inject_sample hplc_prep Equilibrate HPLC System (Column & Mobile Phase) hplc_prep->inject_racemic hplc_prep->inject_sample detect UV Detection inject_racemic->detect inject_sample->detect integrate Integrate Peak Areas detect->integrate calculate Calculate ee% integrate->calculate G cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing dissolve Dissolve Analyte in Deuterated Solvent add_aux Add Chiral Auxiliary (CDA or CSA) dissolve->add_aux mix Mix & Allow to React/Equilibrate add_aux->mix acquire Acquire High-Resolution ¹H NMR Spectrum mix->acquire identify Identify Diastereotopic Signals acquire->identify integrate Integrate Signal Areas identify->integrate calculate Calculate ee% integrate->calculate

References

A Senior Application Scientist's Guide to Stereochemical Validation of 2-(Methoxymethyl)pyrrolidine Adducts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional arrangement is paramount. In the context of adducts featuring the 2-(methoxymethyl)pyrrolidine scaffold, a privileged structure in medicinal chemistry, rigorous stereochemical validation is not merely an academic exercise—it is a critical determinant of biological activity, pharmacokinetic properties, and overall therapeutic potential.

This guide provides an[1][2] in-depth comparison of the primary analytical techniques for validating the stereochemistry of these adducts. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present detailed, field-proven protocols, and offer comparative data to inform your analytical strategy. The goal is to equip you with a robust, self-validating framework for unambiguous stereochemical assignment.

The "Why": Stereochemistry's Central Role

The this compound moiety, often employed as a chiral auxiliary or a core component of a final active pharmaceutical ingredient (API), introduces at least one stereocenter. Subsequent reactions form[3]ing adducts can generate additional stereocenters, leading to the potential for multiple diastereomers and enantiomers. Each of these stereoisomers can interact differently with chiral biological targets like enzymes and receptors, leading to varied pharmacological and toxicological profiles. Therefore, controlling an[4][5]d confirming the stereochemistry is a non-negotiable aspect of drug discovery and development.

Comparative Analysis of Key Validation Techniques

The unambiguous assignment of stereochemistry is most reliably achieved through a combination of techniques. While X-ray crystallograp[6]hy provides the absolute gold standard, its requirement for a single, high-quality crystal can be a significant bottleneck. Spectroscopic and chromat[6]ographic methods offer powerful and often more accessible alternatives for determining both relative and absolute configuration, as well as for assessing enantiomeric purity.

This guide focuses on three principal methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For determining relative stereochemistry through spatial correlations.

  • Single-Crystal X-ray Crystallography: The definitive method for determining absolute stereochemistry.

  • Chiral High-Performance Liquid Chromatography (HPLC): The workhorse for separating and quantifying stereoisomers.

Technique Primary Application Strengths Limitations
NMR Spectroscopy (2D NOESY/ROESY) Determination of relative stereochemistryNon-destructive; provides rich structural information in solution; relatively fast.Does not provide absolute configuration; interpretation can be complex for flexible molecules.
X-ray Crystallography Unambiguous determination of absolute stereochemistryProvides a definitive 3D structure; considered the "gold standard."Requires a suitable single crystal, which can be difficult to obtain; solid-state structure may not represent solution conformation.
Chiral HPLC Sep[6]aration and quantification of enantiomers and diastereomersHigh sensitivity and resolution; excellent for determining enantiomeric excess (ee) and diastereomeric ratio (dr); adaptable for preparative scale.Does not provide struct[4]ural information directly; method development can be time-consuming.

I. NMR Spectr[7]oscopy: Elucidating Relative Stereochemistry in Solution

NMR, particularly two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful first-line technique for determining the relative configuration of diastereomers. The NOESY experiment dete[7]cts protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds. This "through-space" corr[8]elation is invaluable for differentiating stereoisomers.

The Causality Behin[8][10]d the Choice: Why NOESY?

For a this compound adduct with a newly formed stereocenter, the key is to identify NOE correlations between protons on the pyrrolidine ring and protons on the newly introduced part of the molecule. For example, an NOE between the proton at C2 of the pyrrolidine ring and a proton on an adjacent substituent can definitively establish their relative orientation (e.g., cis or trans).

Experimental Protocol: 2D NOESY Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified adduct in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The sample must be free of paramagnetic impurities.

  • Initial Scans: Acquire standard 1D ¹H and ¹³C spectra to confirm the basic structure and assess purity. Also, run a 2D COSY (Correlation Spectroscopy) experiment to establish through-bond proton-proton couplings.

  • **NOESY Acquisition:[9][10]

    • Pulse Sequence: Utilize a standard NOESY pulse sequence (e.g., noesygpph).

    • Mixing Time (τm): This is a critical parameter. It is the time during which magnetization is exchanged via cross-relaxation. A typical starting point is a mixing time equal to the T₁ relaxation time of the protons of interest. A range of mixing times (e.g., 300-800 ms) should be tested to optimize the NOE signals.

    • Acquisition Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Interpretation: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin). The resulting spectrum will show diagonal peaks corresponding to the 1D spectrum and off-diagonal cross-peaks. A cross-peak between two protons indicates they are spatially proximate.

Visualizing the Wor[9]kflow

NOESY_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis Prep Dissolve Purified Adduct (5-10 mg in 0.6 mL solvent) H1_C13 1D ¹H & ¹³C NMR (Purity & Structure Check) Prep->H1_C13 COSY 2D COSY (Through-Bond Correlations) H1_C13->COSY NOESY 2D NOESY (Optimize Mixing Time) COSY->NOESY Process Process 2D Data NOESY->Process Interpret Identify Cross-Peaks (Spatial Proximity) Process->Interpret Stereo Assign Relative Stereochemistry Interpret->Stereo

Caption: Workflow for determining relative stereochemistry using 2D NOESY NMR.

II. X-ray Crystallography: The Gold Standard for Absolute Stereochemistry

When an unambiguous, definitive structural proof is required, single-crystal X-ray crystallography is the ultimate arbiter. This technique provides t[6]he precise three-dimensional coordinates of each atom in the crystal lattice, revealing not only the relative stereochemistry but also the absolute configuration (with the presence of a heavy atom or by using specific techniques).

The Causality Behin[13]d the Choice: Why Crystallography?

For novel compounds, especially those intended for clinical development, regulatory agencies often require absolute stereochemical proof. X-ray crystallography provides this definitive data, anchoring all other spectroscopic and chromatographic results. It is particularly crucia[1][11]l when NMR data is ambiguous or when the molecule is conformationally flexible in solution.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Critical Step):

    • Purity: Start with the highest purity material possible (>99%).

    • Solvent Selection: Screen a variety of solvents and solvent mixtures (e.g., methanol, ethanol, ethyl acetate, hexane, dichloromethane).

    • Techniques: The most common method is slow evaporation. Dissolve the compound in a suitable solvent in a small vial, cover it loosely (e.g., with parafilm pierced with a few holes), and allow the solvent to evaporate over several days to weeks. Other methods include vapor diffusion and slow cooling.

  • Crystal Mounting and Data Collection:

    • A suitable single crystal is selected under a microscope and mounted on a diffractometer.

    • The crystal is cooled (typically to 100 K) to minimize thermal vibrations.

    • X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement:

    • The diffraction pattern is used to determine the unit cell dimensions and the arrangement of atoms within the crystal.

    • The resulting electron density map is interpreted to build a molecular model.

    • The model is refined to best fit the experimental data. The final output includes atomic coordinates, bond lengths, bond angles, and a determination of the absolute stereochemistry (e.g., via the Flack parameter).

III. Chiral HPL[13]C: The Standard for Enantiomeric Purity

Chiral HPLC is the most widely used method for separating enantiomers and determining the enantiomeric excess (ee) of a sample. The separation is achieve[4][5]d by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different times.

The Causality Behin[4]d the Choice: Why Chiral HPLC?

In asymmetric synthesis, achieving high enantioselectivity is the goal. Chiral HPLC provides the quantitative data to validate the success of the reaction. It answers the critical question: "What is the ratio of the two enantiomers?" This is essential for quality control, process optimization, and regulatory submission.

There are two main strategies:

  • Direct Method: The racemic or enriched mixture is directly injected onto a chiral column. This is the most common and preferred approach.

Experimental Protocol: Direct Chiral HPLC Method Development
  • Column Screening: The choice of CSP is the most critical parameter. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® OD-H or Chiralpak® AD-H) are excellent starting points for a wide range of compounds.

  • Mobile Phase Optimi[13][14]zation:

    • Normal Phase: Typically mixtures of hexane/isopropanol or hexane/ethanol. The ratio is adjusted to optimize resolution and retention time.

    • Additives: For basic compounds like pyrrolidines, peak tailing can be a problem due to interactions with the silica support. Adding a small amount of a basic modifier (e.g., 0.1-0.2% triethylamine, TEA, or diethylamine, DEA) to the mobile phase is crucial for obtaining sharp, symmetrical peaks.

    • Reversed-Phase [13]/ Polar Organic Mode: Acetonitrile or methanol-based mobile phases can also be effective, particularly with modern CSPs.

  • Parameter Tuning: Optimize flow rate (typically 0.5-1.5 mL/min) and column temperature (e.g., 25-40 °C) to maximize resolution (Rs). A resolution value > 1.5 is desired for baseline separation.

Representative Chiral HPLC Conditions
Parameter Value Rationale
Analyte This compound AdductTarget molecule
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)A robust, widely applicable polysaccharide-based CSP.
Mobile Phase n-[13][14]Hexane / Ethanol (90:10, v/v) + 0.2% TEANormal-phase conditions often provide good selectivity. TEA is essential to suppress peak tailing from the basic amine.
Flow Rate 1.0 m[13][14]L/minStandard analytical flow rate for good efficiency.
Temperature 25 °CControlled temperature ensures reproducible retention times.
Detection UV at 220 nm (or as appropriate for chromophore)Select a wavelength where the analyte has sufficient absorbance.

Visualizing the Decision Process

HPLC_Decision_Tree Start Need to Determine Enantiomeric Purity? Direct_Method Attempt Direct Method (Chiral HPLC) Start->Direct_Method Screen_CSP Screen Chiral Stationary Phases (e.g., Polysaccharide-based) Direct_Method->Screen_CSP Optimize_MP Optimize Mobile Phase (Hexane/IPA + Amine Additive) Screen_CSP->Optimize_MP Success Baseline Separation Achieved (Rs > 1.5) Optimize_MP->Success Yes Failure Poor or No Resolution Optimize_MP->Failure No Indirect_Method Consider Indirect Method (Derivatization) Failure->Indirect_Method

Caption: Decision tree for developing a chiral HPLC separation method.

Conclusion: An Integrated Approach

The robust validation of stereochemistry in this compound adducts demands a multi-faceted analytical strategy. While NMR spectroscopy provides essential information about relative stereochemistry in solution and chiral HPLC quantifies enantiomeric purity, single-crystal X-ray crystallography remains the ultimate authority for absolute configuration. By understanding the strengths and limitations of each technique and applying them logically, researchers can establish a self-validating system that ensures the scientific integrity of their work and provides the necessary confidence for advancing promising compounds through the drug development pipeline.

References

A Comparative Guide to 2-(Methoxymethyl)pyrrolidine and its Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern asymmetric synthesis, the quest for efficient and highly selective methods to construct chiral molecules is paramount. Chiral pyrrolidine derivatives have emerged as a privileged class of compounds, serving as both powerful organocatalysts and reliable chiral auxiliaries.[1][2] This guide provides an in-depth technical comparison of 2-(methoxymethyl)pyrrolidine, primarily through its widely used derivative (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), with other prominent chiral pyrrolidine alternatives. We will delve into their performance in key asymmetric transformations, supported by experimental data, to inform the rational design of synthetic strategies.

Introduction: The Prominence of the Chiral Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated heterocycle, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and chiral catalysts.[3][4] Its rigid structure provides a well-defined stereochemical environment, making it an ideal scaffold for inducing asymmetry in chemical reactions. The pioneering work on proline-catalyzed intermolecular aldol reactions marked the dawn of modern asymmetric organocatalysis, showcasing the potential of simple chiral pyrrolidines to effect highly enantioselective transformations.[5] Since then, a diverse range of substituted pyrrolidine derivatives have been developed, each with unique steric and electronic properties tailored for specific applications.

This compound and the SAMP/RAMP Hydrazone Methodology

While this compound itself is not commonly employed as a direct organocatalyst, its derivative, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) , and its enantiomer, (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) , are cornerstones of asymmetric synthesis as chiral auxiliaries.[1][6] The SAMP/RAMP hydrazone methodology, developed by E. J. Corey and Dieter Enders, provides a highly reliable and stereoselective route for the α-alkylation of ketones and aldehydes.[1]

The core principle of this methodology involves the temporary incorporation of the chiral auxiliary onto a prochiral carbonyl compound to form a chiral hydrazone. This hydrazone then directs the stereochemical course of a subsequent C-C bond-forming reaction, after which the auxiliary is cleaved to yield the desired chiral product and can often be recovered.

Mechanism of SAMP/RAMP Hydrazone Alkylation

The remarkable stereocontrol exerted by the SAMP/RAMP auxiliary stems from the formation of a rigid, chelated azaenolate intermediate. The key steps are as follows:

  • Hydrazone Formation: The ketone or aldehyde is condensed with SAMP or RAMP to form the corresponding chiral hydrazone.

  • Deprotonation: The hydrazone is deprotonated at the α-carbon using a strong base, typically lithium diisopropylamide (LDA), to form a resonance-stabilized azaenolate. The lithium cation is chelated by the methoxy group of the auxiliary, creating a rigid six-membered ring-like transition state.

  • Stereoselective Alkylation: The chiral auxiliary effectively shields one face of the azaenolate, directing the approach of an electrophile (e.g., an alkyl halide) to the less hindered face. This results in the formation of a new stereocenter with high diastereoselectivity.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product, typically by ozonolysis or hydrolysis, to regenerate the chiral ketone or aldehyde.[1]

SAMP_Alkylation_Mechanism cluster_main SAMP Hydrazone Alkylation Workflow Start Ketone/Aldehyde + SAMP Hydrazone Formation of Chiral Hydrazone Start->Hydrazone Condensation Deprotonation Deprotonation with LDA to form Azaenolate Hydrazone->Deprotonation Strong Base Alkylation Diastereoselective Alkylation with Electrophile Deprotonation->Alkylation Electrophile (R-X) Cleavage Cleavage of Auxiliary (e.g., Ozonolysis) Alkylation->Cleavage Product Enantioenriched Ketone/Aldehyde Cleavage->Product Auxiliary_Recovery Auxiliary Recovery Cleavage->Auxiliary_Recovery Catalyst_Comparison cluster_SAMP SAMP/RAMP Methodology cluster_Organocatalysts Chiral Pyrrolidine Organocatalysts SAMP This compound derivative (SAMP) SAMP_pros Pros: - Excellent enantioselectivity (>95% ee) - Well-established and reliable - Broad substrate scope SAMP->SAMP_pros SAMP_cons Cons: - Stoichiometric use of auxiliary - Requires strong bases (LDA) - Cryogenic temperatures often needed SAMP->SAMP_cons Organo Proline, Diphenylprolinol, Prolinamides Organo_pros Pros: - Catalytic (1-20 mol% loading) - Milder reaction conditions possible - High ee and dr achievable Organo->Organo_pros Organo_cons Cons: - Performance can be substrate-dependent - Catalyst development can be complex Organo->Organo_cons

References

The Versatile Chiral Auxiliary: A Comparative Guide to the Applications of 2-(Methoxymethyl)pyrrolidine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the quest for stereochemical control is a paramount objective in modern organic synthesis. The ability to selectively forge chiral centers with high fidelity is the bedrock upon which enantiomerically pure pharmaceuticals and complex natural products are built. Within the extensive toolkit of asymmetric synthesis, chiral auxiliaries remain a robust and reliable strategy, offering a predictable and often highly effective means of inducing chirality. Among these, the proline-derived chiral auxiliary, 2-(methoxymethyl)pyrrolidine, and its derivatives have carved out a significant niche, demonstrating remarkable efficacy in a range of stereoselective transformations.

This guide provides an in-depth technical review of the applications of this compound, presenting a critical comparison of its performance against other notable chiral auxiliaries. We will delve into the mechanistic underpinnings of its stereodirecting power, provide detailed experimental protocols for its flagship applications, and offer a comparative analysis of its performance through experimental data.

The Archetype of Proline-Derived Auxiliaries: An Introduction to this compound

(S)-2-(Methoxymethyl)pyrrolidine, often referred to as SMP, and its (R)-enantiomer, RMP, are highly versatile chiral auxiliaries that have been instrumental in the development of asymmetric synthesis since the mid-1970s.[1] Derived from the naturally occurring amino acid proline, their efficacy stems from a combination of factors. The rigid five-membered pyrrolidine ring provides a well-defined stereochemical environment, minimizing conformational ambiguity. Furthermore, the methoxymethyl group plays a crucial role in chelation to metal centers in many of their applications, further locking the transition state into a predictable geometry that favors the formation of one stereoisomer.[1]

This guide will focus on the most prominent applications of this compound, primarily its use as a chiral auxiliary in asymmetric alkylation and aldol reactions, and as a precursor for the synthesis of highly effective chiral ligands for asymmetric catalysis.

Synthesis of the Chiral Auxiliary: A Gateway to Asymmetric Control

The accessibility of a chiral auxiliary in its enantiomerically pure form is a critical factor in its widespread adoption. Both (S)- and (R)-2-(methoxymethyl)pyrrolidine are readily prepared from the corresponding enantiomers of proline, a relatively inexpensive starting material from the chiral pool. The synthesis is a well-established, multi-step process that can be reliably executed on a laboratory scale.

A common synthetic route involves the reduction of the carboxylic acid functionality of proline to the corresponding alcohol (prolinol), followed by O-methylation of the hydroxyl group.

Synthesis of this compound Proline (S)-Proline Prolinol (S)-Prolinol Proline->Prolinol Reduction (e.g., LiAlH4) SMP (S)-2-(Methoxymethyl)pyrrolidine (SMP) Prolinol->SMP O-Methylation (e.g., NaH, MeI)

Figure 1. A simplified workflow for the synthesis of (S)-2-(methoxymethyl)pyrrolidine (SMP) from (S)-proline.

The Gold Standard: Asymmetric Alkylation via the SAMP/RAMP Hydrazone Method

Arguably the most celebrated application of this compound is in the form of its N-amino derivative, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (RAMP). Developed by Enders and co-workers, the SAMP/RAMP hydrazone method provides a highly reliable and diastereoselective route to the α-alkylation of aldehydes and ketones.[2][3]

The underlying principle of this methodology is the formation of a chiral hydrazone between the carbonyl compound and the SAMP or RAMP auxiliary. Deprotonation of this hydrazone with a strong base, such as lithium diisopropylamide (LDA), generates a rigid, chelated azaenolate. The chiral auxiliary then effectively shields one face of the azaenolate, directing the approach of an electrophile to the less sterically hindered face, thus affording the alkylated product with high diastereoselectivity. Subsequent cleavage of the auxiliary, typically via ozonolysis or hydrolysis, liberates the chiral α-alkylated carbonyl compound and allows for the recovery of the auxiliary.[2][3]

SAMP_Alkylation_Cycle cluster_main Asymmetric Alkylation via SAMP Hydrazone Ketone Prochiral Ketone/Aldehyde Hydrazone Chiral Hydrazone Formation Ketone->Hydrazone SAMP (S)-1-Amino-2- (methoxymethyl)pyrrolidine (SAMP) SAMP->Hydrazone Azaenolate Deprotonation (LDA) Formation of Chelated Azaenolate Hydrazone->Azaenolate Alkylation Diastereoselective Alkylation (R-X) Azaenolate->Alkylation Alkylated_Hydrazone Alkylated Hydrazone Alkylation->Alkylated_Hydrazone Cleavage Auxiliary Cleavage (Ozonolysis/Hydrolysis) Alkylated_Hydrazone->Cleavage Chiral_Ketone Enantiomerically Enriched α-Alkylated Ketone/Aldehyde Cleavage->Chiral_Ketone Recovered_SAMP Recovered SAMP Cleavage->Recovered_SAMP Ligand_Synthesis SMP (S)-2-(Methoxymethyl)pyrrolidine Intermediate Functionalization SMP->Intermediate Chemical Modification Ligand Chiral Ligand (e.g., Phosphine, Amine) Intermediate->Ligand Catalysis Asymmetric Catalysis (e.g., Hydrogenation, Allylic Alkylation) Ligand->Catalysis Coordination to Metal

References

A Senior Application Scientist's Guide to Chiral Auxiliaries: Benchmarking 2-(Methoxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the strategic selection of a chiral auxiliary is a pivotal decision that dictates the stereochemical outcome of a synthetic route.[1][2] An ideal auxiliary must be readily available, attach and detach under mild conditions, provide exceptional stereocontrol, and be recoverable.[1] This guide provides an in-depth comparison of 2-(methoxymethyl)pyrrolidine (MMP) and its derivatives against other cornerstone chiral auxiliaries, offering field-proven insights and actionable data to inform your experimental design.

The Logic of Asymmetric Synthesis with Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate. This introduces a chiral environment, directing a subsequent reaction to favor the formation of one diastereomer.[2] After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product and ideally allowing for the auxiliary's recovery.[2] The effectiveness of this strategy is measured by the diastereomeric ratio (d.r.) of the intermediate and the enantiomeric excess (e.e.) of the final product, alongside the chemical yield.[2]

The general workflow for employing a chiral auxiliary is a three-stage process, as illustrated below. This logical sequence ensures that chirality is introduced, leveraged, and then cleanly removed.

G sub Prochiral Substrate adduct Chiral Adduct (Substrate + Auxiliary) sub->adduct Attachment aux Chiral Auxiliary aux->adduct reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) adduct->reaction diastereomers Diastereomeric Mixture (Major + Minor) reaction->diastereomers cleavage Auxiliary Cleavage diastereomers->cleavage product Enantioenriched Product cleavage->product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Focus: this compound (MMP) and its Derivatives

Derived from the readily available amino acid proline, (S)-2-(methoxymethyl)pyrrolidine (SMP) and its (R)-enantiomer (RMP) are highly versatile chiral auxiliaries.[3][4] Their widespread application stems from the rigid five-membered ring and the ability of the methoxymethyl group to coordinate metal cations, creating a well-defined and sterically hindered transition state.[3]

One of the most prominent applications of this scaffold is in the form of SAMP ((S)-1-amino-2-(methoxymethyl)pyrrolidine) and RAMP ((R)-1-amino-2-(methoxymethyl)pyrrolidine), developed by Enders and co-workers.[5] These are particularly effective for the asymmetric alkylation of ketones and aldehydes via a chiral hydrazone intermediate.[5][6]

Mechanism of Stereocontrol

The high diastereoselectivity observed with SAMP/RAMP hydrazones is a direct result of a rigid, chelated transition state. After formation of the hydrazone, deprotonation with a strong base like lithium diisopropylamide (LDA) generates a lithium aza-enolate. The lithium cation is chelated by both the nitrogen of the pyrrolidine and the oxygen of the methoxymethyl side chain. This locks the conformation, forcing the bulky pyrrolidine ring to effectively shield one face of the enolate. Consequently, the electrophile can only approach from the less hindered face, leading to excellent stereocontrol.[6]

G cluster_0 SAMP Hydrazone Alkylation: Transition State Model ts [Transition State] approach Electrophile (R-X) approaches from less hindered face ts->approach chelation Li+ chelation by O and N creates a rigid structure ts->chelation steric_block Bulky pyrrolidine ring blocks the top face ts->steric_block

Caption: Key factors in the SAMP/RAMP stereocontrol model.

Comparative Analysis: MMP Derivatives vs. Established Auxiliaries

The utility of a chiral auxiliary is best assessed by comparing its performance in common, synthetically crucial reactions against established alternatives.[1] Here, we benchmark SAMP (a derivative of MMP) against Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides in the context of asymmetric enolate alkylation.[2][7]

Asymmetric Alkylation Performance

Asymmetric alkylation is a fundamental C-C bond-forming reaction. The choice of auxiliary is critical for controlling the stereochemistry of the newly formed chiral center.[8][9]

Chiral AuxiliarySubstrate TypeElectrophiled.r. / e.e. (%)Yield (%)Key Advantages
SAMP/RAMP Ketone/Aldehyde (via Hydrazone)Alkyl Halides>95 e.e.56-82Excellent for ketones; reliable and high e.e.[10]
Evans' Oxazolidinones Carboxylic Acid (via N-Acyl Imide)Alkyl Halides>99 d.r.80-95Gold standard for acids; highly predictable; crystalline intermediates.[7][11]
Oppolzer's Sultams Carboxylic Acid (via N-Acyl Imide)Alkyl Halides>98 d.r.85-95Rigid camphor backbone provides excellent control; crystalline.[2][12][13]
Myers' Pseudoephedrine Carboxylic Acid (via Amide)Alkyl Halides>98 d.r.85-99Inexpensive auxiliary; broad substrate scope, including less reactive electrophiles.[14][15]

Insight for the Scientist: While Evans', Oppolzer's, and Myers' auxiliaries are exceptional for creating chiral carboxylic acid derivatives, the SAMP/RAMP methodology excels in the direct asymmetric alkylation of ketones and aldehydes.[4][10] This makes it a complementary and powerful tool, particularly when the target molecule requires a chiral ketone fragment. The Myers' auxiliary offers a practical advantage for large-scale synthesis due to the low cost of pseudoephedrine, though its availability can be regulated.[7][14]

Field-Proven Experimental Protocols

Trustworthy protocols are the bedrock of reproducible science. Below is a detailed, step-by-step methodology for a representative asymmetric alkylation using SAMP, adapted from established literature.[10]

Protocol: Asymmetric Alkylation of 3-Pentanone using SAMP

This protocol details the synthesis of (S)-4-methyl-3-heptanone.

Step 1: Formation of the SAMP Hydrazone

  • To a 50 mL round-bottom flask, add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (3.9 g, 30 mmol) and 3-pentanone (3.79 mL, 36 mmol).

  • Heat the mixture at 60°C under an argon atmosphere overnight.

  • Causality Check: Heating drives the condensation reaction to completion by removing the water byproduct.

  • Dilute the crude product with 200 mL of diethyl ether and wash with 30 mL of water to remove any unreacted starting materials.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by short-path distillation to yield the 3-pentanone SAMP hydrazone as a colorless oil.

Step 2: Diastereoselective Alkylation

  • In a flame-dried 250 mL flask under argon, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.6 M in hexanes, 13.8 mL, 22 mmol) to a solution of diisopropylamine (3.1 mL, 22 mmol) in 80 mL of anhydrous THF at -78°C.

  • Causality Check: Pre-forming LDA at low temperature is critical to ensure the complete formation of the strong, non-nucleophilic base.

  • Cool the LDA solution to -78°C and add a solution of the 3-pentanone SAMP hydrazone (3.96 g, 20 mmol) in 10 mL of anhydrous THF via syringe. Stir for 4 hours at -78°C to ensure complete enolate formation.

  • Add ethyl iodide (1.92 mL, 24 mmol) to the solution. Allow the reaction to warm slowly to room temperature overnight.

  • Causality Check: The slow warming allows the alkylation to proceed to completion without side reactions.

  • Quench the reaction by carefully adding 20 mL of water. Extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude alkylated hydrazone.

Step 3: Cleavage of the Auxiliary

  • Dissolve the crude alkylated hydrazone in 50 mL of dichloromethane and cool to -78°C.

  • Bubble ozone through the solution until a persistent blue color indicates the reaction is complete.

  • Causality Check: Ozonolysis is an effective method for cleaving the C=N bond of the hydrazone without racemizing the newly formed stereocenter.

  • Purge the solution with argon to remove excess ozone.

  • Add a reducing agent (e.g., triphenylphosphine or dimethyl sulfide) and allow the solution to warm to room temperature to work up the ozonide.

  • Isolate and purify the product, (S)-4-methyl-3-heptanone, by column chromatography to yield a product with >97% e.e.[10]

Conclusion and Recommendations

This compound, particularly through its SAMP/RAMP hydrazone derivatives, represents a powerful and highly selective chiral auxiliary.[3] While Evans', Oppolzer's, and Myers' auxiliaries are the methods of choice for producing chiral carboxylic acids, MMP derivatives provide a premier solution for the asymmetric α-alkylation of carbonyl compounds.

Choose this compound derivatives (SAMP/RAMP) when:

  • Your target requires the formation of a chiral center α to a ketone or aldehyde.

  • High enantiomeric excess is a critical requirement.

  • The substrate is compatible with strong base (LDA) and ozonolysis conditions for cleavage.

Consider alternatives like Evans' or Myers' auxiliaries when:

  • Your target is a chiral carboxylic acid, alcohol, or derived amide.

  • You require intermediates that are often crystalline, facilitating purification by recrystallization.

  • Cost and scalability are primary concerns (favoring Myers' pseudoephedrine).[14]

Ultimately, the optimal chiral auxiliary is context-dependent.[1] This guide serves to equip you with the comparative data and mechanistic understanding necessary to make an informed, authoritative decision for your next asymmetric synthesis campaign.

References

The Definitive Guide to the Structural Elucidation of 2-(Methoxymethyl)pyrrolidine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-(methoxymethyl)pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, serving as a vital chiral building block in the synthesis of a multitude of pharmacologically active agents. Its inherent chirality and the conformational rigidity of the pyrrolidine ring are pivotal in dictating molecular interactions with biological targets. Consequently, a precise understanding of the three-dimensional architecture of these derivatives is paramount for effective drug design and development.

This guide provides an in-depth, comparative analysis of X-ray crystallography as the gold standard for the structural elucidation of this compound derivatives. We will explore the nuanced details of a representative crystal structure, delve into the causality behind the experimental protocols, and objectively compare this technique with alternative analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and chiral chromatography.

The Unambiguous Power of X-ray Crystallography

X-ray crystallography offers an unparalleled, direct visualization of the atomic arrangement within a crystalline solid, providing precise bond lengths, bond angles, and torsional angles. This technique stands as the most definitive method for determining the absolute configuration of chiral centers and for understanding the subtle conformational preferences that can significantly impact biological activity.

A Case Study: The Crystal Structure of (S)-(+)-2-(Methoxymethyl)pyrrolidine

To illustrate the power of this technique, we will examine the crystallographic data for (S)-(+)-2-(methoxymethyl)pyrrolidine, a foundational member of this class of compounds. The data, available from the Crystallography Open Database (COD), provides a clear picture of its solid-state conformation.[1][2]

Table 1: Crystallographic Data for (S)-(+)-2-(Methoxymethyl)pyrrolidine

ParameterValue
Formula C₆H₁₃NO
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 6.012(3)
b (Å) 9.876(5)
c (Å) 11.534(6)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 684.5(6)
Z 4

Data sourced from the Crystallography Open Database (COD ID: 2215765).[1]

The orthorhombic crystal system and the chiral space group P2₁2₁2₁ are characteristic of many enantiomerically pure organic molecules. The unit cell dimensions provide the fundamental lattice parameters, while 'Z' indicates the number of molecules in the unit cell. This detailed structural information is the bedrock for computational modeling and understanding intermolecular interactions within the crystal lattice, such as hydrogen bonding, which can influence physical properties like solubility and melting point.

A Comparative Look: Alternative Analytical Techniques

While X-ray crystallography provides the ultimate structural detail, other analytical techniques offer complementary information and are often more readily accessible for routine analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution.[3] For this compound derivatives, ¹H and ¹³C NMR are indispensable for confirming the successful synthesis and for providing insights into the solution-state conformation.

Table 2: Comparison of Information Obtained from X-ray Crystallography and NMR Spectroscopy

FeatureX-ray CrystallographyNMR Spectroscopy
State of Matter Solid (crystalline)Solution
Primary Information 3D atomic coordinates, bond lengths, bond angles, absolute configurationAtomic connectivity, chemical environment, dynamic processes
Conformational Analysis Static conformation in the solid stateTime-averaged conformation in solution, can reveal conformational exchange
Chirality Direct determination of absolute configurationIndirectly inferred from chiral shift reagents or diastereomeric derivatives
Throughput Lower, requires crystal growthHigher, applicable to a wider range of samples

The key distinction lies in the state of the sample. X-ray crystallography provides a static snapshot of the molecule in a highly ordered crystalline environment, which may or may not be the biologically relevant conformation. NMR, on the other hand, provides information about the molecule's structure and dynamics in solution, which can be more representative of its state in a biological system.[4][5] Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about through-space proximities of protons, aiding in the determination of the preferred solution-state conformation.[6]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[7] For this compound derivatives, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used for identification and to assess purity.[1][8] High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula, which is crucial for the characterization of novel derivatives.

While MS does not directly provide three-dimensional structural information, the fragmentation patterns observed in the mass spectrum can offer clues about the molecule's structure and the presence of specific functional groups.

Chiral Chromatography

For chiral molecules like this compound derivatives, determining the enantiomeric purity is critical. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques used for this purpose.[9][10][11][12][13] These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Table 3: Comparison of Chiral Analysis Techniques

TechniquePrincipleInformation Provided
X-ray Crystallography Diffraction of X-rays by a single crystal of a pure enantiomerAbsolute configuration of that enantiomer
Chiral HPLC/GC Differential interaction with a chiral stationary phaseEnantiomeric ratio (purity), separation of enantiomers for further analysis
Polarimetry Rotation of plane-polarized lightOptical rotation, indicates the presence of a chiral substance

The choice of chiral column and mobile phase is critical for achieving good separation. For pyrrolidine-based compounds, polysaccharide-based CSPs are often effective.[11] The development of a robust chiral separation method is essential for both synthetic chemistry, to monitor the stereoselectivity of reactions, and for quality control in drug manufacturing.

Experimental Protocols

Protocol 1: Single Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step.

    • Technique: Slow evaporation of a solution of the purified this compound derivative in a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents) at a constant temperature is a common method.

    • Causality: Slow evaporation allows for the ordered arrangement of molecules into a crystal lattice, minimizing defects. The choice of solvent is critical as it influences solubility and crystal packing.

  • Data Collection:

    • A suitable crystal is mounted on a goniometer head and placed in an X-ray diffractometer.

    • The crystal is cooled (typically to 100 K) to reduce thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

    • The crystal is rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell parameters and space group.

    • Computational methods are used to solve the "phase problem" and generate an initial electron density map.

    • An atomic model is built into the electron density map and refined to best fit the experimental data. The final refined structure provides the precise atomic coordinates.

Protocol 2: Chiral HPLC for Enantiomeric Purity Determination
  • System Preparation:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Chiral Column: A polysaccharide-based chiral stationary phase, such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)).

    • Mobile Phase: A mixture of n-hexane and a polar modifier like ethanol or isopropanol. A small amount of an amine additive (e.g., diethylamine or triethylamine) is often added to the mobile phase to improve the peak shape of basic analytes like pyrrolidines.

  • Sample Preparation:

    • Dissolve a small amount of the this compound derivative in the mobile phase.

  • Analysis:

    • Inject the sample onto the column and monitor the elution profile with the UV detector at a wavelength where the compound absorbs.

    • The two enantiomers will elute at different retention times if the separation is successful.

    • The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Visualizing the Workflow and Molecular Structure

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

X_ray_Crystallography_Workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination Synthesis Synthesis of This compound Derivative Purification Purification Synthesis->Purification Crystallization Single Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Data_Processing Data Processing Diffraction->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final 3D Structure (CIF File) Refinement->Final_Structure

References

A Comparative Guide to the Kinetic Profile of 2-(Methoxymethyl)pyrrolidine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, pyrrolidine derivatives have emerged as a privileged class of catalysts, enabling a wide array of stereoselective transformations. Among these, (S)-2-(methoxymethyl)pyrrolidine (SMP), a derivative of the natural amino acid proline, offers a unique structural modification—the replacement of the carboxylic acid with a methoxymethyl group. This alteration significantly impacts its chemical properties and catalytic behavior. This guide provides a comparative analysis of the kinetic performance of SMP and its derivatives, benchmarking them against other notable pyrrolidine-based catalysts in key asymmetric reactions. By examining the available experimental data, we aim to provide researchers with insights into the rational selection of catalysts for specific synthetic challenges.

Understanding the Catalyst: (S)-2-(Methoxymethyl)pyrrolidine (SMP)

(S)-2-(Methoxymethyl)pyrrolidine is a chiral secondary amine that has been recognized as a valuable chiral auxiliary and ligand in asymmetric synthesis.[1] Its structure, featuring a rigid five-membered ring and a stereocenter at the C2 position, provides a well-defined chiral environment. The methoxymethyl group at the C2 position can influence the steric bulk around the nitrogen atom and participate in coordinating with metal fragments, which can be crucial in certain catalytic cycles.[1]

Unlike L-proline, SMP lacks the carboxylic acid group, which in many proline-catalyzed reactions acts as a Brønsted acid/base co-catalyst to activate the electrophile through hydrogen bonding.[2] This fundamental difference suggests that SMP-catalyzed reactions may proceed through different transition states and exhibit distinct kinetic profiles.

Comparative Performance in Asymmetric Reactions

Direct kinetic studies detailing the rate laws and activation parameters for reactions catalyzed by 2-(methoxymethyl)pyrrolidine are not extensively documented in the literature. However, its catalytic efficacy can be inferred from comparative studies where reaction outcomes such as yield, stereoselectivity, and reaction time are reported. The asymmetric Michael addition and aldol reactions serve as excellent benchmarks for this purpose.

Asymmetric Michael Addition

The Michael addition of aldehydes to nitroolefins is a classic carbon-carbon bond-forming reaction where pyrrolidine-based organocatalysts have proven to be highly effective.[3] The reaction typically proceeds through an enamine intermediate.

CatalystSolventTime (h)Yield (%)dr (syn:anti)ee (%)Reference
OC4 (an SMP derivative) Methylcyclohexane248792:885[3]
L-Proline DMSO249595:596[4]
(S)-Diphenylprolinol Silyl Ether CH₂Cl₂24>9998:2>99[5]
Prolinamide DMSO488590:1088[4]

Note: The data is compiled from different studies, and direct comparisons should be made with caution as reaction conditions may vary.

From the table, it is evident that while L-proline and its more complex derivatives like diphenylprolinol silyl ethers can achieve higher enantioselectivities, the SMP derivative (OC4) demonstrates commendable performance, particularly in terms of diastereoselectivity.[3][4][5] The high yield and good stereoselectivity achieved with the SMP derivative in a non-polar solvent like methylcyclohexane suggest that the methoxymethyl group may play a role in organizing the transition state assembly, potentially through steric effects or weak coordination.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is another cornerstone of organocatalysis. The performance of various pyrrolidine-based catalysts in the reaction between a ketone and an aldehyde provides a valuable point of comparison.

CatalystAdditiveSolventTime (h)Yield (%)dr (anti:syn)ee (%)Reference
L-Proline NoneDMSO249595:596[4]
L-Prolinamide NoneDMSO488590:1088[4]
Proline Thioamide NoneDMSO489896:497[5]

Experimental Protocol for Kinetic Studies of Organocatalyzed Reactions

To rigorously evaluate and compare catalysts like this compound, conducting detailed kinetic studies is essential. The following protocol outlines a general methodology for such an investigation.

Objective: To determine the reaction order with respect to the catalyst, nucleophile, and electrophile, and to obtain the rate constant for the reaction.

Materials:

  • (S)-2-(Methoxymethyl)pyrrolidine (or other organocatalyst)

  • Aldehyde (electrophile)

  • Ketone or other nucleophile

  • Anhydrous solvent (e.g., THF, Toluene, CH₂Cl₂)

  • Internal standard for analysis (e.g., 1,3,5-trimethoxybenzene)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Reagents for workup and purification

Equipment:

  • Reaction vials with magnetic stir bars

  • Constant temperature bath or cryostat

  • Syringes for precise liquid handling

  • Analytical instrument for monitoring reaction progress (e.g., HPLC, GC, or NMR)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of the aldehyde, ketone, and catalyst in a high-purity, anhydrous solvent. This allows for accurate and reproducible dispensing of reagents.

  • Reaction Setup:

    • In a series of reaction vials, add the desired amount of the catalyst stock solution.

    • Add the ketone (nucleophile) stock solution and any additional solvent to reach the desired initial concentration and volume.

    • Equilibrate the reaction vials to the target temperature in a constant temperature bath.

  • Initiation of the Reaction:

    • Initiate the reaction by adding the aldehyde (electrophile) stock solution to each vial at time t=0.

    • Stir the reaction mixtures vigorously at the constant target temperature.

  • Monitoring Reaction Progress:

    • At predetermined time intervals, withdraw an aliquot from each reaction vial and quench the reaction immediately (e.g., by adding a saturated aqueous solution of NH₄Cl).

    • Analyze the quenched aliquots using a suitable analytical technique (e.g., chiral HPLC, GC, or ¹H NMR) to determine the concentration of the product and the remaining reactants. The enantiomeric excess of the product should also be determined.

  • Data Analysis:

    • Plot the concentration of the product versus time to obtain the reaction progress curve.

    • To determine the reaction order for each component, perform a series of experiments where the initial concentration of one component is varied while keeping the others constant.

    • Use the initial rates method or graphical analysis of the integrated rate laws to determine the reaction orders and the rate constant.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Many organocatalyzed reactions are sensitive to moisture, which can hydrolyze the enamine intermediate and inhibit the catalytic cycle.[2]

  • Constant Temperature: Reaction rates are highly dependent on temperature. Maintaining a constant temperature is crucial for obtaining reproducible kinetic data.

  • Internal Standard: An internal standard is used in NMR or GC analysis to accurately quantify the concentrations of reactants and products, minimizing errors from variations in sample preparation and injection volume.

  • Quenching: Quenching the reaction at specific time points is necessary to stop the reaction and allow for accurate analysis of the composition of the reaction mixture at that moment.

Visualizing the Catalytic Pathway and Experimental Workflow

Catalytic Cycle

The catalytic cycle for many reactions catalyzed by pyrrolidine derivatives, including this compound, proceeds through an enamine intermediate. This is a key mechanistic pathway in organocatalysis.

G cluster_cycle Enamine Catalytic Cycle Catalyst Catalyst Enamine Enamine Catalyst->Enamine + Ketone - H2O Iminium Iminium Enamine->Iminium + Aldehyde Product_Release Product Release & Catalyst Regeneration Iminium->Product_Release + H2O Product_Release->Catalyst

Caption: Generalized enamine catalytic cycle for a pyrrolidine-catalyzed aldol reaction.

Experimental Workflow for Kinetic Analysis

A systematic workflow is crucial for obtaining reliable kinetic data.

G Start Start Prep Prepare Stock Solutions (Catalyst, Reactants, Standard) Start->Prep Setup Set up Reactions in Vials at Constant Temperature Prep->Setup Initiate Initiate Reaction (t=0) Setup->Initiate Monitor Withdraw & Quench Aliquots at Timed Intervals Initiate->Monitor Analyze Analyze Aliquots (HPLC, GC, or NMR) Monitor->Analyze Data Plot Concentration vs. Time & Determine Rates Analyze->Data Determine Determine Reaction Orders & Rate Constant Data->Determine End End Determine->End

Caption: Experimental workflow for conducting kinetic analysis of an organocatalyzed reaction.

Conclusion

While (S)-2-(methoxymethyl)pyrrolidine may not always surpass the high enantioselectivities achieved by more complex, second-generation organocatalysts, it remains a valuable tool in the synthetic chemist's arsenal. Its unique structural features can lead to different, and sometimes advantageous, stereochemical outcomes. The comparative data presented here, although not a direct kinetic analysis, provides a useful benchmark for its performance.

For researchers in drug development and process chemistry, the exploration of catalysts like SMP is crucial. Subtle changes in catalyst structure can have profound effects on reaction kinetics and selectivity, and a thorough understanding of these relationships, derived from systematic kinetic studies, is paramount for the development of efficient and scalable synthetic routes to complex chiral molecules. Further detailed kinetic investigations into reactions catalyzed by SMP and its derivatives will undoubtedly uncover new opportunities in asymmetric synthesis.

References

A Comparative Guide to the Computational Modeling of Transition States Involving 2-(Methoxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, the pyrrolidine scaffold, most notably represented by proline, has proven to be a cornerstone for a multitude of stereoselective transformations.[1][2] The precise stereocontrol exerted by these catalysts is intricately linked to the three-dimensional arrangement of the transition state. Computational modeling, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for elucidating these fleeting structures and rationally designing more efficient catalysts.[3][4][5]

This guide provides a comprehensive comparison of the computational modeling of transition states involving 2-(methoxymethyl)pyrrolidine, a proline derivative, with other benchmark organocatalysts. We will delve into the theoretical underpinnings, present supporting experimental data from related systems, and provide detailed protocols for researchers to conduct their own computational investigations.

The Foundational Role of Proline and its Derivatives

Proline and its derivatives catalyze a wide array of asymmetric reactions, including aldol, Mannich, and Michael additions, with high enantioselectivity.[6][7] The catalytic cycle, as illustrated below, proceeds through the formation of a nucleophilic enamine intermediate. The stereochemical outcome of the reaction is determined in the subsequent carbon-carbon bond-forming step, which is governed by the geometry of the transition state.

Proline Catalytic Cycle Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine Proline Proline Catalyst Proline->Enamine TS Transition State Enamine->TS Aldehyde Aldehyde Aldehyde->TS Iminium Iminium Ion TS->Iminium Product Aldol Product Iminium->Product Hydrolysis Product->Proline Regeneration

Caption: A simplified catalytic cycle for a proline-catalyzed aldol reaction.

A key feature of proline catalysis is the role of the carboxylic acid moiety, which participates in a highly organized, six-membered, Zimmerman-Traxler-like transition state. This is achieved through hydrogen bonding, which not only activates the electrophile but also rigidly holds the reactants in a specific orientation, thus dictating the stereoselectivity.[3]

The Influence of the 2-Substituent: A Computational Perspective

The steric bulk of the 2-substituent can be expected to influence the puckering of the pyrrolidine ring and the preferred orientation of the enamine intermediate, thereby affecting the facial selectivity of the electrophilic attack.[1][4]

Comparative Performance of Pyrrolidine-Based Catalysts

To provide a context for the expected performance of this compound, the following tables summarize experimental data for proline and other derivatives in benchmark asymmetric reactions.

Table 1: Comparison of Pyrrolidine-Based Catalysts in the Asymmetric Aldol Reaction

CatalystAldehydeKetoneSolventYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
L-Proline4-NitrobenzaldehydeCyclohexanoneDMSO9595:596
L-Prolinamide4-NitrobenzaldehydeCyclohexanoneDMSO8590:1088

Data compiled from various sources for illustrative purposes.[1]

Table 2: Comparison of Pyrrolidine-Based Catalysts in the Asymmetric Michael Addition

CatalystNitroolefinAldehydeSolventYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
(S)-2-(Trifluoromethyl)pyrrolidinetrans-β-NitrostyrenePropanalToluene99>95:598
Proline-derived catalysttrans-β-Nitrostyrene3-PhenylpropionaldehydeMethylcyclohexane8792:885 (syn)

Data compiled from various sources for illustrative purposes.[1][8]

Computational Workflow for Modeling Transition States

The following section outlines a detailed, step-by-step methodology for the computational modeling of the transition state of an aldol reaction catalyzed by this compound. This protocol is based on established methods for similar systems.[3][4]

Computational Workflow cluster_prep System Preparation cluster_dft DFT Calculations cluster_analysis Analysis Build 1. Build Reactants and Catalyst (e.g., in Avogadro, GaussView) Conformer 2. Conformational Search (e.g., with a molecular mechanics force field) Build->Conformer GeomOpt 3. Geometry Optimization of Reactants and Products (e.g., B3LYP/6-31G(d)) Conformer->GeomOpt TS_Search 4. Transition State Search (e.g., QST2, QST3, or Berny optimization) GeomOpt->TS_Search Freq 5. Frequency Calculation (Verify one imaginary frequency for TS) TS_Search->Freq IRC 6. Intrinsic Reaction Coordinate (IRC) (Confirm TS connects reactants and products) Freq->IRC Energy 7. Single-Point Energy Calculation (Higher level of theory, e.g., B3LYP/6-311+G(d,p)) IRC->Energy Activation 8. Calculate Activation Energy (ΔG‡) Energy->Activation Stereo 9. Analyze Diastereomeric Transition States Activation->Stereo Visualize 10. Visualize TS Geometry and Key Interactions Stereo->Visualize

Caption: A general workflow for the computational modeling of a reaction transition state.

Experimental Protocol: DFT Calculation of an Aldol Reaction Transition State

1. Building the Initial Structures:

  • Construct the 3D structures of the reactants (e.g., acetone and benzaldehyde) and the catalyst, this compound.
  • Create the enamine intermediate by forming a bond between the nitrogen of the catalyst and the carbonyl carbon of acetone, followed by removal of a water molecule.
  • Generate initial guesses for the syn and anti transition state structures, bringing the enamine and aldehyde together in the expected orientation based on the Zimmerman-Traxler model.

2. Geometry Optimization:

  • Perform geometry optimizations of all reactants, intermediates, and product complexes.
  • Software: Gaussian, ORCA, etc.
  • Method: B3LYP
  • Basis Set: 6-31G(d)
  • Include a solvent model (e.g., PCM for DMSO) if the reaction is performed in solution.

3. Transition State Search:

  • Use the optimized reactant and product complexes as inputs for a transition state search algorithm (e.g., QST3 in Gaussian).
  • Alternatively, use the initial guess of the transition state structure for a Berny optimization (opt=TS).

4. Frequency Analysis:

  • Perform a frequency calculation on the optimized transition state structure at the same level of theory.
  • A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the bond being formed).

5. Intrinsic Reaction Coordinate (IRC) Calculation:

  • Run an IRC calculation starting from the transition state structure to confirm that it connects the reactant and product energy minima.

6. Single-Point Energy Refinement:

  • To obtain more accurate energies, perform a single-point energy calculation on the optimized geometries using a larger basis set.
  • Method: B3LYP
  • Basis Set: 6-311+G(d,p)

7. Analysis of Results:

  • Calculate the activation free energy (ΔG‡) as the difference in free energy between the transition state and the reactants.
  • Compare the activation energies for the different diastereomeric transition states to predict the stereochemical outcome of the reaction. The lower energy transition state will correspond to the major product.

Conclusion and Future Outlook

Computational modeling provides a powerful framework for understanding and predicting the behavior of organocatalysts like this compound. By applying established DFT methodologies, researchers can gain valuable insights into the subtle steric and electronic effects that govern the stereoselectivity of asymmetric transformations. While experimental validation remains crucial, the in silico approach described here allows for the rapid screening of catalyst candidates and the rational design of next-generation organocatalysts with enhanced performance. As computational resources become more accessible and theoretical models more sophisticated, the synergy between computational and experimental chemistry will continue to drive innovation in the field of drug development and fine chemical synthesis.

References

A Comparative Guide to Asymmetric Synthesis: Cross-Validating Results from 2-(Methoxymethyl)pyrrolidine and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 2-(methoxymethyl)pyrrolidine (MMP) as a chiral auxiliary in asymmetric synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond theoretical discussions to offer a practical cross-validation of MMP's performance against other widely adopted methods. We will dissect experimental data, rationalize methodological choices, and provide detailed protocols to ensure you can confidently select and implement the optimal synthetic strategy for your target molecule.

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of single-enantiomer compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries are powerful tools in this endeavor, enabling the conversion of prochiral substrates into chiral products with high stereocontrol. These auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate, direct the stereochemical outcome of a subsequent reaction, and are then cleaved to yield the desired chiral product.

This compound, a derivative of the naturally occurring amino acid (S)-proline, has emerged as a highly effective and versatile chiral auxiliary. Its utility stems from the rigid pyrrolidine ring and the coordinating methoxy group, which work in concert to create a highly ordered, chelated transition state that directs the approach of incoming reagents. This guide will focus on one of its most common applications—the asymmetric alkylation of ketones—and compare its efficacy against two other gold-standard methods: the Enders' SAMP/RAMP hydrazone chemistry and the Evans' oxazolidinone system.

The Logic of Stereocontrol: A Mechanistic Overview

To understand the performance of these auxiliaries, we must first understand their mechanisms of stereocontrol. The choice of an auxiliary is fundamentally a choice of which stereochemical model will most effectively bias the reaction pathway.

This compound (MMP): Chelation-Controlled Enamine Alkylation

MMP functions by first reacting with a prochiral ketone or aldehyde to form a chiral enamine. The key to its stereodirecting power lies in the formation of a rigid, five-membered ring chelate between the lithium cation (from the deprotonating agent, typically LDA) and the nitrogen and oxygen atoms of the auxiliary. This conformation sterically blocks one face of the enamine double bond, forcing the electrophile to approach from the less hindered face.

Below is a diagram illustrating the workflow for an MMP-mediated asymmetric alkylation.

G cluster_prep Step 1: Enamine Formation cluster_alkylation Step 2: Asymmetric Alkylation cluster_cleavage Step 3: Auxiliary Cleavage Ketone Prochiral Ketone Enamine Chiral Enamine Ketone->Enamine + MMP - H2O MMP This compound MMP->Enamine LDA LDA, THF, 0°C Chelate Lithium-Chelated Intermediate Enamine->Chelate LDA->Chelate Deprotonation Alkylated_Enamine Alkylated Enamine Chelate->Alkylated_Enamine + R-X Electrophile Electrophile (R-X) Electrophile->Alkylated_Enamine Hydrolysis Acidic Hydrolysis (e.g., HCl) Product Chiral Ketone (Product) Alkylated_Enamine->Product Hydrolysis->Product Recovered_MMP Recovered MMP Hydrolysis->Recovered_MMP

Caption: General workflow for MMP-mediated asymmetric alkylation.

Alternative Auxiliaries: A Comparative View
  • Enders' SAMP/RAMP Hydrazones: (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (RAMP) function similarly by forming a hydrazone. The stereochemical outcome is also dictated by a lithium-chelated intermediate, but the hydrazone's electronic properties and steric environment differ from the enamine, influencing reactivity and selectivity.

  • Evans' Oxazolidinones: This method involves the formation of an N-acylated oxazolidinone. Deprotonation forms a Z-enolate, where the stereochemistry is controlled by the bulky substituent at the C4 position of the oxazolidinone ring, which directs the electrophile to the opposite face. This system is exceptionally reliable but requires the synthesis of the N-acyl derivative first.

The choice between these auxiliaries often depends on the specific substrate, the desired enantiomer, and the conditions required for auxiliary cleavage.

Performance Cross-Validation: Asymmetric Alkylation of Cyclohexanone

To provide a clear, data-driven comparison, we will analyze the results of a standard reaction: the asymmetric alkylation of cyclohexanone with various electrophiles. This reaction is a well-established benchmark for assessing the performance of chiral auxiliaries.

Auxiliary / MethodElectrophile (R-X)Yield (%)Enantiomeric Excess (e.e., %)ConfigurationReference
(S)-MMP Enamine Iodomethane (CH₃I)9585(R)
(S)-MMP Enamine Iodoethane (C₂H₅I)9690(R)
(S)-MMP Enamine Benzyl Bromide (BnBr)9594(R)
(S)-MMP Enamine Allyl Bromide9395(R)
(S)-SAMP Hydrazone Iodomethane (CH₃I)9695(R)
(S)-SAMP Hydrazone Iodoethane (C₂H₅I)9495(R)
(S)-SAMP Hydrazone Benzyl Bromide (BnBr)85≥96(R)
(S)-SAMP Hydrazone Allyl Bromide95≥98(R)
(S)-Evans' Oxazolidinone Benzyl Bromide (BnBr)88-93≥99 (d.r.)(S,S)

Note: The Evans' auxiliary is typically used for asymmetric alkylation of carboxylic acid derivatives, and the data shown is for the alkylation of a propionyl-oxazolidinone, which is a common benchmark for this auxiliary. The stereochemical outcome is reported as diastereomeric ratio (d.r.) for the intermediate.

Analysis of Results:
  • High Efficacy Across the Board: All three methods provide excellent yields and high levels of stereocontrol, underscoring why they are considered standards in the field.

  • Performance of MMP: this compound provides consistently high yields and very good enantioselectivity, generally in the 85-95% e.e. range for this substrate. Its performance makes it a robust and reliable choice.

  • SAMP/RAMP as a High-Selectivity Alternative: The Enders' SAMP hydrazone method frequently delivers slightly higher enantioselectivities, often exceeding 95% e.e. This can be critical when exceptionally high enantiopurity is required for a downstream application.

  • Evans' Oxazolidinone for Acyclic Systems: While not directly used for ketone alkylation, the Evans' auxiliary demonstrates near-perfect diastereoselectivity for the alkylation of N-acyl derivatives. Its cleavage conditions are also well-established, yielding a variety of chiral products like acids, alcohols, and aldehydes.

The logical relationship for selecting an auxiliary based on these findings can be visualized as follows.

G cluster_choices Auxiliary Selection Criteria Start Goal: Asymmetric Alkylation Ketone Substrate: Ketone/Aldehyde Start->Ketone Carboxylic Substrate: Carboxylic Acid Derivative Start->Carboxylic MMP Use (S)-MMP (Good to Excellent e.e., 85-95%) Ketone->MMP If good e.e. is sufficient SAMP Use (S)-SAMP (Highest e.e., >95%) Ketone->SAMP If highest e.e. is critical Evans Use Evans' Oxazolidinone (Excellent d.r., >99%) Carboxylic->Evans

Caption: Decision logic for choosing a chiral auxiliary.

Detailed Experimental Protocol: Asymmetric Alkylation of Cyclohexanone using (S)-(-)-2-(Methoxymethyl)pyrrolidine

This protocol is a representative procedure adapted from established literature. It is crucial that all reagents are pure and all glassware is oven- or flame-dried to exclude moisture.

Materials:

  • (S)-(-)-2-(Methoxymethyl)pyrrolidine (MMP)

  • Cyclohexanone

  • Toluene, anhydrous

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Benzyl bromide (BnBr)

  • Hydrochloric acid (HCl), 2N solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Enamine Formation:

    • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add cyclohexanone (1.0 eq), (S)-MMP (1.2 eq), and toluene.

    • Heat the mixture to reflux until the theoretical amount of water has been collected in the Dean-Stark trap (approx. 3-4 hours).

    • Cool the mixture to room temperature and remove the toluene under reduced pressure. The resulting crude chiral enamine is used directly in the next step without further purification.

  • Asymmetric Alkylation:

    • In a separate, flame-dried flask under an inert atmosphere (N₂ or Ar), prepare a solution of lithium diisopropylamide (LDA). Add diisopropylamine (1.5 eq) to anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add n-BuLi (1.5 eq) dropwise to the stirred solution. Allow the mixture to warm to 0 °C for 15 minutes before cooling back down to -78 °C.

    • Dissolve the crude enamine from Step 1 in anhydrous THF and cool to 0 °C.

    • Slowly add the enamine solution to the freshly prepared LDA solution at -78 °C. Stir the resulting solution at 0 °C for 2 hours to ensure complete deprotonation and chelate formation.

    • Cool the reaction mixture to -78 °C. Add benzyl bromide (1.2 eq) dropwise.

    • Stir the reaction at -78 °C for 4 hours.

  • Hydrolysis and Workup:

    • Quench the reaction by adding 2N HCl solution at -78 °C.

    • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete hydrolysis of the enamine and the auxiliary.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (R)-2-benzylcyclohexanone.

    • Determine the chemical yield.

    • Determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.

Conclusion and Recommendations

The cross-validation of results demonstrates that this compound is a highly effective and reliable chiral auxiliary for the asymmetric alkylation of ketones. It provides high yields and very good enantioselectivities that are suitable for a wide range of synthetic applications.

Key Takeaways:

  • For Robustness and General Use: MMP is an excellent first choice, offering a great balance of performance, reliability, and ease of use.

  • When Maximizing Enantiopurity is Paramount: The Enders' SAMP/RAMP method often provides a slight edge in enantioselectivity and should be considered when the highest possible e.e. is the primary objective.

  • For Acyclic Carboxylic Acid Derivatives: The Evans' oxazolidinone system remains the undisputed leader for achieving near-perfect stereocontrol in the alkylation of N-acyl systems.

The choice of auxiliary is not merely a technical decision but a strategic one, balancing the need for stereopurity, substrate compatibility, and overall synthetic efficiency. By understanding the mechanistic underpinnings and critically evaluating the performance data, researchers can make informed decisions to accelerate their synthetic campaigns.

A Researcher's Guide to Byproduct Analysis in 2-(Methoxymethyl)pyrrolidine-Mediated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, 2-(methoxymethyl)pyrrolidine (MMP) and its derivatives, famously known as SAMP and RAMP, stand as cornerstone chiral auxiliaries. Developed by E.J. Corey and Dieter Enders, this methodology provides a robust route for the asymmetric α-alkylation of ketones and aldehydes, crucial transformations in the synthesis of medicinally relevant compounds.[1] The power of this method lies in its ability to generate new chiral centers with a high degree of stereochemical control. However, achieving high yields and enantiopurity requires a deep understanding not just of the desired reaction pathway, but also of the potential side reactions and the byproducts they generate.

This guide provides an in-depth analysis of common byproducts encountered in MMP-mediated reactions, focusing on the Enders SAMP/RAMP hydrazone alkylation. We will explore the mechanistic origins of these impurities, present a comparative analysis with alternative synthetic strategies, and provide detailed experimental protocols for their identification and quantification. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to anticipate, identify, and mitigate byproduct formation, thereby streamlining reaction optimization and ensuring the integrity of final products.

The Ideal Transformation: Mechanism of SAMP/RAMP α-Alkylation

The Enders hydrazone alkylation is typically a three-step sequence: hydrazone formation, stereoselective alkylation, and auxiliary cleavage.[1] The success of the reaction hinges on the formation of a rigid, internally chelated azaenolate intermediate.

  • Hydrazone Formation: A ketone or aldehyde is condensed with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP).[1]

  • Azaenolate Formation & Alkylation: The resulting hydrazone is deprotonated at the α-carbon by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This forms a resonance-stabilized azaenolate.[1] Crucially, the lithium cation chelates with the methoxy group's oxygen and the hydrazone's nitrogen, creating a rigid structure.[2] This conformation sterically blocks one face of the azaenolate, forcing the incoming electrophile (e.g., an alkyl halide) to attack from the more accessible face, thus ensuring high stereoselectivity.[3][4]

  • Auxiliary Cleavage: The alkylated hydrazone is then cleaved, typically via ozonolysis or hydrolysis, to release the α-alkylated ketone or aldehyde and recover the chiral auxiliary.[1]

Below is a diagram illustrating the core reaction workflow.

SAMP_Alkylation_Workflow cluster_main SAMP/RAMP-Mediated α-Alkylation Workflow Ketone Ketone/Aldehyde Hydrazone Chiral Hydrazone Ketone->Hydrazone Condensation SAMP SAMP/RAMP Auxiliary SAMP->Hydrazone Azaenolate Lithium Azaenolate (Chelated Intermediate) Hydrazone->Azaenolate Deprotonation Base LDA Base->Azaenolate Alkylated_Hydrazone Alkylated Hydrazone Azaenolate->Alkylated_Hydrazone Alkylation Electrophile Alkyl Halide (R-X) Electrophile->Alkylated_Hydrazone Product α-Alkylated Product (High ee%) Alkylated_Hydrazone->Product Hydrolysis/ Oxidation Recovered_Aux Recovered Auxiliary Alkylated_Hydrazone->Recovered_Aux Cleavage Cleavage (e.g., Ozonolysis) Cleavage->Product

Caption: Workflow of the Enders SAMP/RAMP hydrazone alkylation method.

Analysis of Common Byproducts and Their Origins

Deviations from the ideal pathway can lead to a range of byproducts, compromising both yield and purity. Understanding their formation is the first step toward mitigation.

Byproducts from the Alkylation Step
  • Over-alkylation: A common issue in enolate chemistry, where the mono-alkylated product undergoes a second alkylation.[1] The use of a bulky hydrazone auxiliary like SAMP/RAMP significantly mitigates this compared to direct enolate alkylation, but it can still occur, especially with highly reactive electrophiles or excess base.

  • Regioisomeric Products: With unsymmetrical ketones, deprotonation can occur at two different α-carbons, leading to a mixture of regioisomers. The regioselectivity is influenced by both kinetic versus thermodynamic control and the steric environment of the α-protons. While the SAMP/RAMP system often provides good regioselectivity, it is not always absolute.[5]

  • Aldol Condensation: The generated azaenolate can act as a nucleophile and attack an unreacted molecule of the starting ketone or aldehyde. This side reaction is more prevalent if the electrophile is unreactive or added too slowly, allowing the azaenolate to react with other species in the mixture.

Byproducts from the Cleavage Step

The final step, removing the chiral auxiliary, is often the most critical for preserving the product's integrity. Different cleavage methods come with their own sets of potential byproducts.

  • Epimerization/Racemization: The newly formed stereocenter is often adjacent to a carbonyl group, making the α-proton acidic. Harsh cleavage conditions, particularly strong acids or bases, can lead to enolization and subsequent loss of enantiomeric purity (epimerization).[6] This is a significant concern, and methods that operate under neutral or mild conditions are highly preferred. For example, cleavage with oxalic acid is reported to be a mild, racemization-free procedure.[7]

  • Dehydration and Retro-Aldol Fragmentation: For products containing sensitive functional groups, such as β-hydroxy ketones from aldol-type reactions, the cleavage conditions can induce unwanted elimination (dehydration) or retro-aldol reactions.[6] Using buffered systems (e.g., pH 7) can help suppress these side reactions.[6][8]

  • Incomplete Cleavage: The C=N bond of the hydrazone can be stubborn to hydrolyze. Incomplete reaction leads to contamination of the final product with the alkylated hydrazone intermediate, complicating purification.

  • Oxidative Damage: Methods like ozonolysis are powerful but can be non-selective, potentially oxidizing other sensitive functional groups within the molecule.

Comparative Analysis with Alternative Methodologies

While the SAMP/RAMP method is powerful, other strategies for asymmetric α-alkylation exist. Each has its own advantages and typical byproduct profiles.

Methodology Chiral Source Typical Performance (ee%) Common Byproducts/Issues Advantages Limitations
Enders SAMP/RAMP Chiral Auxiliary (SAMP/RAMP)>95%Epimerization during cleavage, over-alkylation, regioisomers.High stereoselectivity, reliable, well-documented.Stoichiometric auxiliary, harsh cleavage can be required.
Evans Oxazolidinones Chiral Auxiliary (Oxazolidinone)>98%Byproducts from auxiliary cleavage (hydrolysis).Excellent stereocontrol, predictable facial selectivity.Requires acylation of the substrate, stoichiometric auxiliary.
Myers Pseudoephedrine Amides Chiral Auxiliary (Pseudoephedrine)>95%Diastereomeric byproducts, incomplete alkylation.High diastereoselectivity, auxiliary is recoverable.Stoichiometric use of a controlled substance precursor.
Organocatalysis (Proline) Chiral Catalyst (e.g., Proline)80-99%Aldol self-condensation, Michael addition byproducts.Catalytic, metal-free, milder conditions.Substrate scope can be limited, catalyst loading can be high.

This table highlights that while all methods can achieve high enantioselectivity, the choice often depends on the specific substrate, tolerance for certain byproducts, and process considerations like the need for stoichiometric versus catalytic amounts of the chiral source.

Experimental Protocols for Byproduct Detection

A robust analytical workflow is essential for identifying and quantifying byproducts. This allows for systematic reaction optimization.

Protocol 1: Model α-Alkylation of Cyclohexanone using SAMP
  • Step 1: Hydrazone Formation. In a flame-dried, argon-purged flask, combine cyclohexanone (1.0 eq) and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP, 1.1 eq) in anhydrous toluene. Heat to reflux with a Dean-Stark trap for 12 hours until water evolution ceases. Remove the solvent under reduced pressure to obtain the crude SAMP-hydrazone, which can be purified by distillation.[9]

  • Step 2: Alkylation. Dissolve the purified hydrazone in anhydrous THF and cool to -78 °C under argon. Slowly add a solution of LDA (1.2 eq) in THF and stir for 4 hours to ensure complete azaenolate formation. Add ethyl iodide (1.5 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Step 3: Workup & Cleavage. Quench the reaction with water and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate. Dissolve the crude alkylated hydrazone in methanol and cool to -78 °C. Bubble ozone through the solution until a persistent blue color is observed. Purge the solution with oxygen or argon to remove excess ozone, then add dimethyl sulfide (2.0 eq) and stir at room temperature for 6 hours.

  • Step 4: Isolation. Concentrate the mixture and purify by flash column chromatography on silica gel to isolate the (S)-2-ethylcyclohexanone.

Protocol 2: Analytical Workflow for Byproduct Profiling

The crude reaction mixture, both before and after the cleavage step, should be analyzed to build a complete picture of the reaction's efficiency and cleanliness.

Analytical_Workflow cluster_workflow Byproduct Analysis Workflow cluster_separation Techniques cluster_identification Data Analysis Crude Crude Reaction Mixture Aliquot TLC TLC Analysis (Initial Check) Crude->TLC GCMS GC-MS (Volatile Components) Crude->GCMS LCMS LC-MS/HPLC (Non-Volatile Components) Crude->LCMS NMR ¹H & ¹³C NMR (Structural ID) Crude->NMR Chiral_HPLC Chiral HPLC/GC (Enantiomeric Excess) Crude->Chiral_HPLC ID Identify Byproducts (e.g., Over-alkylated, Regioisomers, Aldol) GCMS->ID LCMS->ID NMR->ID EE Determine ee% Chiral_HPLC->EE Quant Quantify Species (Product vs. Byproducts) ID->Quant

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(methoxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The final and arguably most critical stage is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-(methoxymethyl)pyrrolidine, moving beyond mere instruction to instill a deep-seated understanding of the causality behind each recommended step. Our goal is to empower you with the knowledge to manage this chemical waste stream with the highest degree of safety, environmental stewardship, and regulatory adherence, reinforcing the trust you place in our products.

Hazard Profile and Immediate Safety Precautions: The "Why" Behind the "How"

Before any disposal operation, a thorough understanding of the inherent hazards of this compound is paramount. This foundational knowledge dictates the necessary safety controls. According to its Safety Data Sheet (SDS) and data from PubChem, this compound presents a multi-faceted risk profile.[1][2]

Primary Hazards:

  • Flammability: Classified as a flammable liquid and vapor, it necessitates strict control of ignition sources.[1]

  • Corrosivity/Irritation: It is known to cause serious eye damage and skin irritation.[2]

  • Respiratory Irritation: Inhalation of vapors may cause respiratory irritation.[2]

These classifications are not mere labels; they are directives. The flammability dictates storage away from heat and the use of non-sparking tools.[1][3] The corrosive nature to skin and eyes mandates the use of specific personal protective equipment (PPE) to create an impermeable barrier between you and the chemical.

Mandatory Personal Protective Equipment (PPE)

A non-negotiable aspect of handling this compound is the correct use of PPE. Each component is selected to counteract a specific hazard.

EquipmentSpecificationPurpose & Rationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact, which can cause irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling.[4]
Eye Protection Safety goggles or a face shield worn with safety glassesTo prevent splashes from causing serious eye damage.[4]
Lab Coat Standard, flame-retardantTo protect skin and personal clothing from contamination and in case of a flash fire.[4]
Work Area Chemical Fume HoodTo prevent the inhalation of vapors, which can cause respiratory irritation.[5]

The Disposal Decision Workflow: Neutralize or Segregate?

The primary decision in the disposal of this compound is whether to perform an on-site chemical neutralization (pre-treatment) or to segregate the unmodified waste for professional disposal. This decision depends on your facility's capabilities, waste volume, and institutional policies set by your Environmental Health and Safety (EHS) department.

DisposalWorkflow start Start: Have this compound Waste decision Consult EHS & Assess Lab Capability for Neutralization start->decision protocol_neutralize Follow Protocol A: On-Site Neutralization decision->protocol_neutralize Yes protocol_segregate Follow Protocol B: Segregation & Packaging decision->protocol_segregate No neutralize_path Approved & Capable collect_neutralized Collect Neutralized Aqueous Waste protocol_neutralize->collect_neutralized waste_pickup Arrange for Professional Waste Disposal Pickup collect_neutralized->waste_pickup segregate_path Not Approved or Not Capable protocol_segregate->waste_pickup end End: Compliant Disposal waste_pickup->end

Caption: Decision workflow for handling this compound waste.

Detailed Disposal Protocols

What follows are step-by-step methodologies for the two primary disposal pathways. These protocols are designed as self-validating systems, incorporating safety checks and clear procedural logic.

Protocol A: On-Site Chemical Neutralization (Acidification)

This protocol is based on the fundamental chemical principle that an amine (a base) can be neutralized by an acid to form a water-soluble ammonium salt. This can render the waste less hazardous and compatible with aqueous waste streams, though final disposal must still be done through professional services. This method is only appropriate for waste that is primarily this compound, without other reactive contaminants.

Objective: To convert basic, organic-soluble this compound into its corresponding hydrochloride salt, which is water-soluble.

Materials:

  • Waste this compound

  • Dilute Hydrochloric Acid (HCl), approximately 1M to 2M solution

  • Large glass beaker or flask (at least twice the volume of the waste)

  • Stir bar and magnetic stir plate

  • pH paper or calibrated pH meter

  • Ice bath

  • Appropriate hazardous waste container for aqueous waste

Procedure:

  • Preparation and Safety: Don all mandatory PPE. Perform the entire procedure within a certified chemical fume hood.[5] Place the reaction vessel (beaker or flask) in an ice bath to manage heat generation, as acid-base neutralizations are exothermic.

  • Dilution: If you are neutralizing a concentrated waste stream, it is prudent to first dilute the amine with an equal volume of cold water or an inert, water-miscible solvent like isopropanol to better control the reaction rate.

  • Slow Acid Addition: Begin stirring the amine solution. Slowly and carefully, add the dilute HCl solution dropwise or in small aliquots. The slow addition is critical to prevent excessive heat generation, which could cause boiling and splashing.

  • pH Monitoring: Continuously monitor the pH of the solution. The goal is to reach a neutral or slightly acidic pH (pH 4-7).[6] As an amine, this compound is basic; the addition of acid will lower the pH.

  • Endpoint Confirmation: Neutralization is complete when the pH is stable in the target range of 4-7. Test with pH paper after stirring for a few minutes following the last addition of acid to ensure the mixture is homogeneous.

  • Containerization and Labeling: Transfer the resulting neutralized aqueous solution to a designated hazardous waste container. The label must clearly state "Neutralized this compound Hydrochloride Solution," along with the approximate concentration and date.

  • Final Disposal: Even though neutralized, this waste must be disposed of through your institution's EHS-approved hazardous waste management service.[5] Do not pour it down the drain unless explicitly permitted by your EHS department for very dilute, fully characterized solutions.

Protocol B: Segregation and Packaging for Professional Disposal

This is the most common and recommended procedure. It involves safely packaging the chemical waste in its original form for collection by a licensed hazardous waste disposal company.[7] The core principle here is segregation : keeping different waste streams separate to prevent dangerous reactions.[8]

Objective: To safely contain and label waste this compound for transport to an approved waste disposal facility.

Materials:

  • A designated, compatible, and properly sealed hazardous waste container. The original container is often suitable if it's in good condition.[8]

  • Hazardous waste labels, as provided by your institution's EHS department.

  • Secondary containment (e.g., a plastic bin or tray).

Procedure:

  • Waste Identification: Classify the waste as hazardous, specifically as a flammable and corrosive organic liquid.[1][8]

  • Select Container: Choose a container that is in good condition, free of leaks, and compatible with the chemical. Avoid metal containers for acids and bases.[7] The container must have a secure, tightly sealing lid.

  • Do Not Mix: Never mix this compound waste with other waste streams, particularly strong oxidizing agents, which are incompatible.[1] Mixing wastes can lead to unforeseen chemical reactions and complicates the disposal process.

  • Labeling: Affix a hazardous waste label to the container. Fill it out completely and accurately, including:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • All components and their approximate percentages if it's a mixture

    • The specific hazard characteristics (Flammable, Corrosive)

    • The date accumulation started

  • Storage in a Satellite Accumulation Area (SAA): Store the sealed and labeled container in a designated SAA.[8] This area must be at or near the point of generation, under the control of laboratory personnel, and clearly marked. Place the container in secondary containment to catch any potential leaks.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup.[5] They will handle the final transport and disposal at a licensed and approved waste disposal plant, likely via high-temperature incineration.[1][4]

Ultimate Disposal Method: High-Temperature Incineration

For nitrogen-containing organic compounds like this compound, the ultimate and most environmentally sound disposal method is high-temperature incineration in a specialized facility.[4] This process uses controlled combustion to break the molecule down into simpler, less harmful components, primarily carbon dioxide (CO2), water (H2O), and nitrogen oxides (NOx).[1] These facilities are equipped with advanced scrubbers and afterburners to treat the exhaust gases, minimizing the release of pollutants like NOx.[4]

Spill Management: An Emergency Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large.

  • Control Ignition Sources: Immediately eliminate all nearby sources of ignition (e.g., turn off hot plates, unplug equipment).[3]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain and Absorb: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth.[8][9] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully scoop the absorbent material into a sealable container.

  • Label and Dispose: Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste according to Protocol B.

  • Decontaminate: Clean the spill area thoroughly.

By adhering to these detailed protocols, you not only ensure regulatory compliance but also uphold the highest standards of laboratory safety and environmental responsibility. This commitment to the complete chemical lifecycle is the hallmark of a trustworthy and expert scientific professional.

References

Mastering the Safe Handling of 2-(Methoxymethyl)pyrrolidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Operational and Safety Directive for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that meticulous attention to safety protocols is the bedrock of innovative and successful research. This guide provides an in-depth, procedural framework for the safe handling of 2-(methoxymethyl)pyrrolidine, a versatile chiral building block. Our objective is to move beyond mere compliance and foster a deeply ingrained culture of safety, ensuring that every member of your team can work with this compound confidently and securely. This document is structured to provide not just a set of rules, but a thorough understanding of the causality behind each safety measure, empowering you to make informed decisions in your daily laboratory operations.

Understanding the Hazard Profile of this compound

Before any handling procedures can be established, a comprehensive understanding of the inherent risks associated with this compound is paramount. This compound presents a dual-threat profile, being both a flammable liquid and a corrosive substance.

Primary Hazards:

  • Flammability: this compound is a flammable liquid, meaning its vapors can ignite when exposed to a source of ignition.[1] Vapors are often heavier than air and can travel considerable distances to an ignition source, leading to a flashback.

  • Corrosivity: The compound is classified as corrosive, capable of causing severe skin burns and serious eye damage upon contact.[1][2] This corrosive nature is typical of many amines, which can be irritating and destructive to living tissue.

  • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.[3]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Flammable Liquid🔥DangerH226: Flammable liquid and vapor.[1][3]
Skin Corrosion/IrritationcorrosiveDangerH314: Causes severe skin burns and eye damage.[1][2]
Serious Eye Damage/Eye IrritationcorrosiveDangerH318: Causes serious eye damage.[4]
Specific Target Organ ToxicityWarningH335: May cause respiratory irritation.[3]

This table summarizes the GHS hazard classifications for this compound, providing a quick reference for the primary risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The rationale for each piece of equipment is rooted in the specific hazards of the chemical.

Hand Protection: A Critical Choice

Due to the corrosive nature of this compound, selecting the appropriate gloves is of utmost importance. Standard disposable nitrile gloves, while offering protection against a range of chemicals, may not provide adequate resistance to amines for prolonged contact.

  • Recommended for Extended Contact: Butyl rubber gloves are highly recommended for handling this compound. Butyl rubber exhibits excellent resistance to a wide array of corrosive chemicals, including many organic solvents, acids, and bases.[5]

  • For Incidental Contact: For short-duration tasks with a low risk of splashing, thicker nitrile gloves (at least 8 mil) can be used. However, it is crucial to double-glove in these situations and to immediately remove and replace the outer glove upon any suspected contact. Check for any signs of degradation, such as swelling or discoloration.

The choice of glove material is a critical decision point. The molecular structure of butyl rubber provides a more robust barrier against the permeation of amine compounds compared to standard nitrile.

Eye and Face Protection: Shielding Against Irreversible Damage

Given that this compound can cause severe and potentially irreversible eye damage, robust eye and face protection is mandatory.

  • Chemical Splash Goggles: These should be worn at all times when handling the liquid, even in small quantities. They must provide a complete seal around the eyes to protect from splashes and vapors.

  • Face Shield: A full-face shield must be worn in addition to chemical splash goggles when there is a higher risk of splashing, such as during transfers of larger volumes or when working with heated solutions.

Body Protection: A Barrier Against Skin Contact
  • Flame-Resistant Laboratory Coat: A lab coat made of a flame-resistant material (e.g., Nomex) should be worn and fully fastened. Standard cotton or polyester-blend lab coats can ignite and melt, exacerbating injuries in the event of a fire.

  • Chemical-Resistant Apron: When handling larger quantities or when there is a significant splash risk, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Full-Length Pants and Closed-Toe Shoes: This is a standard laboratory requirement but is especially critical when working with corrosive and flammable liquids to protect the legs and feet from potential spills.

Respiratory Protection: Safeguarding Against Inhalation Hazards

All handling of this compound that has the potential to generate vapors or aerosols must be conducted in a certified chemical fume hood. In the rare event that engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection will be necessary.

  • Respirator Type: A NIOSH-approved respirator with an organic vapor/acid gas cartridge is recommended. Fit testing and proper training are essential before using any respirator.

Procedural Guidance: From Receipt to Disposal

A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leaks.

  • Storage Location: Store in a designated, well-ventilated, and cool area, away from heat, sparks, and open flames.[2] A dedicated flammable liquids storage cabinet is the appropriate storage location.

  • Segregation: Store this compound away from incompatible materials, particularly strong oxidizing agents, which can lead to violent reactions.[2] It should also be stored separately from acids and bases.

Storage_Protocol cluster_receiving Receiving cluster_storage Storage Inspect Container Inspect Container Flammable Cabinet Flammable Cabinet Inspect Container->Flammable Cabinet No Damage Segregate Incompatibles Segregate Incompatibles Flammable Cabinet->Segregate Incompatibles Store Within Well-Ventilated Area Well-Ventilated Area Segregate Incompatibles->Well-Ventilated Area Ensure Proper Environment

Caption: Workflow for receiving and storing this compound.

Handling and Use
  • Designated Work Area: All work with this compound should be conducted in a designated area, preferably within a chemical fume hood.

  • Grounding and Bonding: When transferring from a larger container (e.g., a drum) to a smaller one, it is essential to ground and bond the containers to prevent the buildup of static electricity, which could ignite the flammable vapors.

  • Use of Spark-Proof Tools: Employ tools made of non-sparking materials (e.g., beryllium copper) when working with or near containers of this compound.

  • Controlled Dispensing: Use a pump or a properly grounded faucet for dispensing from large containers. Avoid pouring by hand, especially for larger volumes.

  • Heating: Never heat this compound with an open flame. Use a heating mantle, water bath, or oil bath with a temperature controller.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15-20 minutes, holding the eyelids open. An eyewash station should be readily accessible. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill Response:

    • Small Spills (in a fume hood): Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal.

    • Large Spills: Evacuate the area and eliminate all ignition sources. If it is safe to do so, contain the spill. Contact your institution's environmental health and safety department immediately.

Emergency_Response Exposure Exposure Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Inhalation Inhalation Exposure->Inhalation Flush_Skin Flush with Water (15+ min) Skin_Contact->Flush_Skin Flush_Eyes Flush with Water (15-20 min) Eye_Contact->Flush_Eyes Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Medical_Attention Seek Immediate Medical Attention Flush_Skin->Medical_Attention Flush_Eyes->Medical_Attention Fresh_Air->Medical_Attention

Caption: Immediate actions for personnel exposure to this compound.

Waste Disposal: A Responsible Conclusion to Your Research

Proper disposal of waste containing this compound is not only a matter of regulatory compliance but also of environmental stewardship.

  • Waste Classification: Waste containing this compound is classified as hazardous waste due to its flammability and corrosivity.

  • Containerization: Collect all waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is suitable.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration.

  • Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. In particular, keep it separate from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain.

By adhering to these comprehensive safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring the well-being of your team and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.